3,5-Dimethyl-4-Isoxazolecarbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYXKLCEILMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302520 | |
| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54593-26-9 | |
| Record name | 54593-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dimethyl-4-Isoxazolecarbaldehyde chemical properties
An In-depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Versatile Heterocyclic Building Block
This compound (CAS No. 54593-26-9) is a heterocyclic aldehyde that has emerged as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Structurally, it features a stable five-membered isoxazole ring, substituted with two methyl groups at the 3- and 5-positions and a reactive carbaldehyde group at the 4-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable scaffold for constructing more complex molecular architectures.[2] Its significance is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the isoxazole moiety often serves as a core structural motif in bioactive compounds.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a focused exploration of its role as a key pharmacophore in modern drug development, particularly in the realm of epigenetic modulation.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 54593-26-9 | [1][4] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [4] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 4-Formyl-3,5-dimethylisoxazole | [1] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 54-56 °C | [2][4] |
| Boiling Point | 235.8 °C at 760 mmHg | [2] |
| Density | 1.14 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO; slightly soluble in water. | [5] |
| SMILES | Cc1c(C=O)c(C)on1 | [1] |
Spectroscopic Profile: An Analytical Fingerprint
While a publicly available, verified full spectroscopic dataset for this specific intermediate is limited, its structure allows for a confident prediction of its key analytical signatures based on established principles of NMR and IR spectroscopy.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly characteristic. The most downfield signal would be the aldehyde proton (-CHO), appearing as a singlet in the δ 9.5-10.5 ppm region. The two methyl groups at the C3 and C5 positions of the isoxazole ring would appear as two distinct singlets, likely in the δ 2.0-3.0 ppm range.
-
¹³C NMR Spectroscopy : The carbon spectrum provides further confirmation of the structure. Key expected signals include the aldehyde carbonyl carbon at δ 185-195 ppm, the two substituted isoxazole ring carbons (C3 and C5) around δ 160-170 ppm, the formylated carbon (C4) at approximately δ 110-120 ppm, and the two methyl carbons in the upfield region of δ 10-20 ppm.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, sharp absorption band around 1690-1715 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. Additional peaks corresponding to C-H stretching of the methyl and aldehyde groups, as well as C=N and C-O stretching from the isoxazole ring, would also be present.
-
Mass Spectrometry (MS) : The electron ionization mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 125, corresponding to the molecular weight of the compound.
Synthesis: The Vilsmeier-Haack Formylation
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[8] In this case, the substrate is the readily available 3,5-dimethylisoxazole.
The underlying mechanism involves two main stages. First, the Vilsmeier reagent, a substituted chloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then reacts with the electron-rich 4-position of the 3,5-dimethylisoxazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[8][11]
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[12]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and a thermometer, add N,N-dimethylformamide (DMF, 5 mL) and cool the flask to 0-5 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.5 mL) to the cooled DMF while stirring. Maintain the temperature below 10 °C. Continue stirring at 0-5 °C for 20 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Prepare a solution of 3,5-dimethylisoxazole (5 mmol) dissolved in a minimal amount of DMF (2 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, raise the temperature to 35 °C and allow the reaction to proceed for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add 10 mL of water. Adjust the pH to neutral (pH 7-8) using a 15% aqueous sodium hydroxide solution.
-
Workup: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Isolation and Purification: Cool the mixture to room temperature. A solid product should precipitate. Collect the crude product by filtration. The resulting solid can be purified by silica gel column chromatography to yield the pure this compound.[12]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its aldehyde group and the stability of the isoxazole core. The aldehyde can undergo a wide range of classical transformations, serving as an electrophilic partner for various nucleophiles. This allows for the elaboration of the C4 position into more complex functionalities, which is a cornerstone of its utility in building diverse molecular libraries for screening.
Key transformations include:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid, another valuable synthetic intermediate.
-
Reduction: Reduction with agents like sodium borohydride yields the corresponding primary alcohol.
-
Condensation Reactions: It readily participates in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethyl isoxazoles.
These reactions demonstrate its role as a versatile branching point in a synthetic sequence, enabling the creation of a wide array of derivatives from a single, accessible precursor.
Caption: Key synthetic transformations starting from the title compound.
Application in Drug Discovery: A Potent Epigenetic Modulator
One of the most compelling applications of the 3,5-dimethylisoxazole scaffold, often introduced via the carbaldehyde or related intermediates, is in the development of inhibitors for bromodomain-containing proteins, particularly BRD4.[13] Bromodomains are epigenetic "reader" proteins that recognize and bind to acetylated lysine (KAc) residues on histone tails, a key signaling event in transcriptional activation.[2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family and is a critical regulator of oncogenes like c-Myc. Its dysregulation is implicated in various cancers, making it a high-priority therapeutic target.[12][13]
Pioneering research has revealed that the 3,5-dimethylisoxazole moiety is a highly effective bioisostere for acetylated lysine.[14] X-ray crystallography studies have shown that the nitrogen atom of the isoxazole ring accepts a crucial hydrogen bond from a conserved asparagine residue (Asn140 in BRD4) within the KAc binding pocket.[14] This interaction mimics the way the carbonyl oxygen of the natural acetyl-lysine ligand binds, effectively blocking the reader function of the bromodomain.[2] The this compound serves as a foundational building block for synthesizing these potent and selective BRD4 inhibitors.
Caption: Isoxazole scaffold mimicking acetyl-lysine in BRD4 binding.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting. While some safety data sheets (SDS) classify it as non-hazardous under REGULATION (EC) No 1272/2008, standard laboratory precautions are essential.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists or if swallowed, seek medical attention.[13]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful tool for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the predictable reactivity of its aldehyde functional group, makes it an attractive starting material. Its most profound impact lies in its role as a foundational scaffold for a new class of epigenetic drugs targeting BET bromodomains. The ability of the isoxazole ring to act as a bioisosteric mimic of acetylated lysine highlights the subtle yet powerful design principles that drive modern drug discovery. For researchers in this field, a thorough understanding of this compound's properties and potential is essential for developing the next generation of targeted therapeutics.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 54593-26-9 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
3,5-Dimethyl-4-Isoxazolecarbaldehyde CAS 54593-26-9
An In-Depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS 54593-26-9)
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical behavior, applications, and analytical characterization, offering field-proven insights beyond standard catalog data.
Core Compound Overview
This compound (CAS: 54593-26-9) is a substituted isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms.[1] Its structure is characterized by two methyl groups at positions 3 and 5 and a reactive aldehyde (carbaldehyde) group at position 4.[1] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.[1] It typically appears as a white to pale yellow powder or solid lump.[1]
The significance of this molecule lies in the combination of a stable, electron-withdrawing isoxazole ring and a synthetically versatile aldehyde group. The isoxazole moiety is a common feature in many pharmaceuticals, often acting as a bioisostere for other functional groups, while the aldehyde provides a reactive handle for a multitude of chemical transformations.
Physicochemical and Structural Data
A summary of the key properties for this compound is presented below. This data is essential for reaction planning, safety assessment, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 54593-26-9 | [2][3][4][5] |
| Molecular Formula | C₆H₇NO₂ | [1][2][6] |
| Molecular Weight | 125.13 g/mol | [2][6] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [2] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole | [1][2][7] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 54-56 °C | [6] |
| Boiling Point | 235.8 °C (at 760 mmHg, predicted) | [6] |
| Density | 1.14 g/cm³ (predicted) | [6] |
| SMILES | Cc1c(C=O)c(C)on1 | [1][2] |
| InChI Key | TVAYXKLCEILMEA-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.[8] This reaction introduces the aldehyde group onto the electron-rich C4 position of the isoxazole ring.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent. The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the heterocyclic ring, and subsequent hydrolysis yields the aldehyde product. The choice of 3,5-dimethylisoxazole as the substrate is critical; the two methyl groups act as electron-donating groups, activating the C4 position for electrophilic substitution.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures.[8]
Materials:
-
3,5-Dimethylisoxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
15% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (approx. 10 volumes relative to POCl₃). Cool the flask to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 20-30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.[8]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35°C for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding cold water.[8] Adjust the pH to ~7-8 using a 15% aqueous NaOH solution.[8]
-
Heat the neutralized mixture to reflux for 20-30 minutes to ensure complete hydrolysis of the intermediate iminium salt to the final aldehyde.[8]
-
Isolation: Cool the mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography to yield the pure this compound.[8]
Synthesis and Purification Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
References
- 1. CAS 54593-26-9: this compound [cymitquimica.com]
- 2. CAS RN 54593-26-9 | Fisher Scientific [fishersci.com]
- 3. 54593-26-9 Cas No. | 3,5-Dimethylisoxazole-4-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. 3,5-Dimethylisoxazole-4-carboxaldehyde | 54593-26-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound [myskinrecipes.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Section 1: Introduction and Strategic Importance
3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is a heterocyclic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structural architecture, featuring a stable isoxazole ring functionalized with an aldehyde group, makes it a versatile building block for more complex molecules.[1][2] This compound is of significant interest to researchers and drug development professionals, primarily as a key precursor in the synthesis of various pharmaceuticals, notably sulfonamide antibiotics, and agrochemicals.[1][2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions, which are fundamental in the construction of diverse molecular scaffolds.[2]
Understanding the core physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its effective and safe utilization in research and manufacturing. These properties govern critical process parameters such as reaction conditions, solvent selection, purification strategies, and storage protocols. This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound, supported by established analytical methodologies.
Section 2: Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. The following table summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [3][4] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole | [1][4][5] |
| CAS Number | 54593-26-9 | [1][2][6][7] |
| Molecular Formula | C₆H₇NO₂ | [1][2][5][6] |
| Molecular Weight | 125.13 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder or solid lump.[1] | [1] |
| Physical Form | Solid at room temperature. | [1][4] |
| Melting Point | 54-56 °C | [2][5][8] |
| Boiling Point | 235.8 °C (at 760 mmHg) | [2] |
| Density | 1.14 g/cm³ (Predicted) | [2][5] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO.[9] | [9] |
Section 3: Spectroscopic Profile (Expected)
While extensive, peer-reviewed spectral data for this compound is not broadly published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key signals would include:
-
Two distinct singlets in the aliphatic region (approx. δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at the C3 and C5 positions of the isoxazole ring.
-
A sharp singlet in the highly deshielded region (approx. δ 9.5-10.5 ppm), which is characteristic of the aldehyde proton (-CHO).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the proton data for structural confirmation:
-
Two signals in the upfield region for the two methyl carbons.
-
Signals corresponding to the three carbons of the isoxazole ring.
-
A significantly downfield signal (approx. δ 185-200 ppm) characteristic of the aldehyde carbonyl carbon.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups present:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹, indicative of the C=O (carbonyl) stretch of the aromatic aldehyde.
-
C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹.
-
Characteristic stretching vibrations for the C=N and C-O bonds within the isoxazole ring, typically found in the 1400-1650 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, approximately 125.13.[10]
Section 4: Experimental Protocols for Physical Property Determination
The trustworthiness of any physical data relies on the robustness of the methodology used for its determination. The following section details standardized protocols for measuring key physical properties.
Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 1 °C) suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁-T₂.
Protocol: Qualitative Solubility Assessment
Causality: Solubility dictates the choice of solvents for reactions, recrystallization (purification), and formulation. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a panel of test solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane).
-
Sample Dispensing: Add approximately 10 mg of this compound to a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add the selected solvent dropwise, up to a volume of 1 mL. Agitate the mixture (e.g., using a vortex mixer) after each addition.
-
Observation: Observe the sample after each addition. Record the solvent and the approximate volume required to fully dissolve the solid.
-
Classification: Classify the solubility based on the observations:
-
Soluble: Dissolves completely in < 1 mL of solvent.
-
Slightly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Section 5: Workflow Visualization
To contextualize the determination of these physical properties within a typical research workflow, the following diagram illustrates the logical progression from a synthesized compound to its full characterization.
References
- 1. CAS 54593-26-9: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 54593-26-9 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. PubChemLite - this compound (C6H7NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3,5-dimethyl-4-isoxazolecarbaldehyde, a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its molecular architecture, physicochemical properties, a validated synthetic protocol, and its significant role as a precursor to bioactive molecules, most notably sulfonamide antibiotics. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this versatile intermediate.
Molecular Structure and Physicochemical Profile
This compound is an organic compound featuring a five-membered isoxazole ring, which is a heterocycle containing both nitrogen and oxygen atoms.[1] This core structure is substituted with two methyl groups at positions 3 and 5, and a reactive aldehyde (carbaldehyde) group at the 4-position.[2] The presence of the aldehyde functional group makes it a valuable synthon for a variety of chemical transformations, including oxidations and nucleophilic additions, which are fundamental in the construction of more complex molecular frameworks.[2]
The isoxazole moiety itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds, demonstrating anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its stability and capacity for diverse chemical modifications make it an attractive scaffold in drug design.[4]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][5] |
| Molecular Weight | 125.13 g/mol | [5] |
| CAS Number | 54593-26-9 | [1] |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 54-56 °C | [5] |
| Boiling Point | 235.8 °C at 760 mmHg | [5] |
| Density | 1.14 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water. | [6] |
| XLogP3 | 0.6 | [7] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] In this specific application, 3,5-dimethylisoxazole serves as the electron-rich heterocycle.
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[10] This electrophilic species then attacks the isoxazole ring, leading to the formation of an iminium ion intermediate, which upon hydrolysis, yields the final aldehyde product.[8]
The choice of the Vilsmeier-Haack reaction is strategic; it is a mild and effective method for introducing a formyl group onto activated ring systems and is widely applicable to various heterocyclic compounds.[11]
Below is a diagram illustrating the mechanism of the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Validated Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures.[1]
Materials:
-
3,5-dimethylisoxazole
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
15% Sodium hydroxide solution
-
Ice
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL three-necked flask equipped with a stirrer and a dropping funnel, add 7.0 mL of N,N-dimethylformamide and cool the flask to 0-5°C using an ice bath.
-
Slowly add 1.0 mL of phosphorus oxychloride to the cooled DMF while stirring. Continue stirring for 20 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of 1.9 g (10 mmol) of 3,5-dimethylisoxazole dissolved in 3.0 mL of N,N-dimethylformamide.
-
Add the 3,5-dimethylisoxazole solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture with ice water and quench by adding 10 mL of water.
-
Neutralize the mixture by adjusting the pH with a 15% sodium hydroxide solution.
-
Reflux the neutralized mixture for 20 minutes.
-
After cooling, a white solid should precipitate.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Application in Drug Development: The Case of Sulfisoxazole
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[5] Its most notable application is in the production of sulfonamide antibiotics, such as sulfisoxazole.
The Role of the Isoxazole Ring in Bioactivity
The isoxazole ring is a bioisostere for other functional groups and can enhance a molecule's pharmacokinetic profile, increase efficacy, and reduce toxicity.[4] Its unique electronic properties and ability to form various non-covalent interactions with biological targets make it a valuable scaffold in medicinal chemistry.[4][12] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3]
Sulfisoxazole: Mechanism of Action
Sulfisoxazole is a sulfonamide antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria.[13] Its mechanism of action is a classic example of competitive inhibition.
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthetase.[13][14]
Sulfisoxazole is a structural analog of PABA. It competitively inhibits dihydropteroate synthetase, thereby blocking the synthesis of dihydrofolic acid.[13] This disruption of the folic acid synthesis pathway prevents the production of essential purines and pyrimidines, which are necessary for DNA synthesis and cell growth, ultimately leading to a bacteriostatic effect.[13]
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aldehydic proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Methyl protons (-CH₃): Two distinct singlets, each integrating to 3H, likely in the range of δ 2.0-2.8 ppm. The exact chemical shifts would be influenced by their position on the isoxazole ring.
¹³C NMR:
-
Aldehydic carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm.
-
Isoxazole ring carbons: Signals for the quaternary carbons (C3, C4, C5) would be expected in the aromatic/heteroaromatic region (δ 110-170 ppm).
-
Methyl carbons (-CH₃): Signals in the upfield region, likely around δ 10-20 ppm.
IR Spectroscopy:
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[15]
-
C=N and C=C stretching (isoxazole ring): Bands in the region of 1650-1450 cm⁻¹.
-
C-H stretching (methyl groups): Bands just below 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of CO, methyl groups, and cleavage of the isoxazole ring.
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Handling: Avoid contact with skin, eyes, and clothing. Wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation.[]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group and the inherent stability and bioactivity of the isoxazole core, makes it an invaluable building block for the development of novel therapeutics. A thorough understanding of its properties and synthesis is crucial for researchers and scientists working at the forefront of drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. This compound [myskinrecipes.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. nbinno.com [nbinno.com]
- 13. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde from 3,5-dimethylisoxazole
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde from 3,5-Dimethylisoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its isoxazole core, decorated with reactive methyl and aldehyde functionalities, serves as a versatile scaffold for the development of novel pharmaceutical agents and agrochemicals.[2][3][4] This guide provides a comprehensive exploration of the predominant synthetic route to this valuable intermediate: the electrophilic formylation of 3,5-dimethylisoxazole. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, present detailed, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting.
Strategic Overview: The Formylation of 3,5-Dimethylisoxazole
The synthesis of this compound hinges on the introduction of a formyl group (-CHO) onto the C4 position of the 3,5-dimethylisoxazole ring. The isoxazole ring, while aromatic, exhibits distinct electronic properties that govern its reactivity. The C4 position is the most electron-rich and sterically accessible site, making it the prime target for electrophilic aromatic substitution (SEAr).[5]
While several formylation methods exist in the organic chemist's toolkit, the Vilsmeier-Haack reaction stands out as the most efficient, scalable, and widely documented method for this specific transformation.[6][7] It utilizes a mild and selective electrophile, the Vilsmeier reagent, generated in situ from common laboratory reagents.
An alternative, though less common, strategy involves directed ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[8][9] This pathway requires stringent anhydrous conditions and careful control of organometallic intermediates. For the synthesis of this compound, the Vilsmeier-Haack approach offers superior practicality and is the focus of this guide.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11][12] The reaction proceeds through a well-defined, multi-step mechanism. Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting potential issues.
Step 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[13][14] This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[10][11]
The choice of POCl₃ is strategic; it is an inexpensive, effective dehydrating and activating agent that readily reacts with the amide oxygen of DMF. The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic formation of the reagent and prevent its decomposition.
Caption: Formation of the electrophilic Vilsmeier reagent.
Step 2: Electrophilic Aromatic Substitution and Hydrolysis
Once formed, the Vilsmeier reagent is attacked by the electron-rich C4 position of 3,5-dimethylisoxazole. This is the rate-determining step and results in the formation of a cationic intermediate (a σ-complex or arenium ion), temporarily disrupting the aromaticity of the isoxazole ring.[5][15]
A base (such as DMF or the chloride anion) then abstracts the proton from the C4 position, restoring aromaticity and yielding a stable iminium salt. This salt is the direct precursor to the final aldehyde.
The final step is a crucial hydrolysis, typically achieved by adding water or an aqueous base during the reaction workup. The iminium salt is readily hydrolyzed to yield this compound and dimethylamine. The workup often involves neutralization and heating (reflux) to ensure complete hydrolysis of the stable iminium intermediate.[6]
Caption: Overall mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: A Validated Approach
The following protocol is a robust method for the synthesis of this compound, synthesized from established literature procedures.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,5-Dimethylisoxazole | 97.12 | 1.9 g | ~19.6 | Starting material.[16] |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 mL | - | Reagent and solvent. |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL | ~10.9 | Activating agent. |
| Water (H₂O) | 18.02 | As needed | - | For quenching and hydrolysis. |
| 15% Sodium Hydroxide (aq) | 40.00 | As needed | - | For neutralization and hydrolysis. |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 7.0 mL of N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice-water bath.
-
Activation: Slowly add 1.0 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 20 minutes. A thick, white slurry of the Vilsmeier reagent may form.
-
Electrophilic Attack: Dissolve 1.9 g of 3,5-dimethylisoxazole in 3.0 mL of DMF. Add this solution dropwise to the Vilsmeier reagent slurry, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 35 °C. Stir at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back down in an ice-water bath. Carefully and slowly add 10 mL of cold water to quench the reaction.
-
Neutralization and Hydrolysis (cont.): Adjust the pH of the mixture to neutral (~pH 7-8) by slowly adding a 15% aqueous solution of sodium hydroxide. This step can be exothermic.
-
Completion of Hydrolysis: Heat the neutralized mixture to reflux and maintain for 20-30 minutes to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.
-
Isolation: Cool the mixture to room temperature. A white solid product may precipitate. If so, collect the solid by vacuum filtration. If not, or for maximizing recovery, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield the pure product.[6]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Data and Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value | Source |
| CAS Number | 54593-26-9 | [6][17] |
| Molecular Formula | C₆H₇NO₂ | [2][6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | White to off-white solid/powder | [2][6] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde | [2][17] |
Troubleshooting and Scientific Rationale
| Issue | Potential Cause(s) | Rationale & Solution |
| Low or No Yield | 1. Inactive Vilsmeier reagent. 2. Incomplete reaction. 3. Incomplete hydrolysis. | 1. POCl₃ can degrade with moisture. Use a fresh bottle or freshly distilled reagent. Ensure DMF is anhydrous. 2. The isoxazole ring is only moderately activated. Ensure reaction temperature (35 °C) and time (1 hr) are sufficient. Monitor by TLC. 3. The iminium salt can be stable. The reflux step after neutralization is critical for driving the hydrolysis to completion. Ensure pH is neutral-to-slightly basic before heating. |
| Dark-colored Reaction Mixture | Decomposition of reagents or product at elevated temperatures. | Maintain strict temperature control, especially during the exothermic addition of POCl₃ and the subsequent addition of the isoxazole. Overheating can lead to polymerization and side reactions. |
| Difficult Purification | Presence of unhydrolyzed iminium salt or residual DMF. | Ensure the hydrolysis step (reflux) is complete. During workup, wash the organic extracts thoroughly with water to remove the highly polar DMF. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective . Its operational simplicity, use of readily available reagents, and scalability make it the preferred industrial and laboratory method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and careful control over key experimental parameters—such as temperature, stoichiometry, and hydrolysis conditions—are paramount to achieving high yields and purity. The resulting aldehyde is a critical intermediate, providing a gateway to a diverse range of more complex molecules for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 7. ijpcbs.com [ijpcbs.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
A Technical Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde: Synthesis, Properties, and Applications in Chemical Research
Introduction: The Versatility of a Heterocyclic Aldehyde
In the landscape of synthetic organic chemistry, heterocyclic compounds form the bedrock of many functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the isoxazole scaffold is a privileged structure due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. 3,5-Dimethyl-4-Isoxazolecarbaldehyde is a prominent derivative that serves as a highly versatile and valuable building block. Its structure, featuring a stable isoxazole ring functionalized with a reactive aldehyde group, makes it a crucial intermediate for constructing more complex molecular architectures.[1][2]
This guide provides an in-depth examination of this compound, covering its fundamental properties, a detailed synthesis protocol with mechanistic insights, its chemical reactivity, and its significant applications in the fields of medicinal chemistry and agrochemical development.
PART 1: Nomenclature and Core Identifiers
The unambiguous identification of a chemical compound is critical for reproducible research. The IUPAC name for this compound is 3,5-dimethyl-1,2-oxazole-4-carbaldehyde .[3][4] However, it is widely known by several synonyms in commercial and academic literature.
| Identifier | Value | Reference(s) |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | [3][4] |
| Common Name | This compound | [1][5] |
| CAS Number | 54593-26-9 | [1][5][6] |
| Molecular Formula | C₆H₇NO₂ | [4][5] |
| Molecular Weight | 125.13 g/mol | [5][6][7] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole, AKOS PAO-1553 | [1][6][8][9] |
PART 2: Physicochemical Properties
Understanding the physical properties of a reagent is paramount for its proper handling, storage, and application in chemical reactions. This compound is typically a white to pale yellow solid, a form that is convenient for weighing and dispensing in a laboratory setting.[1][7]
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or lump; colorless to pale yellow solid | [1][6][7] |
| Melting Point | 54-56 °C | [2][6] |
| Boiling Point | 235.8 °C at 760 mmHg | [2] |
| Density | ~1.14 g/cm³ (Predicted) | [2][6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6] |
PART 3: Synthesis Methodology via Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings.
3.1: Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction is the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphorus oxychloride, POCl₃). The 3,5-dimethylisoxazole ring is sufficiently electron-rich to be attacked by this electrophile at the C4 position, which is sterically accessible and electronically activated by the two methyl groups. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and reliably generate the necessary electrophile under mild conditions.
3.2: Detailed Experimental Protocol
The following protocol is a robust method for the laboratory-scale synthesis of the title compound.[5]
Self-Validation and Safety: Each step is designed to control the reaction's thermodynamics and kinetics. Temperature control is critical during the formation of the Vilsmeier reagent, which is highly exothermic. The final reflux step ensures the complete hydrolysis of the iminium intermediate to the desired aldehyde. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Procedure:
-
Reagent Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 7.0 mL of N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0-5°C. Slowly add 1.0 mL of phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 20 minutes at 0-5°C. The formation of the electrophilic Vilsmeier reagent will occur.
-
Substrate Addition: Prepare a solution of 1.9 g (10 mmol) of 3,5-dimethylisoxazole in 3.0 mL of DMF. Add this solution dropwise to the reaction flask, again maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Raise the temperature to 35°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis and Neutralization: Cool the flask in an ice-water bath and carefully add 10 mL of water. Adjust the pH to approximately 8-9 using a 15-30% aqueous sodium hydroxide (NaOH) solution.
-
Work-up: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis. After cooling to room temperature, a white solid should precipitate.
-
Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from methanol or by silica gel column chromatography to yield the pure this compound.[5]
3.3: Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
PART 4: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of its aldehyde functional group. This group is an electrophilic center, making it susceptible to nucleophilic attack, and it can also be readily oxidized.[1] This dual reactivity allows it to serve as a linchpin for a wide array of chemical transformations.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxylic acid, a valuable building block in its own right.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a diverse library of secondary and tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into various vinyl-substituted isoxazoles.
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel-type reactions, or with amines to form imines (Schiff bases).
This versatility makes it an ideal starting material for generating molecular diversity from a single, stable core, a strategy frequently employed in drug discovery programs.
Caption: Reactivity hub of the title compound.
PART 5: Applications in Drug Discovery and Agrochemicals
The 3,5-dimethylisoxazole core is a cornerstone in medicinal chemistry. Its incorporation into a molecule can enhance pharmacokinetic properties and provide a rigid scaffold for orienting other functional groups toward biological targets.
-
Pharmaceutical Intermediate: this compound is a documented key intermediate in the synthesis of pharmaceuticals.[1][2][7] A notable example is its use in the production of sulfonamide antibiotics, such as sulfisoxazole.[2] The aldehyde allows for the construction of the side chain necessary for the drug's activity.
-
Agrochemical Synthesis: The stability and biological activity of the isoxazole ring also make it a valuable component in the development of novel agrochemicals, such as herbicides and fungicides.[1][10]
-
Scaffold for Bioactive Molecules: The compound serves as a precursor for developing novel therapeutic agents.[7] The isoxazole moiety is found in a wide range of drugs targeting different diseases, and derivatives of this aldehyde are constantly being explored for new biological activities. For instance, other substituted isoxazoles and related pyrazoles have shown promise as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory diseases like asthma and COPD.[11]
Conclusion
This compound is more than just a simple chemical; it is a powerful tool for chemical innovation. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its aldehyde group, establishes it as an indispensable building block for researchers. For professionals in drug development and agrochemical research, this compound provides a reliable and efficient starting point for the synthesis of complex, high-value molecules, enabling the exploration of new chemical space and the creation of novel bioactive compounds.
References
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- 3. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. H61912.14 [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. pschemicals.com [pschemicals.com]
- 10. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dimethyl-4-Isoxazolecarbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents qualitative solubility information, and offers a detailed experimental protocol for quantitative determination.
Introduction: The Significance of Solubility in Drug Development
This compound (C₆H₇NO₂) is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carbaldehyde functional group.[2][3] Its molecular structure is a cornerstone in the synthesis of a variety of pharmaceutical agents, including sulfonamide antibiotics.[1] Understanding the solubility of this intermediate in organic solvents is paramount for several critical aspects of drug development, including:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. Selecting an appropriate solvent in which this compound is sufficiently soluble allows for optimal molecular interaction and reaction rates.
-
Purification: Techniques such as recrystallization are dependent on the differential solubility of a compound in a solvent at varying temperatures. A solvent that readily dissolves the compound at an elevated temperature but shows limited solubility at lower temperatures is ideal for purification. The synthesis of this compound often involves a final recrystallization step, for which solvent selection is crucial.[4]
-
Formulation: For preclinical and clinical studies, the ability to formulate a compound in a suitable vehicle is essential. Knowledge of its solubility in various organic solvents can aid in the development of appropriate formulations for in vitro and in vivo testing.
-
Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂ | [2][3] |
| Molecular Weight | 125.13 g/mol | [2] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 235.8 °C at 760 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
| Appearance | White to off-white solid | [5] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several molecular features influence its interaction with organic solvents.
Polarity and Dipole Moment
The isoxazole ring, containing both a nitrogen and an oxygen atom, introduces significant polarity to the molecule. The electronegativity difference between these heteroatoms and the carbon atoms, as well as the presence of the carbaldehyde group, creates a permanent dipole moment. This inherent polarity suggests that this compound will be more soluble in polar organic solvents that can engage in dipole-dipole interactions. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are therefore expected to be good candidates for solubilizing this compound.
Hydrogen Bonding Capability
The oxygen and nitrogen atoms in the isoxazole ring, along with the oxygen atom of the carbaldehyde group, can act as hydrogen bond acceptors. While the molecule lacks a hydrogen bond donor, its ability to accept hydrogen bonds from protic solvents (e.g., alcohols) can significantly enhance its solubility in these media.
Influence of Molecular Size and Shape
While the core isoxazole ring is relatively small, the presence of two methyl groups and a carbaldehyde group contributes to the overall molecular volume. Larger molecules generally require more energy to be solvated, which can temper solubility. However, the relatively compact and planar nature of the isoxazole ring facilitates solvent interaction.
Qualitative Solubility Profile
-
High Solubility: Polar protic solvents such as methanol and ethanol , and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are predicted to be excellent solvents for this compound. The mention of methanol for recrystallization in a synthesis protocol supports its high solubility at elevated temperatures.[4]
-
Moderate Solubility: Solvents with intermediate polarity, such as acetone , ethyl acetate , and dichloromethane , are likely to exhibit moderate solubilizing capacity.
-
Low Solubility: Nonpolar solvents like hexane , cyclohexane , and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Causality: Using an excess of the solute guarantees that the solution reaches its maximum saturation point at the given temperature, which is the definition of equilibrium solubility.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). If the measured concentration does not change significantly between the later time points, equilibrium is confirmed.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Causality: Filtration is a critical step to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Analyze both the standard solutions and the diluted samples by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents is not widely documented, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a robust theoretical prediction of its solubility profile. The compound is expected to be highly soluble in polar organic solvents and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This knowledge is indispensable for the efficient synthesis, purification, and formulation of this important pharmaceutical intermediate, ultimately facilitating the drug development process.
References
Navigating the Physicochemical Landscape of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Technical Guide to Melting and Boiling Point Determination
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Key Isoxazole Derivative.
This technical guide provides an in-depth exploration of the melting and boiling points of 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9), a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not only the physical constants but also a thorough understanding of the methodologies for their determination, ensuring scientific integrity and reproducibility in your research.
Introduction: The Significance of Isoxazole Scaffolds
The isoxazole ring is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Derivatives of isoxazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a crucial synthetic intermediate, with its aldehyde functionality providing a versatile handle for the elaboration into more complex molecular architectures. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties of this compound
A precise determination of the melting and boiling points is a fundamental first step in the characterization of any chemical entity. These constants provide a criterion for purity and are critical for process development and quality control.
Melting Point: An Analysis of Discrepancies
The reported melting point for this compound exhibits some variability across chemical supplier databases. This underscores the importance of independent experimental verification. The observed ranges are summarized below:
| Property | Reported Value Range 1 | Reported Value Range 2 |
| Melting Point | 35-38 °C | 54-56 °C |
This discrepancy may arise from several factors, including the presence of impurities, which can lead to melting point depression and a broadening of the melting range.[1][2] Another potential cause is polymorphism, the ability of a compound to exist in different crystalline forms, each with a distinct melting point.[3]
Boiling Point
The boiling point of this compound has been reported as:
| Property | Reported Value |
| Boiling Point | 235.8 °C at 760 mmHg |
This value is significantly higher than one of the reported melting point ranges, which is expected for a molecule of this size and polarity.
Experimental Determination of Physicochemical Constants
To ensure the accuracy and reliability of experimental data, it is imperative to follow standardized and well-calibrated procedures. This section details the methodologies for the precise determination of the melting and boiling points of this compound.
Methodology for Melting Point Determination (Capillary Method)
The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[4] It relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[5][6]
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tamp the open end of a capillary tube into the powder until a small amount of the sample is collected.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[7]
-
-
Apparatus Setup (Mel-Temp or equivalent):
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned.
-
-
Measurement:
-
For an unknown or unverified sample, a rapid preliminary heating can be performed to approximate the melting point.
-
For a precise measurement, start heating at a rate that allows for a slow temperature rise (1-2 °C per minute) as the expected melting point is approached.[8]
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.[9]
-
A narrow melting range (typically 0.5-1 °C) is indicative of a high degree of purity.[1] A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase, a phenomenon known as melting point depression.[2][10]
Caption: Workflow for Melting Point Determination.
Methodology for Boiling Point Determination (Thiele Tube Method)
For the determination of the boiling point, especially when working with small sample volumes, the Thiele tube method is a classic and effective approach.[11][12] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.
-
Place a small, inverted capillary tube (sealed at the top) into the test tube with the sample.
-
Suspend the thermometer assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.[13]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube will ensure even heat distribution via convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands and is replaced by the vapor of the sample.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[11] Record this temperature.
-
This method accurately identifies the boiling point because the moment the liquid re-enters the capillary, the vapor pressure inside the capillary has just become equal to the external atmospheric pressure. It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Ensuring Trustworthiness: Calibration and Validation
The trustworthiness of any experimental data hinges on the calibration of the measurement apparatus.[8] A melting point apparatus or thermometer should be regularly calibrated using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[5][9]
Calibration Protocol Summary:
-
Select at least two certified reference standards with melting points above and below the expected value for this compound (e.g., vanillin at 81-83 °C and acetanilide at 114-116 °C).
-
Determine the melting point of each standard using the same procedure as for the test sample.
-
Compare the observed melting point to the certified value. The deviation should be within acceptable limits (e.g., ±0.5 °C).[5]
-
If the deviation is outside the acceptable range, the apparatus should be adjusted or serviced before proceeding.
By adhering to these rigorous experimental and validation protocols, researchers can ensure the generation of accurate and reliable physicochemical data for this compound, thereby upholding the principles of scientific integrity.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
discovery and history of isoxazole aldehydes
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Isoxazole Aldehydes
Abstract
The isoxazole ring is a cornerstone of heterocyclic chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds. While the core ring system has been known for over a century, the strategic introduction of functional groups has been pivotal to its widespread application. Among these, isoxazole aldehydes have emerged as exceptionally versatile synthetic intermediates, providing a reactive handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the , detailing the evolution of their synthesis and their critical role in modern organic chemistry and drug development. We will explore the foundational methods for constructing the isoxazole ring, delve into specific, regioselective syntheses for isoxazole-3-, 4-, and 5-carbaldehydes, and examine their subsequent chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical properties of these powerful building blocks.
Chapter 1: The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The isoxazole is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] Its unique electronic structure, combining the features of an aromatic system with a labile N-O bond, imparts both stability for scaffold manipulation and a site for potential ring-cleavage transformations, making it a "masked" form of various difunctionalized compounds.[3]
The history of isoxazole chemistry began in 1903, when Ludwig Claisen reported the first synthesis of the parent compound by oximation of propargylaldehyde acetal.[4] However, it was the subsequent discovery of its derivatives' vast biological activities that cemented the isoxazole's status as a "privileged structure" in medicinal chemistry.[5] The isoxazole moiety is a key component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[2][5][6] Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic agent Leflunomide, and a class of penicillin-based antibiotics like Cloxacillin and Oxacillin.[2][5][7] The success of these drugs underscores the isoxazole ring's ability to engage in critical binding interactions with biological targets and to confer favorable pharmacokinetic properties.[6]
Chapter 2: Foundational Synthetic Strategies for the Isoxazole Ring
The construction of the isoxazole ring has been a subject of extensive research, leading to the development of several robust synthetic methodologies. The two most fundamental and widely employed routes are the condensation of hydroxylamine with a three-carbon component and the 1,3-dipolar cycloaddition of nitrile oxides.[3][8]
-
Reaction with Hydroxylamine: This classical approach involves the reaction of hydroxylamine (NH₂OH) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[3][9] The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[9]
-
1,3-Dipolar Cycloaddition: This is arguably the most versatile and widely used method for isoxazole synthesis.[10] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][11][12] Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl chlorides via dehydrohalogenation to avoid their dimerization.[10][12] This method offers excellent control over substitution patterns and is amenable to a wide range of functional groups.
Figure 1: General scheme for isoxazole synthesis via 1,3-dipolar cycloaddition.
Chapter 3: The Emergence of Isoxazole Aldehydes: Key Synthetic Intermediates
While the isoxazole core provides a stable and biologically relevant scaffold, its utility is exponentially increased by the introduction of functional groups that permit further chemical elaboration. The aldehyde group (-CHO) is an ideal functional handle due to its vast and well-established reactivity. Isoxazole aldehydes serve as crucial building blocks, enabling the synthesis of complex derivatives through reactions like condensation, reductive amination, oxidation, and olefination.[13][14]
The position of the aldehyde on the ring dictates the geometry and reactivity of its derivatives. The three primary regioisomers—isoxazole-3-carbaldehyde, isoxazole-4-carbaldehyde, and isoxazole-5-carbaldehyde—are all synthetically valuable, though they are often accessed through distinct synthetic routes.
Chapter 4: Synthesis of Isoxazole-4-Carbaldehydes
The synthesis of isoxazole-4-carbaldehydes has a well-documented history, with one of the most notable methods being the reaction of primary nitro compounds with strained ketones.[15][16] A particularly effective approach involves the condensation of a primary nitroalkane with 3-oxetanone.[4][17]
This reaction is believed to proceed via nucleophilic attack of the nitronate anion (formed from the nitroalkane under basic conditions) on the carbonyl of 3-oxetanone. The resulting intermediate undergoes ring opening of the oxetane, followed by cyclization and dehydration to furnish the 3-substituted isoxazole-4-carbaldehyde. This method provides a direct and regioselective route to this important class of intermediates.[4][16]
Figure 2: Workflow for the synthesis of isoxazole-4-carbaldehydes.
Experimental Protocol: General Synthesis of 3-Substituted Isoxazole-4-carbaldehyde
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of the primary nitroalkane (1.0 eq.) in a suitable solvent (e.g., ethanol), add a base (e.g., cesium carbonate, 1.2 eq.).[18]
-
Addition of Reagent: To the stirring mixture, add 3-oxetanone (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction of aromatic aldehydes with nitroethane has been shown to yield isoxazoles upon heating.[18]
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure isoxazole-4-carbaldehyde.
Chapter 5: Synthesis of Isoxazole-3- and 5-Carbaldehydes
Unlike the direct condensation methods available for the 4-carbaldehyde isomer, isoxazole-3- and 5-carbaldehydes are more commonly synthesized through the functional group interconversion of a pre-formed isoxazole ring. These multi-step sequences often provide better control and higher yields.
Common strategies include:
-
Oxidation of Methylisoxazoles: The corresponding 3- or 5-methylisoxazole can be oxidized using reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) to yield the aldehyde.
-
Reduction of Carboxylic Esters or Nitriles: Esters or nitriles at the 3- or 5-position can be reduced to the aldehyde level using reducing agents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Vilsmeier-Haack Reaction: This reaction can be used to formylate electron-rich heterocyclic systems, and while more common for pyrazoles, it can be adapted for certain isoxazole precursors.[19]
A patented method for the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde highlights a typical multi-step approach, involving condensation, acylation/aromatization, and finally iodination, demonstrating the modularity of isoxazole synthesis.[20]
| Regioisomer | Primary Synthetic Method | Key Reagents | Reference |
| Isoxazole-3-carbaldehyde | Functional group interconversion | DIBAL-H, SeO₂ | [14] |
| Isoxazole-4-carbaldehyde | Condensation Reaction | Primary Nitroalkane, 3-Oxetanone | [4][16][17] |
| Isoxazole-5-carbaldehyde | Functional group interconversion | DIBAL-H, SeO₂ | [20][21] |
Chapter 6: Reactivity and Applications in Drug Development
The true value of isoxazole aldehydes lies in their utility as synthetic linchpins. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the rapid diversification of the isoxazole scaffold to build libraries of compounds for structure-activity relationship (SAR) studies.
Key transformations include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems. This is a common method for synthesizing 3-methyl-4-arylmethylene isoxazol-5(4H)-ones.[19][22]
-
Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction to form a new C-N bond, crucial for introducing amine functionalities.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation and scaffold extension.
-
Hydrazone Formation: Condensation with hydrazines or hydrazides, a strategy used to synthesize isoxazole-based isoniazid derivatives with potential antitubercular activity.[21]
Figure 3: Workflow showing the synthesis of a bioactive hydrazone from an isoxazole aldehyde.
This strategic application of isoxazole aldehydes allows medicinal chemists to systematically explore the chemical space around the isoxazole core, optimizing compounds for potency, selectivity, and pharmacokinetic properties.
Chapter 7: Conclusion and Future Outlook
From the initial discovery of the isoxazole ring by Claisen to the development of sophisticated, regioselective syntheses of its aldehyde derivatives, the journey of these compounds mirrors the advancement of organic chemistry itself. Isoxazole aldehydes have transitioned from chemical curiosities to indispensable tools in the arsenal of the synthetic and medicinal chemist. Their dual nature—a stable, drug-like heterocyclic core coupled with a highly versatile reactive handle—ensures their continued relevance.
The future of this field will likely focus on the development of even more efficient and sustainable synthetic methods, such as those employing ultrasound irradiation or green catalysts, to access these valuable intermediates.[19][22] As our understanding of complex biological systems grows, the ability to rapidly and efficiently synthesize novel, diverse libraries of compounds will be paramount. Isoxazole aldehydes are perfectly poised to remain at the forefront of this endeavor, serving as foundational building blocks for the next generation of therapeutics and advanced materials.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
theoretical properties of substituted isoxazoles
An In-Depth Technical Guide to the Theoretical Properties of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, stability, and versatile reactivity make it a privileged structure found in numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Flucloxacillin.[3][4] The key to leveraging this scaffold lies in understanding its fundamental theoretical properties and, critically, how these properties are modulated by substitution. This guide provides a deep dive into the computational chemistry and theoretical principles governing substituted isoxazoles, offering both foundational knowledge and practical, field-proven protocols for their analysis. We will explore the electronic structure, reactivity, and bioisosteric potential of these compounds from a quantum mechanical perspective, equipping researchers with the predictive power to guide rational drug design.
The Isoxazole Core: An Electronic and Structural Overview
The isoxazole ring presents a fascinating case of heterocyclic aromaticity. While it possesses a cyclic, planar structure with 6 π-electrons, the significant difference in electronegativity between oxygen, nitrogen, and carbon atoms leads to a highly polarized and non-uniform electron distribution. This inherent asymmetry is the foundation of its chemical personality.
Aromaticity and the N-O Bond
The aromaticity of isoxazole is modest compared to benzene. The highly electronegative oxygen atom tends to hold its lone pair electrons tightly, reducing their delocalization into the π-system.[5] This electronic arrangement, coupled with the inherent strain of a five-membered ring, results in a relatively weak N-O bond. This bond is a key feature, acting as a "linchpin" for reactivity; under reductive or basic conditions, it can be readily cleaved, making the isoxazole ring a versatile synthetic intermediate for accessing other molecular structures.[6]
Computationally, aromaticity can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations place a "probe" at the center of the ring to measure the induced magnetic shielding. A more negative NICS value indicates stronger aromatic character. Studies on 1,3-azoles show that isoxazole is less aromatic than its imidazole and thiazole counterparts, a direct consequence of the oxygen heteroatom.[7][8]
Frontier Molecular Orbitals (FMO) of the Parent Ring
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[9] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
HOMO: Represents the orbital from which the molecule is most likely to donate electrons. Its energy level correlates with the molecule's nucleophilicity and basicity.
-
LUMO: Represents the orbital to which the molecule is most likely to accept electrons. Its energy level correlates with electrophilicity and acidity.
For the unsubstituted isoxazole ring, the HOMO is primarily localized on the C4 and C5 positions, while the LUMO has significant contributions at the C3, N, and C5 positions. This distribution suggests that electrophilic attack is favored at C4, while nucleophiles may target C3 or C5 depending on the reaction conditions. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effect on the Aromaticity of 1,3-Azole Systems [gcris.yyu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Technical Guide
Introduction: Unveiling a Key Synthetic Intermediate
3,5-Dimethyl-4-Isoxazolecarbaldehyde, with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , is a significant heterocyclic aldehyde.[1][2] Its structural architecture, featuring a stable isoxazole ring flanked by two methyl groups and possessing a reactive aldehyde functionality, renders it a valuable intermediate in the synthesis of a variety of more complex molecules.[2] This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development who may encounter or utilize this molecule in their work. The interpretation of its spectral characteristics is fundamental for its unambiguous identification and for monitoring its transformations in chemical reactions.
Molecular Structure and Key Features
The foundational isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement dictates the electronic environment of the substituent groups and is a key determinant of the spectroscopic signatures discussed herein. The aldehyde group at the 4-position is a strong electron-withdrawing group, which significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and the vibrational frequency of the carbonyl bond in IR spectroscopy.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data are predicted based on established spectroscopic principles and comparison with structurally similar compounds.
¹H NMR Spectroscopy: A Proton's Perspective
The proton nuclear magnetic resonance (¹H NMR) spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key to interpreting this spectrum lies in understanding how the electronic environment of the isoxazole ring and the aldehyde group influences the chemical shifts of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet | 1H |
| Methyl Protons (C3-CH₃) | 2.4 - 2.6 | Singlet | 3H |
| Methyl Protons (C5-CH₃) | 2.4 - 2.6 | Singlet | 3H |
Causality Behind the Chemical Shifts:
-
Aldehyde Proton: The proton of the aldehyde group is expected to be the most downfield-shifted signal in the spectrum. This is a direct consequence of the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the C=O double bond.
-
Methyl Protons: The two methyl groups at the C3 and C5 positions of the isoxazole ring are chemically equivalent due to the plane of symmetry in the molecule. Therefore, they are expected to resonate at the same chemical shift, giving rise to a single peak with an integration value of 6H. Their predicted chemical shift in the 2.4 - 2.6 ppm range is characteristic of methyl groups attached to an aromatic heterocyclic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 195 |
| Isoxazole Ring Carbon (C3) | 160 - 165 |
| Isoxazole Ring Carbon (C5) | 160 - 165 |
| Isoxazole Ring Carbon (C4) | 110 - 115 |
| Methyl Carbon (C3-CH₃) | 10 - 15 |
| Methyl Carbon (C5-CH₃) | 10 - 15 |
Expert Interpretation:
-
Carbonyl Carbon: The carbon atom of the aldehyde's carbonyl group is the most deshielded carbon in the molecule and will appear at the lowest field (highest ppm value).
-
Isoxazole Ring Carbons: The C3 and C5 carbons, being bonded to the electronegative nitrogen and oxygen atoms of the ring and a methyl group, will be significantly downfield. Due to the symmetry, they are expected to have very similar, if not identical, chemical shifts. The C4 carbon, bonded to the aldehyde group, will also be influenced by the ring heteroatoms and the carbonyl group.
-
Methyl Carbons: The carbon atoms of the two methyl groups will be the most upfield signals, consistent with sp³-hybridized carbons in a relatively electron-rich environment.
Visualizing the Structure-Spectra Relationship:
References
reactivity of the aldehyde group on an isoxazole ring
An In-depth Technical Guide to the Reactivity of the Aldehyde Group on an Isoxazole Ring
Authored by: A Senior Application Scientist
Foreword
The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents and biologically active compounds.[1][2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.[2][5] Among its many derivatives, isoxazole aldehydes stand out as exceptionally valuable synthetic intermediates.[6] The aldehyde functionality, directly attached to this heteroaromatic system, exhibits a rich and nuanced reactivity profile that is crucial for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the . We will dissect the electronic interplay between the ring and the formyl substituent, detail key synthetic transformations with field-proven protocols, and offer insights into the causal factors guiding experimental design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of these vital building blocks.
The Electronic Landscape: How the Isoxazole Ring Governs Aldehyde Reactivity
The isoxazole ring is an aromatic, π-excessive heterocycle.[2] However, the presence of two highly electronegative heteroatoms, nitrogen and oxygen, imparts a significant electron-withdrawing character to the ring system as a whole.[2] This property is central to understanding the behavior of an attached aldehyde group.
The key effects are:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the isoxazole ring inductively pulls electron density away from the aldehyde's carbonyl carbon. This depletion of electron density significantly increases the carbon's partial positive charge (δ+), rendering it a more potent electrophile.
-
Increased Susceptibility to Nucleophilic Attack: Consequently, the aldehyde becomes highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity often allows for reactions to proceed under milder conditions than those required for simple aliphatic or even aromatic aldehydes.[7]
-
Ring Stability Considerations: While the ring enhances the aldehyde's reactivity, the aldehyde's reactions must be conducted under conditions that preserve the integrity of the isoxazole ring itself. The N-O bond is the weakest link and can be susceptible to cleavage under harsh reducing or basic conditions.[1]
Synthesis of Isoxazole Aldehydes: Building the Precursor
A robust understanding of reactivity begins with the synthesis of the target molecule. Isoxazole aldehydes can be prepared through several reliable routes, with the choice often depending on the availability of starting materials and the desired substitution pattern.
Primary Synthetic Pathways
The most common strategies involve the functional group transformation of a pre-formed isoxazole ring.
| Method | Precursor | Key Reagents | Advantages | Considerations | Reference |
| Oxidation | Isoxazole Methanol | K₂Cr₂O₇ (neutral), MnO₂, IBX | High yield, reliable | Avoid acidic oxidants to prevent ring degradation | [8][9][10][11] |
| Reduction/Oxidation | Isoxazole Carboxylic Ester | 1. LiAlH₄ (careful addition) or DIBAL-H 2. Mild Oxidant (e.g., PCC, MnO₂) | Access from common ester intermediates | Over-reduction with LiAlH₄ can cleave the isoxazole ring | [9][12] |
| Condensation | Primary Nitro Compound | 3-Oxetanone | Direct formation of isoxazole-4-carbaldehydes | Specific for the 4-position | [13][14] |
General Synthesis Workflow
The two-step sequence starting from a carboxylic acid or its ester is a widely employed and versatile approach.
Caption: General workflow for synthesizing isoxazole aldehydes.
Protocol 2.1: Neutral Dichromate Oxidation of 3,5-Dimethylisoxazole-4-methanol
This protocol is adapted from methodologies that prioritize the preservation of the isoxazole ring during oxidation.[8][9]
Rationale: Standard acidic oxidation conditions (e.g., Jones oxidation) can lead to the degradation of the isoxazole ring. A neutral, phase-transfer-catalyzed system provides the necessary oxidative power while mitigating ring cleavage, ensuring a good yield of the desired aldehyde.[9]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the isoxazole alcohol (1.0 eq), potassium dichromate (K₂Cr₂O₇, ~1.5 eq), and a phase-transfer catalyst such as Adogen-464 (~0.2 eq).
-
Solvent: Add a suitable organic solvent, such as ethyl acetate (freshly distilled).
-
Reaction: Place the flask under an inert atmosphere (e.g., argon). Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Add celite to the slurry and filter to remove inorganic salts.
-
Extraction: Wash the filter cake thoroughly with the reaction solvent (e.g., ethyl acetate). Combine the organic filtrates.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure isoxazole aldehyde.
Key Transformations of the Isoxazole Aldehyde
The enhanced electrophilicity of the aldehyde's carbonyl carbon is the nexus of its reactivity, enabling a host of powerful synthetic transformations.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. As with the alcohol oxidation, care must be taken to select reagents that are compatible with the isoxazole ring.
-
Recommended Reagents: Potassium permanganate (KMnO₄) under carefully controlled neutral or slightly basic conditions, or silver (I) oxide (Ag₂O).
-
Causality: Strong oxidants in acidic media are generally avoided. The choice of a mild reagent ensures the N-O bond of the isoxazole remains intact.
Reduction to Alcohol
Reduction back to the corresponding alcohol is readily achieved.
-
Recommended Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol, methanol) is the reagent of choice.
-
Causality: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting the isoxazole ring. In contrast, stronger hydrides like lithium aluminum hydride (LiAlH₄) must be used with caution, as excess reagent or elevated temperatures can cause destructive reduction and cleavage of the N-O bond.[1][9]
Carbon-Carbon Bond Forming Reactions
The true synthetic utility of isoxazole aldehydes shines in their application to complex molecule synthesis through C-C bond formation.
3.3.1. Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[15] It is a powerful method for forming α,β-unsaturated systems.
Caption: Mechanism of the Knoevenagel condensation.
Protocol 3.1: Knoevenagel Condensation of Isoxazole-4-carbaldehyde with Diethyl Malonate
Rationale: The use of a weak amine base like piperidine is critical. It is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate but not so strong as to induce self-condensation of the aldehyde or degradation of the isoxazole ring.[15]
Step-by-Step Methodology:
-
Setup: In a suitable flask, dissolve the isoxazole-4-carbaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq).
-
Reaction: Heat the mixture to reflux. If toluene is used as the solvent, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[16]
-
Monitoring: Monitor the reaction via TLC.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.
3.3.2. Wittig Reaction
The Wittig reaction provides a reliable and stereoselective route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent).[17][18]
Caption: Key steps of the Wittig olefination reaction.
Expert Insight: The nature of the 'R' group on the ylide dictates its stability and the stereochemical outcome of the reaction.[17]
-
Non-stabilized ylides (R = alkyl, H): Highly reactive, typically leading to the (Z)-alkene (cis) under salt-free conditions.
-
Stabilized ylides (R = COR', CO₂R', CN): Less reactive, often requiring heating, and predominantly yield the (E)-alkene (trans).[19]
Protocol 3.2: Wittig Olefination of 3-Phenylisoxazole-5-carbaldehyde
Rationale: This protocol uses an in situ generation of a non-stabilized ylide. The strong base, n-butyllithium (n-BuLi), is required to deprotonate the phosphonium salt. The reaction is performed at low temperatures to control the high reactivity of the ylide.[18]
Step-by-Step Methodology:
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi (1.1 eq, solution in hexanes) dropwise via syringe. The mixture will typically turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at this temperature for 1 hour.
-
-
Aldehyde Addition:
-
Dissolve the 3-phenylisoxazole-5-carbaldehyde (1.0 eq) in a minimal amount of dry THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
-
Reaction & Workup:
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.
-
Hantzsch Dihydropyridine Synthesis
A notable application of isoxazole aldehydes is in multicomponent reactions like the Hantzsch synthesis. Here, the aldehyde condenses with two equivalents of a β-ketoester and an ammonia source to construct 4-(isoxazolyl)-1,4-dihydropyridine scaffolds.[8][9] These products are of significant interest as analogs of calcium channel blockers.[20]
Conclusion: A Versatile Tool for Chemical Innovation
The aldehyde group attached to an isoxazole ring is not merely a simple functional group; it is a highly activated and synthetically versatile handle. The electron-withdrawing nature of the heterocycle enhances the aldehyde's electrophilicity, facilitating a wide array of transformations including oxidation, reduction, and crucial carbon-carbon bond-forming reactions like the Knoevenagel condensation and Wittig olefination. This predictable and robust reactivity has cemented the role of isoxazole aldehydes as indispensable building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[6] A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of these remarkable intermediates, paving the way for future discoveries.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Isoxazole_Chemicalbook [chemicalbook.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 13. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Introduction
3,5-Dimethyl-4-Isoxazolecarbaldehyde is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a stable isoxazole ring and a reactive aldehyde functional group, makes it a valuable intermediate in the development of pharmaceuticals, such as sulfonamide antibiotics, and other bioactive molecules.[1][2] The aldehyde moiety, while essential for its synthetic utility, also represents the compound's primary vulnerability to degradation.[2] The integrity and purity of this reagent are paramount for ensuring the validity of research data and the quality of manufactured products. This guide provides an in-depth analysis of the stability profile of this compound, outlining its degradation pathways and establishing field-proven protocols for its optimal storage and handling.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing effective stability protocols. The compound is a solid at room temperature, which helps mitigate the high volatility often associated with other low-molecular-weight aldehydes.[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 54593-26-9 | [3][4][5] |
| Molecular Formula | C₆H₇NO₂ | [1][2][3] |
| Molecular Weight | 125.13 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | 54-56 °C | [1][3] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde |[5][7] |
Caption: Chemical structure of this compound.
Section 2: Intrinsic Stability and Key Degradation Factors
The stability of this compound is a tale of two moieties: the robust isoxazole core and the labile aldehyde group. The isoxazole ring itself is generally stable, but the aldehyde is highly susceptible to environmental factors.[1][2]
-
Atmospheric Oxygen: This is the most significant threat. The aldehyde functional group (-CHO) is readily oxidized by atmospheric oxygen. This reaction is often auto-catalytic and can be accelerated by the presence of light or trace metal impurities. Storing the compound under an inert atmosphere is a critical control measure.[4][6][8]
-
Temperature: While generally stable at ambient temperatures, elevated temperatures accelerate all degradation processes, particularly oxidation. Conversely, counterintuitively, very low (freezing) temperatures can sometimes accelerate the polymerization of neat aldehydes.[9] Therefore, refrigerated, but not deep-frozen, storage is optimal. A recommended temperature range is 2-8°C.[3][10]
-
Light (Photostability): Aldehydes can be sensitive to light, particularly UV radiation.[11] Photons can provide the activation energy needed to initiate oxidation or polymerization. Storage in amber or opaque containers is essential to prevent photodegradation.[10][11]
-
Moisture and Acidity: The presence of water can facilitate certain degradation reactions. More importantly, if any oxidation to the corresponding carboxylic acid occurs, the acidic environment can significantly catalyze the polymerization of the remaining aldehyde into cyclic trimers, which are inactive and often present as a precipitate.[9]
Section 3: Primary Degradation Pathways
Two primary chemical reactions are responsible for the degradation of this compound. Understanding these pathways is crucial for developing targeted stability-indicating analytical methods.
-
Oxidation: The aldehyde is oxidized to 3,5-Dimethyl-4-isoxazolecarboxylic acid. This is the most common degradation pathway, resulting in a loss of the compound's primary reactive handle for many synthetic applications.
-
Polymerization: In the presence of acid (which can be formed via oxidation) or other catalysts, aldehydes can undergo self-condensation to form stable cyclic trimers (trioxanes). This process is effectively irreversible and leads to a loss of active material.[9]
Caption: The two major degradation pathways for this compound.
Section 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this reagent. The following protocols are synthesized from safety data sheets and best practices for handling reactive aldehydes.[12][13]
Long-Term Storage (Pristine Solid)
This protocol is designed for unopened containers or for the bulk reagent intended for archival storage.
-
Inert Atmosphere: Upon receipt, if not already packaged under inert gas, flush the container headspace with dry nitrogen or argon before sealing.
-
Temperature Control: Store the container in a refrigerator at 2-8°C .[3][10] Avoid freezing the neat material.
-
Light Protection: Ensure the compound is in an amber glass bottle or stored inside a light-blocking secondary container.[11]
-
Container Integrity: The container must be tightly sealed to prevent moisture ingress and oxygen exposure.[4][6][8]
Handling for Experimental Use
This workflow minimizes environmental exposure during routine laboratory use.
Caption: A step-by-step workflow for safely handling the solid reagent.
Preparation and Storage of Stock Solutions
For frequent use, preparing a stock solution is more practical than repeatedly opening the solid container. The choice of solvent is critical.
-
Recommended Solvents: HPLC-grade acetonitrile is a common and appropriate solvent.[12] For enhanced stability, consider using a primary alcohol like ethanol.
-
Expert Insight (The Hemiacetal Advantage): Aliphatic aldehydes react reversibly with alcohols to form hemiacetals. These structures are significantly more stable and less prone to oxidation and polymerization than the free aldehyde.[9] While in equilibrium with the aldehyde, this effectively "protects" a large fraction of the compound in solution, extending the viable shelf-life of the stock.
-
Storage: Store stock solutions at 2-8°C in amber vials with PTFE-lined caps. For long-term viability, aliquoting the stock solution to minimize freeze-thaw cycles and headspace in partially used vials is recommended.
Table 2: Summary of Recommended Storage Conditions
| Condition | Solid Reagent (Long-Term) | Stock Solution (In-Use) |
|---|---|---|
| Temperature | 2-8°C | 2-8°C |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimal Headspace (or Inert Gas) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed glass bottle | Tightly sealed vial with PTFE-lined cap |
Section 5: Protocol for an Accelerated Stability Study
To empirically determine the stability of this compound under specific laboratory or manufacturing conditions, a forced degradation study is essential.
Experimental Protocol
-
Sample Preparation: Prepare multiple identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Application of Stress Conditions: Expose the samples to a matrix of controlled stress conditions. An unstressed sample stored at 2-8°C in the dark serves as the control (T=0 reference).
-
Thermal: 40°C and 60°C in a calibrated oven.
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamp).
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).
-
Acidic/Basic Hydrolysis: Add HCl (to pH 2) or NaOH (to pH 10).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acid/base samples if necessary before analysis.
-
Analytical Quantification: Analyze all samples using a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from all potential degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound relative to the T=0 control. Identify and, if possible, characterize major degradation products using LC-MS.
Workflow for Stability Assessment
Caption: A systematic workflow for conducting a forced degradation study.
Conclusion
While this compound is a robust synthetic intermediate, its utility is directly tied to the integrity of its aldehyde functional group. Proactive management of its storage and handling environment is critical. The primary threats are oxidation and subsequent acid-catalyzed polymerization, which can be effectively mitigated by adhering to protocols that emphasize refrigerated temperatures (2-8°C), protection from light, and maintenance under an inert atmosphere . For researchers and drug development professionals, implementing these measures and validating stability under specific use-cases will ensure the reliability of experimental outcomes and the consistent quality of synthesized products.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 54593-26-9: this compound [cymitquimica.com]
- 3. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Dimethylisoxazole-4-carboxaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. wcu.edu [wcu.edu]
- 9. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 10. chemscene.com [chemscene.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
Methodological & Application
The Synthetic Versatility of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Guide for Organic Synthesis
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a versatile scaffold in the design of novel therapeutics.[1] Among the various functionalized isoxazoles, 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No: 54593-26-9) emerges as a particularly valuable and reactive building block.[1] Its aldehyde functionality, positioned on the electron-rich isoxazole core, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds, demonstrating anticancer, antibacterial, and antiviral properties.[1]
Synthesis of this compound: The Vilsmeier-Haack Approach
A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).[3][4] The electron-donating nature of the two methyl groups on the 3,5-dimethylisoxazole ring activates the 4-position for electrophilic substitution.
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole[2]
This protocol details the synthesis of this compound from 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
15% Sodium hydroxide solution
-
Ice
-
Water
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Three-necked flask
-
Dropping funnel
-
Magnetic stirrer with heating and cooling capabilities
-
Ice bath
-
Apparatus for silica gel column chromatography
-
Rotary evaporator
Procedure:
-
In a 100 mL three-necked flask, add 7.0 mL of N,N-dimethylformamide and cool the flask to 0-5°C using an ice bath.
-
Slowly add 1.0 mL of phosphorus oxychloride to the cooled DMF with continuous stirring. Maintain the temperature below 10°C. Continue stirring for 20 minutes to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of 1.9 g (10 mmol) of 3,5-dimethylisoxazole in 3.0 mL of N,N-dimethylformamide.
-
Add the 3,5-dimethylisoxazole solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 1 hour.
-
Cool the reaction mixture with an ice water bath and carefully add 10 mL of water.
-
Adjust the pH of the solution to neutral using a 15% sodium hydroxide solution.
-
Heat the mixture to reflux for 20 minutes.
-
After cooling, a white solid should precipitate. The crude product can be purified by silica gel column chromatography to yield the target compound, this compound.
Causality Behind Experimental Choices:
-
The initial cooling to 0-5°C is crucial for controlling the exothermic reaction between DMF and POCl₃ during the formation of the Vilsmeier reagent.
-
Maintaining a low temperature during the addition of 3,5-dimethylisoxazole prevents potential side reactions and ensures regioselective formylation at the C4 position.
-
The final reflux step is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
Building Block for Bromodomain (BRD4) Inhibitors
The 3,5-dimethylisoxazole moiety has been identified as an effective mimic for acetylated lysine, a key recognition motif for bromodomains.[5][6] This has led to the development of potent inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins, particularly BRD4, which is a promising therapeutic target in oncology.[7][8] this compound serves as a versatile starting material for the synthesis of these inhibitors. The aldehyde group can be readily transformed into various linkers and functional groups to explore the structure-activity relationship and optimize binding affinity.
In the design of bivalent BRD4 inhibitors, which can simultaneously target two bromodomains for enhanced potency, the 3,5-dimethylisoxazole core, derived from the corresponding carbaldehyde, plays a crucial role in anchoring the molecule into the acetylated lysine binding pocket.[7] The nitrogen atom of the isoxazole ring often forms a critical hydrogen bond with key amino acid residues, such as asparagine, within the binding site.[7]
Table 1: Examples of BRD4 Inhibitors Derived from 3,5-Dimethylisoxazole Scaffolds
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Compound 22 | BRD4 | - | HCT116 | 162 | [7][8] |
| Compound 11h | BRD4(1) | 27.0 | HL-60 | 120 | [6] |
| Compound 11e | BRD4 | 860 | MV4-11 | 320 | [5] |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The aldehyde functionality of this compound makes it an ideal substrate for the Knoevenagel condensation.[9] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[9] These products are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions, and are often found in molecules with interesting biological activities.
Protocol 2: Representative Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, benzene)
-
Acetic acid (optional, as a co-catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of a base (e.g., 0.1 mmol of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a weak base like piperidine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.
-
The choice of solvent depends on the solubility of the reactants and the reaction temperature required. Ethanol is a common and relatively green solvent for this transformation.
-
Heating to reflux provides the necessary activation energy for the condensation and subsequent dehydration to occur at a reasonable rate.
Diagram of the Knoevenagel Condensation Mechanism:
Caption: General mechanism of the Knoevenagel condensation.
Multicomponent Reactions for the Rapid Assembly of Complex Molecules
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. This compound can be a valuable component in various MCRs, allowing for the rapid construction of diverse chemical libraries for drug discovery and other applications. For instance, it can participate in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, leading to the formation of complex heterocyclic systems. The aldehyde group serves as the electrophilic component that initiates the reaction cascade.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open up a wide range of synthetic possibilities. From its crucial role in the development of potent BRD4 inhibitors to its utility in classic transformations like the Knoevenagel condensation and its potential in modern multicomponent reactions, this isoxazole derivative offers chemists a powerful tool for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to facilitate its broader application in research and development, ultimately contributing to advancements in medicinal chemistry and beyond.
References
- 1. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Versatile Virtuoso: 3,5-Dimethyl-4-Isoxazolecarbaldehyde as a Premier Building Block in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the pantheon of heterocyclic scaffolds, the isoxazole ring stands out for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups. This guide delves into the multifaceted applications of a particularly valuable derivative: 3,5-dimethyl-4-isoxazolecarbaldehyde . Its unique combination of a stable, substituted isoxazole core and a reactive aldehyde functional group makes it a powerful starting material for the synthesis of a diverse array of biologically active compounds.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an overview of the compound's significance but also detailed, field-proven protocols for its application in synthetic medicinal chemistry.
Core Properties and Strategic Advantages
Before delving into synthetic applications, it is crucial to understand the inherent properties of this compound that make it a privileged scaffold in drug design.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₆H₇NO₂ | Low molecular weight, contributing to favorable drug-like properties. |
| Molecular Weight | 125.13 g/mol | Provides a good starting point for building more complex molecules without excessive molecular weight gain. |
| Melting Point | 54-56°C | A crystalline solid at room temperature, allowing for ease of handling and purification. |
| Boiling Point | 235.8°C at 760 mmHg | Relatively high boiling point, indicating thermal stability under various reaction conditions. |
| Density | 1.14 g/cm³ | Standard density for an organic solid. |
The isoxazole ring itself is a key contributor to the compound's utility. It is an electron-rich aromatic system that is relatively resistant to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of drug candidates.[1][2] The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1] Furthermore, the aldehyde group at the 4-position is a versatile chemical handle, poised for a multitude of chemical transformations.
Synthesis of the Building Block: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 3,5-dimethylisoxazole.
Caption: Vilsmeier-Haack synthesis of this compound.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol is a robust and scalable method for producing the title compound. The causality behind the experimental choices lies in the careful control of temperature to manage the exothermic formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Materials:
-
3,5-Dimethylisoxazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
15% Sodium hydroxide solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 20 minutes to allow for the formation of the Vilsmeier reagent. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Dissolve 3,5-dimethylisoxazole in a minimal amount of DMF and add this solution dropwise to the reaction mixture, again keeping the temperature below 10°C.
-
After the addition is complete, raise the temperature to 35°C and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Neutralize the mixture by adding a 15% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 7.
-
Heat the mixture to reflux for 20 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
After cooling to room temperature, a solid precipitate of the product should form. If not, extract the aqueous layer with an organic solvent like dichloromethane.
-
Collect the solid by filtration or concentrate the organic extracts.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[6]
Key Synthetic Transformations and Applications
The aldehyde functionality of this compound is a gateway to a vast chemical space. The following sections detail key reactions and provide protocols for their execution, highlighting the compound's role in the synthesis of medicinally relevant molecules.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[7][8] This reaction is particularly valuable for creating intermediates that can be further elaborated into complex heterocyclic systems or used as Michael acceptors.
Caption: Knoevenagel condensation of this compound.
This protocol provides a method for synthesizing (E)-2-((3,5-dimethylisoxazol-4-yl)methylene)malononitrile, a versatile intermediate. The choice of a mild base like piperidine or imidazole is crucial to promote the reaction without causing decomposition of the starting materials or product.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Imidazole (catalytic amount)
-
Ethanol or Dichloromethane as solvent
Procedure:
-
Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or dichloromethane in a round-bottom flask.
-
Add a catalytic amount of piperidine or imidazole (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated product.[9][10]
This type of product is a key precursor for the synthesis of various kinase inhibitors, where the α,β-unsaturated nitrile can act as a Michael acceptor to form a covalent bond with a cysteine residue in the active site of the kinase.
Application 2: Reductive Amination for the Synthesis of Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[5][7] It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is central to the introduction of diverse amine-containing side chains, which are crucial for modulating the solubility, basicity, and target-binding properties of drug candidates.
Caption: Reductive amination of this compound.
This protocol describes a general procedure for the reductive amination of this compound. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, selective for imines over aldehydes, and does not reduce other functional groups that may be present in the molecule.[11]
Materials:
-
This compound
-
Primary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in an anhydrous solvent such as DCM or DCE.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.[11]
This methodology has been instrumental in the synthesis of various bioactive molecules, including inhibitors of bromodomain-containing protein 4 (BRD4), which are being investigated as potential anti-cancer agents.[2][12][13]
Case Study: Application in the Development of Kinase Inhibitors
The 3,5-dimethylisoxazole moiety is a common feature in a number of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a valuable pharmacophore. This compound serves as a crucial starting point for the synthesis of these complex molecules. For instance, derivatives of this aldehyde have been used to synthesize potent inhibitors of Casein Kinase 1 (CK1) and BRD4.[2][6][12][13]
In a typical synthetic route, the aldehyde is first converted to a more complex intermediate via reactions such as the Knoevenagel condensation or reductive amination, as described above. This intermediate is then further elaborated through a series of steps to yield the final kinase inhibitor. The isoxazole ring often orients the molecule correctly within the ATP-binding pocket, while the substituents derived from the aldehyde group can be tailored to achieve potency and selectivity for the target kinase.
Conclusion
This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its stable and interactive isoxazole core, combined with a versatile aldehyde handle, provides a reliable and efficient starting point for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide offer a practical framework for harnessing the synthetic potential of this compound. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry
An Application Guide to the Synthesis and Utility of 3,5-Dimethyl-4-Isoxazolecarbaldehyde Schiff Bases
The isoxazole ring is a prominent five-membered heterocycle that holds a "privileged" status in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold found in numerous FDA-approved drugs and clinical candidates, where it contributes to target binding, metabolic stability, and pharmacokinetic profiles.[3] A key transformation for functionalizing this important core is the reaction of isoxazole aldehydes with primary amines to form Schiff bases, also known as imines.
This application note provides a detailed guide to the reaction of this compound with primary amines. We will explore the underlying reaction mechanism, offer detailed experimental protocols for both conventional and microwave-assisted synthesis, discuss methods for product characterization, and highlight the significant applications of the resulting Schiff base derivatives in research and drug development. These products are not merely synthetic curiosities; they are valuable intermediates and possess intrinsic biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]
PART 1: The Underlying Science: Mechanism of Imine Formation
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a classic, reversible, acid-catalyzed reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into two main stages: formation of a hemiaminal intermediate and its subsequent dehydration.
-
Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the lone pair of electrons on the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[6][7] This is followed by a proton transfer, typically involving the solvent or another amine molecule, to yield a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.[8] This initial step is generally fast but reversible.
-
Acid-Catalyzed Dehydration: The elimination of water to form the stable C=N double bond is the rate-determining step and requires acid catalysis.[6] The acid protonates the hydroxyl group of the hemiaminal, converting it into a much better leaving group (H₂O). The nitrogen's lone pair then assists in expelling the water molecule, forming a protonated imine (an iminium ion). A final deprotonation step by a weak base (like water or the solvent) yields the neutral Schiff base product and regenerates the acid catalyst.[5][6]
The entire mechanistic sequence is often abbreviated as P-A-D-P-E-D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) under mildly acidic conditions.[5]
Caption: The two-stage mechanism for acid-catalyzed Schiff base formation.
Causality Behind Experimental Choices:
-
pH Control is Critical: The reaction rate is highly pH-dependent. If the solution is too acidic (low pH), the primary amine will be protonated to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[6] If the solution is too basic (high pH), there is insufficient acid to protonate the hemiaminal's hydroxyl group, preventing its elimination as water. The optimal pH is typically mildly acidic, often around 4-5, which is why catalytic amounts of acids like glacial acetic acid are effective.[6]
-
Driving the Equilibrium: The reaction's reversibility means that to achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by removing the water byproduct as it forms, using techniques like a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) or by including a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves in the reaction mixture.[9]
PART 2: Experimental Protocols & Workflow
Here we provide two robust protocols for synthesizing Schiff bases from this compound. The choice of method depends on available equipment, desired reaction scale, and throughput needs.
Protocol 1: Conventional Synthesis via Acid Catalysis in Ethanol
This method is a classic, reliable approach suitable for most laboratory settings.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline) (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.25 g, 10 mmol).
-
Dissolution: Add absolute ethanol (30 mL) and stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the primary amine (10 mmol, 1.0 eq) to the solution. If the amine is a solid, it can be dissolved in a minimal amount of ethanol before addition.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[10]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot has been consumed (typically 4-6 hours).[11]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Drying: Allow the product to air dry or dry in a vacuum oven to obtain the pure Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol offers a significant reduction in reaction time and often leads to higher yields, aligning with green chemistry principles.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., a substituted salicylaldehyde) (1.0 eq)
-
Microwave-safe reaction vessel with a snap-cap
-
Domestic or dedicated scientific microwave reactor
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine this compound (e.g., 0.125 g, 1 mmol) and the primary amine (1 mmol). For this method, often no solvent is required, but a few drops of ethanol can be added to facilitate mixing if both reagents are solids.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a moderate power setting (e.g., 180-300W) for a short duration, typically 30-90 seconds. Caution: Perform initial trials with short irradiation times to avoid pressure buildup.
-
Monitoring & Isolation: After irradiation, cool the vessel to room temperature. The reaction is often complete in a single cycle. The solidified product can be used directly or recrystallized from a suitable solvent like ethanol.
-
Yield Comparison: This method consistently produces higher yields (90-95%) compared to conventional heating (70-81%) in a fraction of the time.
Caption: General experimental workflow for Schiff base synthesis.
PART 3: Product Characterization - A Self-Validating System
Confirmation of the Schiff base formation relies on a combination of spectroscopic techniques. The disappearance of starting material signals and the appearance of new, characteristic product signals provide definitive proof of a successful reaction.
| Technique | Observation for Starting Materials | Expected Signal for Schiff Base Product | Reference |
| FT-IR | Strong C=O stretch (aldehyde) ~1680-1700 cm⁻¹.N-H stretches (primary amine) ~3300-3500 cm⁻¹. | Appearance of a sharp C=N (imine) stretch at ~1600-1660 cm⁻¹ .Disappearance of aldehyde C=O and amine N-H signals. | [12][13] |
| ¹H NMR | Aldehyde proton (-CHO) singlet at δ ~9-10 ppm. | Appearance of a new singlet for the imine proton (-N=CH -) downfield at δ ~8.4-9.6 ppm .Disappearance of the aldehyde proton signal. | [12][13] |
| ¹³C NMR | Aldehyde carbonyl carbon (-C HO) at δ ~190-200 ppm. | Appearance of the imine carbon (-N=C H-) at δ ~150-160 ppm .Disappearance of the aldehyde carbon signal. | [12][13] |
| Mass Spec | Molecular ion peak corresponding to the aldehyde and amine. | Molecular ion peak corresponding to the summed mass of (Aldehyde + Amine - H₂O). | [14] |
PART 4: Applications in Drug Discovery and Development
The Schiff bases derived from this compound are valuable assets for drug development professionals for several key reasons:
-
Direct Biological Activity: The azomethine (-C=N-) group is a crucial pharmacophore responsible for a wide range of biological activities.[12] These isoxazole Schiff bases have been reported to possess significant antibacterial, antifungal, anti-inflammatory, and antiproliferative properties.[4][13]
-
Versatile Synthetic Intermediates: Imines are key intermediates in organic synthesis, enabling the construction of more complex nitrogen-containing heterocyclic systems through reactions like cycloadditions or reductions to secondary amines.[15]
-
Potent Ligands for Metal Complexes: The imine nitrogen atom is an excellent coordination site for metal ions. The resulting metal complexes often show enhanced biological activity compared to the parent Schiff base ligand, a strategy frequently employed in the design of novel therapeutics.[4]
-
Scaffolds for Targeted Therapies: The 3,5-dimethylisoxazole core itself is a validated scaffold in modern drug discovery. For example, derivatives have been designed and synthesized as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy.[16][17] The synthesis of Schiff bases from this core allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships for such targets.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. mdpi.com [mdpi.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peerj.com [peerj.com]
- 16. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation using 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1][2][3] It involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base, to yield α,β-unsaturated compounds.[4][5][6] This reaction is a modification of the aldol condensation and is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and biologically significant heterocyclic compounds.[1][7][8]
3,5-Dimethyl-4-Isoxazolecarbaldehyde is a particularly valuable substrate in this reaction. The isoxazole moiety is a key pharmacophore found in numerous natural products and therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] Consequently, the Knoevenagel condensation of this aldehyde serves as a crucial step in the synthesis of novel isoxazole-based drug candidates and functional materials.[10] This document provides a detailed protocol for the Knoevenagel condensation of this compound with a representative active methylene compound, malononitrile, along with insights into the reaction mechanism and optimization strategies.
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[5][11] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt, to prevent the self-condensation of the aldehyde.[2][4]
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[11][12] The presence of two electron-withdrawing groups (in this case, cyano groups) significantly increases the acidity of the methylene protons, facilitating this step.[2]
-
Nucleophilic Addition: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.[11]
-
Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound.[11] This intermediate then undergoes base-induced dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product, 2-((3,5-dimethylisoxazol-4-yl)methylene)malononitrile.[11]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Protocol
This protocol details the Knoevenagel condensation of this compound with malononitrile. While various catalysts can be employed, this procedure utilizes piperidine, a commonly used and effective base for this transformation.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich |
| Malononitrile | ≥99% | Acros Organics |
| Piperidine | ≥99% | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle/oil bath | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Buchner funnel and filter paper | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 125.1 mg).
-
Add malononitrile (1.0 mmol, 66.1 mg).
-
Dissolve the reactants in 10 mL of anhydrous ethanol.
-
Add piperidine (0.1 mmol, 10 µL) to the solution using a microsyringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The product spot should be more non-polar than the starting aldehyde.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the limiting reactant on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 20 mL of cold deionized water with stirring.
-
The solid product should precipitate out of the solution. If no precipitate forms, the product may need to be extracted.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL) to remove any residual catalyst and unreacted malononitrile.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum to obtain 2-((3,5-dimethylisoxazol-4-yl)methylene)malononitrile as a solid.
-
-
Characterization:
-
Determine the melting point of the final product.
-
Characterize the structure and confirm purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Caption: Figure 2: Experimental Workflow
Optimization and Considerations
-
Catalyst: While piperidine is effective, other bases such as pyridine, triethylamine, or even solid catalysts like basic alumina can be used.[7] The choice of catalyst can influence reaction time and yield.
-
Solvent: Ethanol is a common solvent, but other polar protic or aprotic solvents can be explored. Solvent-free conditions, sometimes with microwave irradiation, have also been reported to be effective and environmentally benign.[3]
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent to ensure a reasonable reaction rate. However, for highly reactive substrates, the reaction may proceed at room temperature.
-
Water Removal: As the reaction produces water, removing it can shift the equilibrium towards the product, potentially increasing the yield.[6] This can be achieved by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.
Conclusion
The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of functionalized isoxazole derivatives. The protocol provided herein offers a reliable starting point for researchers. By understanding the underlying mechanism and key reaction parameters, this procedure can be adapted and optimized for a variety of active methylene compounds, paving the way for the discovery of novel compounds with potential applications in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. purechemistry.org [purechemistry.org]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
Introduction: The Strategic Formylation of Isoxazoles
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1] For heterocyclic systems like isoxazoles, this transformation is of particular importance in pharmaceutical and agrochemical research. The resulting isoxazole-4-carbaldehydes are valuable intermediates, serving as versatile synthetic handles for the construction of more complex molecular architectures.[3]
3,5-Dimethylisoxazole is an electron-rich heterocycle, and the Vilsmeier-Haack reaction provides a direct and efficient route to introduce a formyl group at the C4 position, yielding 3,5-dimethylisoxazole-4-carbaldehyde. This application note provides a detailed, field-proven protocol for this transformation, including mechanistic insights, step-by-step procedures, and characterization data to ensure reliable and reproducible results for researchers in drug development and organic synthesis.
Reaction Mechanism and Scientific Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the isoxazole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the 3,5-dimethylisoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the isoxazole ring, forming a cationic intermediate.
-
Rearomatization and Hydrolysis: A subsequent deprotonation step restores the aromaticity of the isoxazole ring. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final product, 3,5-dimethylisoxazole-4-carbaldehyde.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Workflow of the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 3,5-dimethylisoxazole-4-carbaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3,5-Dimethylisoxazole | ≥98% | Commercially Available | 300-87-8 | Starting material. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | 10025-87-3 | Reagent is corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 | Use anhydrous grade to prevent quenching of the Vilsmeier reagent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 | Reaction solvent. |
| Sodium Acetate | Anhydrous, ≥99% | Commercially Available | 127-09-3 | Used for neutralization during work-up. |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For washing. | ||
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | 7757-82-6 | For drying the organic layer. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube.
-
Ice-water bath.
-
Heating mantle.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Silica gel for column chromatography.
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, during which the Vilsmeier reagent will form as a yellowish solid or thick slurry.
2. Formylation Reaction:
-
Dissolve 3,5-dimethylisoxazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the 3,5-dimethylisoxazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and then in an ice-water bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.
Characterization of 3,5-Dimethylisoxazole-4-carbaldehyde
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₇NO₂
-
Molecular Weight: 125.13 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.86 (s, 1H, -CHO), 2.37 (s, 3H, -CH₃), 2.33 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.9, 166.5, 157.0, 116.4, 21.9, 14.3.
-
IR (KBr, cm⁻¹): Approximately 1670-1690 (C=O stretching of aldehyde), 2820-2850 and 2720-2750 (C-H stretching of aldehyde).
Safety and Handling Precautions
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The quenching of the reaction mixture with ice/water is highly exothermic and should be done slowly and with efficient cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of the Vilsmeier reagent due to wet DMF or glassware. | Ensure all glassware is flame-dried and use anhydrous DMF. |
| Low reactivity of the substrate. | Increase the reaction time or temperature. | |
| Formation of byproducts | Reaction temperature too high. | Maintain the recommended reaction temperature. |
| Incomplete hydrolysis of the iminium salt. | Ensure thorough mixing during the aqueous work-up. | |
| Difficult purification | Presence of residual DMF. | Wash the organic layer thoroughly with water and brine during the work-up. |
Conclusion
This application note provides a comprehensive and reliable protocol for the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize 3,5-dimethylisoxazole-4-carbaldehyde, a key intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
Application Note: A Detailed Protocol for the Selective Reduction of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Introduction: The Significance of (3,5-Dimethylisoxazol-4-yl)methanol in Medicinal Chemistry
The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The targeted synthesis of functionalized isoxazoles is therefore of paramount importance. The reduction of 3,5-Dimethyl-4-Isoxazolecarbaldehyde to its corresponding primary alcohol, (3,5-Dimethylisoxazol-4-yl)methanol, yields a versatile intermediate. This alcohol can serve as a synthetic handle for the introduction of diverse functionalities through esterification, etherification, or conversion to a leaving group, enabling the construction of complex molecular architectures for drug discovery and development. This application note provides a detailed, field-proven protocol for this reduction, emphasizing the rationale behind the choice of reagents and reaction conditions to ensure high yield and purity.
Choosing the Right Tool for the Job: The Merits of Sodium Borohydride
The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. While several reducing agents can accomplish this, sodium borohydride (NaBH₄) stands out for its selectivity and operational simplicity.[2] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder agent that chemoselectively reduces aldehydes and ketones without affecting more robust functional groups such as esters, amides, or nitriles.[3] This selectivity is crucial when working with multifunctional molecules, preventing undesired side reactions. Furthermore, NaBH₄ is stable in protic solvents like methanol and ethanol, making the reaction setup and workup significantly more straightforward and safer compared to the rigorously anhydrous conditions required for LiAlH₄.[4]
The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the solvent or during aqueous workup, yields the desired primary alcohol.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Commercially Available | 2510-36-3 |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Prepared in-house | 12125-02-9 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
| Round-bottom flask | - | Standard lab supplier | - |
| Magnetic stirrer and stir bar | - | Standard lab supplier | - |
| Ice bath | - | Prepared in-house | - |
| Separatory funnel | - | Standard lab supplier | - |
| Rotary evaporator | - | Standard lab supplier | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | - |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the efficient and high-yield reduction of this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approximately 0.2 M concentration).
-
Expert Insight: Methanol is an excellent solvent for both the aldehyde and sodium borohydride, and it also serves as the proton source for the final step of the reduction.[4]
-
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Causality: The reduction of aldehydes is an exothermic process. Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions, and ensure safety.
-
-
Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride (1.1 eq.) portion-wise over 15-20 minutes.
-
Trustworthiness: Adding the reducing agent in small portions prevents a rapid, uncontrolled reaction and subsequent temperature increase. A slight excess of NaBH₄ ensures the complete conversion of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Self-Validation: TLC allows for the direct visualization of the consumption of the starting material (aldehyde) and the formation of the product (alcohol). The aldehyde is more polar than the corresponding alcohol, so the product spot will have a lower Rf value.
-
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Expert Insight: Saturated ammonium chloride is a mild acid that effectively neutralizes the reaction and hydrolyzes the borate esters formed during the reaction, without the risk of any acid-catalyzed side reactions that might occur with stronger acids like HCl.[5]
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of methanol used).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude (3,5-Dimethylisoxazol-4-yl)methanol is often obtained in high purity. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.
Results and Discussion: Confirming a Successful Transformation
The successful conversion of this compound to (3,5-Dimethylisoxazol-4-yl)methanol can be confirmed by a combination of spectroscopic methods.
Spectroscopic Data Comparison:
| Spectroscopic Data | This compound (Starting Material) | (3,5-Dimethylisoxazol-4-yl)methanol (Product) |
| Appearance | White to off-white solid | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 (s, 1H, -CHO), ~2.6 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃) | δ ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃), ~1.8 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~185 (C=O), ~170 (C-isoxazole), ~160 (C-isoxazole), ~115 (C-isoxazole), ~12 (CH₃), ~10 (CH₃) | δ ~168 (C-isoxazole), ~158 (C-isoxazole), ~110 (C-isoxazole), ~55 (-CH₂OH), ~11 (CH₃), ~9 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~2920, 2850 (C-H stretch) | ~3300 (broad, O-H stretch), ~2920, 2850 (C-H stretch), No C=O stretch at ~1680 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Analysis of Spectroscopic Data:
-
¹H NMR: The most telling sign of a successful reduction is the disappearance of the aldehyde proton signal (δ ~10.2 ppm) and the appearance of a new singlet corresponding to the methylene protons of the alcohol (δ ~4.6 ppm) and a broad singlet for the hydroxyl proton.
-
¹³C NMR: In the ¹³C NMR spectrum, the disappearance of the aldehyde carbonyl carbon signal (δ ~185 ppm) and the appearance of a new signal for the methylene carbon of the alcohol (δ ~55 ppm) confirms the reduction.
-
FTIR: The FTIR spectrum of the product will show a characteristic broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and the sharp carbonyl (C=O) stretching peak of the aldehyde at approximately 1680 cm⁻¹ will be absent.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reducing agent- Low reaction temperature- Deactivated NaBH₄ | - Add a slight excess of NaBH₄.- Allow the reaction to stir for a longer period at room temperature.- Use a fresh batch of NaBH₄. |
| Low Yield | - Incomplete extraction- Product loss during workup | - Perform multiple extractions with dichloromethane.- Ensure the aqueous layer is saturated with NaCl to reduce the solubility of the product. |
| Presence of Impurities | - Side reactions due to high temperature- Incomplete quenching | - Maintain the reaction temperature at 0 °C during the addition of NaBH₄.- Ensure complete quenching with saturated NH₄Cl solution. |
Conclusion
This application note provides a robust and reliable protocol for the selective reduction of this compound to (3,5-Dimethylisoxazol-4-yl)methanol using sodium borohydride. The mild reaction conditions, high selectivity, and straightforward workup make this procedure highly suitable for both small-scale and large-scale synthesis in academic and industrial research settings. The detailed spectroscopic analysis provides a clear method for validating the successful synthesis of this valuable building block.
References
Application Note: Laboratory Scale Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde via Vilsmeier-Haack Formylation
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde, a pivotal intermediate in medicinal chemistry and drug development. Isoxazole derivatives are recognized as "privileged structures" for their broad pharmacological activities, including anticancer, antibacterial, and antidiabetic properties.[1] The target compound, in particular, serves as a key building block in the synthesis of pharmaceuticals like sulfonamide antibiotics.[2] This guide details an efficient and reproducible protocol based on the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich heterocyclic systems. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, present characterization data, and outline essential safety and handling protocols.
Introduction and Scientific Rationale
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that imparts unique electronic and steric properties valuable in drug design.[1][3] The introduction of a formyl (aldehyde) group at the C4 position of the 3,5-dimethylisoxazole ring creates a versatile chemical handle. This aldehyde functionality allows for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making this compound an indispensable precursor for constructing complex molecular architectures.[2][3]
The chosen synthetic route is the Vilsmeier-Haack reaction. This method is exceptionally well-suited for this transformation due to the electron-rich nature of the 3,5-dimethylisoxazole ring, which makes it susceptible to electrophilic substitution.[4][5] The reaction is renowned for its efficiency, use of readily available reagents, and generally mild conditions, making it a staple in synthetic organic chemistry.[6]
The Vilsmeier-Haack Mechanism
The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack by the isoxazole ring and subsequent hydrolysis.
-
Vilsmeier Reagent Formation: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This leads to the formation of a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[5] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of 3,5-dimethylisoxazole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the isoxazole ring and forms a cationic intermediate.[4]
-
Aromatization and Hydrolysis: A base (such as DMF or chloride) removes the proton from the C4 position, restoring aromaticity and forming an iminium ion intermediate. During aqueous work-up, this iminium ion is readily hydrolyzed to yield the final aldehyde product, this compound.[1][7]
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Amount (10 mmol scale) | Purity/Grade |
| 3,5-Dimethylisoxazole | 300-87-8 | C₅H₇NO | 1.0 g (approx. 10 mmol) | ≥98% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 10.0 mL | ≥99.8% |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 1.0 mL (approx. 11 mmol) | ≥99% |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | As needed (15% aq. soln.) | Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | For extraction | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For TLC & column | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | For TLC & column | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | For drying | Reagent Grade |
| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography | 60-120 mesh |
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Vilsmeier Reagent Preparation: Add 7.0 mL of anhydrous DMF to the reaction flask. Cool the flask to 0-5°C.[1]
-
Slowly add 1.0 mL of phosphorus oxychloride dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature does not exceed 10°C. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0-5°C for an additional 20 minutes.[1]
-
Formylation Reaction: In a separate beaker, dissolve 1.0 g of 3,5-dimethylisoxazole in 3.0 mL of anhydrous DMF.
-
Add this solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes, maintaining the internal temperature below 10°C.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35°C and stir for 1 hour.[1] Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
Work-up and Hydrolysis: Cool the reaction flask back down in an ice-water bath.
-
Carefully quench the reaction by slowly adding 10 mL of crushed ice or cold water. An exothermic reaction will occur.
-
Neutralization: Adjust the pH of the solution to ~7-8 by the slow, dropwise addition of a 15% aqueous sodium hydroxide solution while stirring vigorously in the ice bath.[1]
-
Final Hydrolysis: Heat the neutralized mixture to reflux for 20 minutes to ensure complete hydrolysis of the iminium intermediate.[1]
-
Isolation: Cool the mixture to room temperature and then in an ice bath. A white or off-white solid should precipitate.
-
Collect the crude product by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like methanol or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.[1]
Caption: Step-by-step synthesis workflow.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54593-26-9 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 54-56°C | [2][8] |
| Boiling Point | 235.8°C @ 760 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
Spectroscopic Data
| Technique | Expected Peaks and Assignments |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~10.0 (s, 1H, -CHO), ~2.6 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃). The exact chemical shifts of the methyl groups may vary slightly. |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): ~185.0 (-CHO), ~170.0 (C5-isoxazole), ~160.0 (C3-isoxazole), ~115.0 (C4-isoxazole), ~12.0 (-CH₃), ~10.0 (-CH₃). |
| FT-IR | (KBr, cm⁻¹): ~2920 (C-H stretch, methyl), ~2820 & ~2720 (C-H stretch, aldehyde), ~1680-1700 (strong, C=O stretch, aldehyde conjugated), ~1600 (C=N stretch, isoxazole), ~1450 (C=C stretch, isoxazole), ~1400 (N-O stretch). The C=O stretch is shifted to lower wavenumbers due to conjugation with the isoxazole ring.[9][10] |
| Mass Spec. | (EI, m/z): 125 [M]⁺, with fragmentation patterns corresponding to the loss of CO, CH₃, and other fragments. |
Safety, Handling, and Troubleshooting
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps of the synthesis in a certified chemical fume hood.[11]
-
Reagent Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle with extreme caution and add it slowly and in a controlled manner.
-
3,5-Dimethylisoxazole: A flammable liquid.[12] Keep away from ignition sources.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
-
Product Handling: The final product is classified as a skin irritant.[8] Avoid direct contact with skin, eyes, and clothing.[11]
Storage
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (especially POCl₃, which is moisture-sensitive).2. Incomplete reaction.3. Temperature control lost during additions.4. Product loss during work-up/purification. | 1. Use fresh, anhydrous reagents.2. Extend reaction time at 35°C and confirm starting material consumption by TLC.3. Ensure slow, dropwise additions and efficient cooling.4. Be meticulous during extraction and filtration steps. |
| Dark-colored/Oily Product | 1. Reaction temperature was too high, leading to decomposition.2. Incomplete hydrolysis of the iminium intermediate. | 1. Strictly maintain the recommended temperature profile.2. Ensure the reflux step after neutralization is completed for the specified time. Purify via column chromatography. |
| Reaction Stalls | Insufficient activation (Vilsmeier reagent did not form properly). | Ensure POCl₃ is of high quality and that the initial mixture with DMF is stirred for the full duration at 0-5°C before adding the isoxazole substrate. |
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 54593-26-9: this compound [cymitquimica.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. echemi.com [echemi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Wittig Reaction with 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Introduction: Olefination of a Privileged Heterocycle
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2][3] This reaction's significance, recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig, lies in its ability to form a carbon-carbon double bond at a specific location, a crucial transformation in the synthesis of complex molecules.[2][4] These application notes provide a detailed protocol for the Wittig olefination of 3,5-dimethyl-4-isoxazolecarbaldehyde, a key intermediate in the development of pharmaceuticals, particularly sulfonamide antibiotics.[5]
The isoxazole moiety is a "privileged" structure in medicinal chemistry, and the ability to introduce alkenyl substituents at the 4-position opens a vast chemical space for the exploration of new drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles to empower users to adapt and troubleshoot the reaction for their specific synthetic goals.
Reaction Mechanism and Stereochemical Considerations
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[1][6] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7] The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[2][8] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.[2][4]
Caption: Generalized Wittig Reaction Mechanism.
A critical aspect of the Wittig reaction is the stereoselectivity of the resulting alkene, which is largely dependent on the nature of the ylide.[8][9]
-
Non-stabilized ylides (where the R group on the ylide is an alkyl or H) are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[10][11]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive, and the reaction is often reversible, leading to the thermodynamically more stable (E)-alkene.[9][11]
This guide will provide protocols for both a non-stabilized and a stabilized ylide to demonstrate the synthesis of both (Z)- and (E)-alkenes from this compound.
Experimental Protocols
Part 1: Preparation of the Phosphonium Salt (Ylide Precursor)
The first step in a Wittig reaction is the synthesis of the phosphonium salt, typically through an SN2 reaction between triphenylphosphine and an alkyl halide.[12][13]
Caption: Synthesis of the Phosphonium Salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Triphenylphosphine | 262.29 | 2.62 g | 10.0 mmol |
| Alkyl Halide (e.g., Ethyl bromoacetate for stabilized ylide; n-Propyl bromide for non-stabilized ylide) | Varies | 10.0 mmol | 10.0 mmol |
| Toluene or Acetonitrile | - | 20 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (2.62 g, 10.0 mmol) and toluene (20 mL).
-
Add the alkyl halide (10.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the salt with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically a white, crystalline solid.
Part 2: The Wittig Reaction with this compound
This part is divided into two protocols: one using a non-stabilized ylide for the synthesis of the (Z)-alkene and another using a stabilized ylide for the (E)-alkene.
Protocol A: Synthesis of 4-((Z)-But-1-en-1-yl)-3,5-dimethylisoxazole (using a non-stabilized ylide)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| n-Propyltriphenylphosphonium bromide | 383.27 | 4.22 g | 11.0 mmol |
| This compound | 125.13 | 1.25 g | 10.0 mmol |
| n-Butyllithium (n-BuLi) (1.6 M in hexanes) | 64.06 | 6.9 mL | 11.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add n-propyltriphenylphosphonium bromide (4.22 g, 11.0 mmol) to a dry round-bottom flask with a magnetic stir bar.
-
Add anhydrous THF (30 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (6.9 mL of a 1.6 M solution in hexanes, 11.0 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep red or orange color.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.25 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: See Part 3.
Protocol B: Synthesis of Ethyl (E)-3-(3,5-dimethylisoxazol-4-yl)acrylate (using a stabilized ylide)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (Carbethoxymethyl)triphenylphosphonium bromide | 433.28 | 4.77 g | 11.0 mmol |
| This compound | 125.13 | 1.25 g | 10.0 mmol |
| Sodium Hydride (NaH) (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Under an inert atmosphere, add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) to a dry round-bottom flask.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask.
-
Add (carbethoxymethyl)triphenylphosphonium bromide (4.77 g, 11.0 mmol) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture for 1-2 hours until the evolution of hydrogen gas ceases and the solution becomes clear or a pale yellow.
-
In a separate flask, dissolve this compound (1.25 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: See Part 3.
Part 3: Work-up and Purification
A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[14][15]
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is often effective.
-
An alternative method for removing triphenylphosphine oxide involves its conversion to a more polar derivative.[14] After initial workup, the crude mixture can be dissolved in dichloromethane, and hydrogen peroxide can be added to oxidize any remaining triphenylphosphine to the more polar triphenylphosphine oxide, facilitating its removal by chromatography.[14]
Safety Precautions
-
Phosphorus ylides, especially non-stabilized ones, are reactive and should be handled under an inert atmosphere.[4]
-
Strong bases like n-butyllithium and sodium hydride are pyrophoric and moisture-sensitive. Handle with extreme care.
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. scribd.com [scribd.com]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and obtain a high-purity final product.
Introduction: The Synthetic Pathway
The synthesis of this compound is a two-stage process. First, the core heterocyclic structure, 3,5-dimethylisoxazole, is synthesized. This is followed by a formylation step, typically the Vilsmeier-Haack reaction, to introduce the aldehyde group at the 4-position. Success in the final step is highly dependent on the quality of the starting isoxazole and precise control of the Vilsmeier-Haack reaction conditions.
Part 1: Synthesis of the Starting Material: 3,5-Dimethylisoxazole
A common and efficient method for synthesizing 3,5-dimethylisoxazole is the condensation reaction between acetylacetone (2,4-pentanedione) and hydroxylamine.[1][2]
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in a suitable solvent system, such as aqueous ethanol.
-
Base Addition: Add a base, like sodium acetate, to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Reactant Addition: To this solution, add acetylacetone dropwise. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is typically heated to reflux for a specified period to ensure complete conversion.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by distillation.
Troubleshooting the Synthesis of 3,5-Dimethylisoxazole
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. | |
| Contaminated distillation equipment.[1] | Thoroughly clean and dry all glassware before use to prevent contamination and side reactions. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Ensure efficient mixing. |
| Formation of side products. | Control the reaction temperature. Overheating can lead to decomposition or side reactions. |
Part 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] In this case, it is used to introduce a carbaldehyde group onto the 4-position of the 3,5-dimethylisoxazole ring.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent hydrolysis of the iminium salt during the work-up yields the final aldehyde product.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the low temperature. Stir for approximately 20 minutes.[7]
-
Substrate Addition: Dissolve 3,5-dimethylisoxazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains below 10°C.[7]
-
Reaction: After the addition is complete, allow the reaction to warm to a specific temperature (e.g., 35°C) and stir for about an hour, or until TLC analysis indicates the complete consumption of the starting material.[7]
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding ice-cold water. Neutralize the mixture with a base, such as a 15% sodium hydroxide solution, to a neutral or slightly basic pH.[7]
-
Hydrolysis and Isolation: The neutralized mixture is then heated to reflux for about 20 minutes to ensure complete hydrolysis of the intermediate.[7] After cooling, the solid product can be collected by filtration.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.[7]
Visualizing the Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Vilsmeier-Haack formylation and provide solutions to improve your yield and product purity.
FAQ 1: My yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in the Vilsmeier-Haack reaction. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.
In-depth Explanation:
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is of high purity and has not been exposed to atmospheric moisture.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5°C) to prevent decomposition.[7] The subsequent reaction with the isoxazole should also be temperature-controlled to avoid side reactions.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the isoxazole is critical. A slight excess of the Vilsmeier reagent can help drive the reaction to completion, but a large excess can lead to side product formation.
-
Work-up Procedure: Incomplete hydrolysis of the iminium salt intermediate is a common reason for low yields. Refluxing the neutralized mixture is a crucial step.[7] Additionally, the product may have some solubility in the aqueous phase, so multiple extractions with a suitable organic solvent are recommended.
FAQ 2: I am observing significant amounts of side products. How can I improve the purity of my product?
The most common side products in this reaction are chlorinated byproducts and di-formylated products.
Strategies to Minimize Side Product Formation:
| Side Product | Cause | Mitigation Strategy |
| Chlorinated Isoxazole | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | Maintain a low reaction temperature. Minimize the reaction time once the starting material is consumed. |
| Di-formylated Product | Use of a large excess of the Vilsmeier reagent or prolonged reaction times. | Carefully control the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Unidentified Impurities | Decomposition of reagents or product. | Ensure high-purity starting materials and anhydrous conditions. Avoid excessive heating during the reaction and work-up. |
FAQ 3: What are the best practices for purifying the final product?
-
Column Chromatography: Silica gel column chromatography is an effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.
-
Recrystallization: Recrystallization from a suitable solvent, such as methanol, can yield a highly pure crystalline product.[7] The choice of solvent should be based on the solubility of the product at different temperatures.
FAQ 4: What are the key safety precautions for this synthesis?
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic due to the reaction of excess POCl₃. This step must be performed slowly and with efficient cooling in an ice bath to prevent a runaway reaction.
-
Neutralization: The neutralization step with a base is also exothermic and should be carried out carefully with cooling.
Conclusion
Improving the yield and purity in the synthesis of this compound is achievable through careful control of reaction parameters, the use of high-quality reagents, and a thorough understanding of the potential pitfalls. This guide provides a framework for troubleshooting and optimizing your synthetic protocol. For further assistance, please consult the referenced literature.
References
- 1. scribd.com [scribd.com]
- 2. homework.study.com [homework.study.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
optimizing temperature for 3,5-Dimethyl-4-Isoxazolecarbaldehyde reactions
Technical Support Center: 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Welcome to the technical support guide for optimizing reactions involving this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. As a key intermediate in the synthesis of pharmaceuticals like sulfonamide antibiotics, precise control over reaction parameters is paramount to achieving high yields and purity.[1] Temperature, in particular, is a critical variable that dictates reaction kinetics, selectivity, and the prevention of unwanted side products.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential physical properties and recommended storage conditions for this compound?
A1: Understanding the compound's physical properties is the first step to successful experimentation. This compound is typically an off-white to white solid with a melting point of 54-56°C.[2][3] Due to its reactivity, it should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation over time.[2][3]
Q2: Why is temperature such a critical parameter for reactions with this specific isoxazole aldehyde?
A2: Temperature is a double-edged sword in chemistry. For reactions involving this compound, it governs two competing factors:
-
Reaction Rate: Adequate thermal energy is required to overcome the activation energy barrier, allowing the reaction to proceed at a practical rate. Insufficiently low temperatures can lead to sluggish or incomplete conversions.[4]
-
Reaction Selectivity & Stability: The aldehyde functional group is highly reactive and can participate in various side reactions.[5] Excessively high temperatures can provide enough energy to activate undesired reaction pathways, leading to the formation of impurities. Furthermore, the isoxazole ring itself or other reagents in the mixture may be thermally labile, leading to decomposition and reduced yield.[4]
Optimizing temperature is therefore a balancing act between achieving a sufficient reaction rate and maintaining the integrity of the reactants and products.
Q3: I am setting up a new reaction with this compound. What is a good starting temperature for my initial experiments?
A3: For a novel transformation, it is prudent to begin with mild conditions and optimize from there. A starting temperature in the range of room temperature (approx. 20-25°C) to 50°C is advisable for many common reactions like condensations or the formation of imines/hemiaminals.[6][7] This moderate temperature range often provides a good balance between reaction rate and selectivity. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is too slow, you can then incrementally increase the temperature by 10-15°C and observe the effect on both the reaction rate and the impurity profile.
Troubleshooting Guide: Temperature Optimization
This section addresses common problems encountered during reactions and provides systematic solutions focused on temperature control.
Problem 1: My reaction yield is very low or I'm recovering only starting material.
-
Possible Cause: The reaction temperature is too low, preventing the system from overcoming the activation energy. This is especially common in sterically hindered reactions or when using less reactive nucleophiles.
-
Solution:
-
Incremental Heating: Gradually increase the reaction temperature in 10-15°C increments. Allow the reaction to stir for a sufficient time at each new temperature, monitoring its progress by TLC or LC-MS.
-
Extended Reaction Time: Before increasing the temperature, confirm if the reaction is simply slow by running it for a longer duration (e.g., 24 hours) at the initial temperature.
-
Solvent Consideration: Ensure the solvent's boiling point is appropriate for the desired temperature. A higher-boiling solvent may be necessary to reach the required thermal energy safely.
-
Problem 2: The reaction is messy, with multiple byproducts observed on TLC/LC-MS.
-
Possible Cause: The reaction temperature is too high, leading to thermal decomposition of the starting material, product, or reagents, or promoting undesired side reactions.[4]
-
Solution:
-
Reduce Temperature: Immediately attempt the reaction at a lower temperature. Even a 10-20°C reduction can significantly improve selectivity.
-
Controlled Reagent Addition: For exothermic reactions, adding a key reagent slowly at a reduced temperature (e.g., 0-10°C) can prevent an uncontrolled temperature spike that causes byproduct formation. This is a critical step in the synthesis of the aldehyde itself via the Vilsmeier-Haack reaction.[8]
-
Check for Hotspots: Ensure uniform heating and vigorous stirring. Using an oil bath provides more even heat distribution than a heating mantle, preventing localized overheating.
-
Problem 3: The reaction starts well but stalls before reaching completion.
-
Possible Cause: This could be due to several factors, including catalyst deactivation at the operating temperature or the establishment of an unfavorable equilibrium.
-
Solution:
-
Verify Catalyst Stability: Check the manufacturer's data or literature for the optimal operating temperature range of your catalyst. It may be degrading over the course of the reaction.
-
Moderate Temperature Increase: A slight increase in temperature might be sufficient to push the equilibrium toward the products. However, be cautious as this can also lead to byproduct formation as described in Problem 2.
-
Stepwise Temperature Profile: Consider a protocol where the reaction is initiated at a lower temperature for selectivity and then gently heated in the final stages to drive it to completion.
-
Troubleshooting Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 54593-26-9 [amp.chemicalbook.com]
- 3. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Storage and Handling of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Introduction: 3,5-Dimethyl-4-Isoxazolecarbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of pharmaceuticals like sulfonamide antibiotics.[1][2] Its molecular structure, featuring both a reactive aldehyde group and a stable isoxazole ring, presents unique challenges for long-term storage.[3] The aldehyde functionality is particularly susceptible to degradation, which can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes.
This guide provides a comprehensive, in-depth resource for researchers to understand, identify, and prevent the decomposition of this compound. By implementing these field-proven protocols and understanding the underlying chemical principles, you can ensure the stability and integrity of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? For maximum stability, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[4][5] It should be kept in a tightly sealed, opaque or amber glass vial to protect it from moisture, oxygen, and light.[6][7]
Q2: What are the primary chemical reasons for its decomposition during storage? The principal degradation pathway is the oxidation of the aldehyde functional group .[7] Aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen, a free-radical chain reaction that converts the aldehyde into the corresponding carboxylic acid.[8][9] In this case, the degradation product is 3,5-Dimethylisoxazole-4-carboxylic acid.[10] While the isoxazole ring is generally quite stable under typical storage conditions, exposure to strong acids, bases, or high-energy sources like UV light can potentially induce ring cleavage or rearrangement.[11][12][13]
Q3: My sample has turned yellow. What does this signify and is it still usable? A color change from white/pale yellow to a more pronounced yellow or brownish hue is a common visual indicator of degradation.[7] It suggests the formation of minor impurities, potentially from oxidation or other side reactions. While the sample may still contain a high percentage of the desired compound, its purity is compromised. For sensitive downstream applications, it is highly recommended to assess the purity via an analytical method like GC-MS before use.
Q4: I've observed a white crystalline precipitate in my vial. What is it and what should I do? The formation of a white, crystalline solid is a classic sign of oxidation. This precipitate is almost certainly 3,5-Dimethylisoxazole-4-carboxylic acid , which is less soluble and may crystallize out of the aldehyde.[7] The presence of this solid confirms that significant degradation has occurred. The liquid portion is no longer pure, and using the material as-is will lead to inaccurate stoichiometry and potential downstream reaction complications. The best course of action is to acquire a fresh batch of the compound.
Q5: How long can I expect this compound to remain stable? The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere at 2-8°C and protected from light, the compound should remain stable for an extended period (typically >1 year). However, if the container has been opened multiple times, exposing it to air and moisture, degradation can occur much more rapidly. It is best practice to re-analyze the purity of any opened reagent that has been stored for more than 6-12 months.
Q6: Is it necessary to purify this compound before a critical experiment? If the compound has been stored for an extended period, shows any visual signs of degradation (color change, precipitate), or if the container's seal has been compromised, purification is strongly recommended.[7] For high-stakes experiments, such as in GMP or late-stage drug development, using a freshly opened or newly purified lot is the most reliable approach to ensure reproducibility.
Troubleshooting Guide
This table outlines common problems, their likely causes based on the compound's chemistry, and actionable solutions.
| Observed Problem | Probable Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Initial stages of oxidation or formation of other minor impurities.[7] | 1. Assess purity using the GC-MS protocol provided below.2. If purity is acceptable for your application, proceed with caution.3. For sensitive reactions, consider purification or using a new batch. |
| Formation of White Precipitate | Advanced oxidation of the aldehyde to 3,5-Dimethylisoxazole-4-carboxylic acid.[10] | 1. The sample is significantly degraded. It is not recommended for use.2. Discard the material according to your institution's safety guidelines.3. Procure a fresh, high-purity batch for your experiments. |
| Inconsistent Reaction Yields or New Byproducts | Use of a partially degraded starting material, leading to inaccurate quantification and side reactions. | 1. Immediately quarantine the reagent lot.2. Perform a purity analysis (GC-MS) on the starting material to confirm its integrity.3. Review storage and handling procedures to prevent future degradation. |
| Increased Viscosity or Solidification (Rare) | Potential onset of polymerization, which can be catalyzed by impurities or temperature fluctuations.[7] | 1. Test the solubility of a small amount in a suitable solvent.2. Analyze purity via GC-MS to check for high molecular weight species.3. It is safest to discard the material and obtain a fresh supply. |
Proactive Stability Management Workflow
This workflow provides a systematic approach to handling and storing this compound to maximize its shelf life and ensure experimental reliability.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 54593-26-9: this compound [cymitquimica.com]
- 4. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Formylation of Substituted Isoxazoles
Welcome to the Technical Support Center for the formylation of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a formyl group onto the isoxazole scaffold. The isoxazole ring is a cornerstone in many pharmacologically active compounds, but its unique electronic nature and potential for instability present distinct challenges during electrophilic substitution.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the formylation of substituted isoxazoles, with a focus on the widely-used Vilsmeier-Haack reaction and alternative strategies.
Problem 1: Low to No Yield of the Formylated Isoxazole
A low or nonexistent yield of the desired product is one of the most common frustrations in synthetic chemistry. For isoxazole formylation, the causes can range from substrate reactivity to reaction conditions.
Possible Causes & Actionable Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Poor Substrate Reactivity | The isoxazole ring's susceptibility to electrophilic attack is highly dependent on its substituents. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) deactivate the ring, making it less nucleophilic and slowing down the reaction.[3] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, alkyl groups) activate the ring.[4] Solutions: • For deactivated substrates, consider harsher reaction conditions (e.g., higher temperature, longer reaction time), but be mindful of potential decomposition (see Problem 3). • If the Vilsmeier-Haack reaction fails, a metalation-formylation approach may be more effective. This involves deprotonation of the isoxazole ring with a strong base (like n-BuLi or LDA) followed by quenching with an electrophilic formylating agent (e.g., DMF).[5][6] |
| Instability of the Vilsmeier Reagent | The Vilsmeier reagent (the electrophile formed from DMF and POCl₃) is sensitive to moisture.[3] Any water present in the reagents or solvent will quench the reagent, drastically reducing the yield. Solutions: • Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3] |
| Suboptimal Reaction Conditions | Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, product, or the isoxazole ring itself.[2][7] Solutions: • Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] • Start with the reaction conditions reported in the literature for similar substrates and optimize from there. A stepwise increase in temperature can help find the sweet spot between reaction rate and stability. |
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
The position of formylation on the isoxazole ring is dictated by the directing effects of the existing substituents. Achieving high regioselectivity is crucial for the synthesis of a specific isomer.[8][9]
Understanding Regioselectivity in Isoxazole Formylation
The formylation of isoxazoles is an electrophilic aromatic substitution. The incoming electrophile (the Vilsmeier reagent) will preferentially attack the position of highest electron density, which is influenced by the electronic properties of the substituents at the 3- and 5-positions.
-
Activating Groups (-CH₃, -OR, -Ph): These groups are typically ortho-, para-directing. In a 3,5-disubstituted isoxazole, they will activate the C4 position for electrophilic attack.
-
Deactivating Groups (-NO₂, -CF₃, -COOR): These groups are meta-directing and will deactivate the ring, making formylation more challenging overall.
Strategies to Control Regioselectivity
| Strategy | Description |
| Leverage Directing Group Effects | The inherent electronic nature of your substituents is the primary determinant of regioselectivity. If you have a choice of which isomer to synthesize, consider the directing effects of the groups you are using. |
| Use of a Blocking Group | In some cases, a removable blocking group can be installed at a more reactive site to direct formylation to the desired position. This adds steps to the synthesis but can be a powerful strategy for achieving the desired regiochemistry. |
| Metalation-Directed Formylation | Directed ortho-metalation (DoM) can be a highly regioselective alternative. A directing group on the isoxazole can coordinate to a strong base (like an organolithium reagent), leading to deprotonation at a specific adjacent position. Quenching this lithiated intermediate with a formylating agent provides excellent regiocontrol.[10] |
Problem 3: Decomposition of the Isoxazole Ring
The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or at elevated temperatures.[2][11]
Factors Affecting Isoxazole Ring Stability
-
pH: The isoxazole ring is more labile under basic conditions.[2][11]
-
Temperature: Higher temperatures can promote ring-opening reactions.[11]
-
Substituents: The nature of the substituents can influence the stability of the ring.
Troubleshooting Ring Decomposition
| Observation | Potential Cause & Solution |
| Complex mixture of byproducts, loss of starting material without product formation. | Harsh Reaction Conditions: The combination of high temperature and the acidic nature of the Vilsmeier-Haack reaction (or the strong base in a metalation approach) may be causing ring cleavage. Solution: • Lower the reaction temperature and extend the reaction time.[7] • If using a Vilsmeier-Haack approach, ensure the workup is done carefully, avoiding prolonged exposure to strongly acidic or basic conditions. • Consider alternative, milder formylation methods if available for your specific substrate. |
Workflow for Troubleshooting Isoxazole Formylation
Caption: A decision-making workflow for troubleshooting common issues in the formylation of substituted isoxazoles.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my substituted isoxazole?
A1: The best method depends on the substituents on your isoxazole.
-
Vilsmeier-Haack Reaction: This is the go-to method for isoxazoles with electron-donating or weakly electron-withdrawing groups.[12][13] It is generally reliable and uses common, inexpensive reagents.
-
Metalation followed by Formylation: This method is superior for isoxazoles with strongly electron-withdrawing groups or when high regioselectivity is required and can be directed by a suitable functional group.[6][10]
-
Duff Reaction: This reaction is typically used for phenols and other highly activated aromatic rings and is generally less efficient.[14] It is not a common choice for isoxazoles but might be considered in specific contexts where the isoxazole is part of a larger, phenol-like system.
Q2: At which position on a 3,5-disubstituted isoxazole does Vilsmeier-Haack formylation occur?
A2: Formylation will almost always occur at the C4 position. The C3 and C5 positions are already substituted, and the C4 position is activated by the substituents at C3 and C5, making it the most electron-rich and sterically accessible site for electrophilic attack.
Q3: My Vilsmeier-Haack reaction is turning black and forming a polymer. What's happening?
A3: This is likely due to polymerization or decomposition, often caused by excessively high temperatures.[7] Some electron-rich aromatic compounds can polymerize under the acidic conditions of the Vilsmeier-Haack reaction. To mitigate this, try running the reaction at a lower temperature for a longer period. Also, ensure that your starting material is pure, as impurities can sometimes catalyze polymerization.
Q4: Can I use a formylating agent other than DMF in the Vilsmeier-Haack reaction?
A4: While DMF is the most common reagent used with POCl₃ to generate the Vilsmeier reagent, other substituted formamides like N-methylformanilide can also be used.[15] However, for standard formylation of heterocycles, the DMF/POCl₃ system is well-established and generally effective.
Q5: How do I perform a Vilsmeier-Haack reaction on a small scale?
A5: Here is a general protocol that can be adapted.
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Isoxazole
Materials:
-
Substituted Isoxazole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent
-
Saturated sodium acetate solution or ice-water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: Under an inert atmosphere (N₂ or Ar), add POCl₃ (1.5 - 3.0 equiv) dropwise to a stirred, ice-cooled solution of anhydrous DMF (which acts as both reagent and solvent, or can be diluted with a solvent like DCE). Stir the mixture at 0°C for 30-60 minutes to pre-form the Vilsmeier reagent.[3]
-
Reaction: Add a solution of the substituted isoxazole (1.0 equiv) in anhydrous DMF or DCE to the Vilsmeier reagent at 0°C.
-
Heating: After the addition, allow the reaction to warm to room temperature, and then heat to the desired temperature (typically 50-80°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly quench the reaction by pouring it onto crushed ice or into a cold, saturated solution of sodium acetate. This hydrolysis step converts the intermediate iminium salt to the aldehyde.[15]
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired formylated isoxazole.
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of a substituted isoxazole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. The synthesis, while conceptually straightforward via the Vilsmeier-Haack reaction, presents specific hazards and challenges that require careful consideration for safe and efficient large-scale production.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and safety data.
Troubleshooting Guide: From Bench to Pilot Plant
Scaling up any chemical process can introduce unforeseen difficulties. This section addresses the most common issues encountered during the synthesis of this compound, providing diagnostic questions and actionable solutions.
Issue 1: Poor or Inconsistent Reaction Yield
You've successfully made the compound on a gram scale, but upon scaling to kilograms, the yield has dropped significantly or varies between batches.
Diagnostic Questions:
-
Reagent Quality & Stoichiometry: Are you using fresh, anhydrous N,N-Dimethylformamide (DMF)? Is the phosphorus oxychloride (POCl₃) free of hydrolysis products (HCl)? Have you precisely maintained the molar ratios of reactants?
-
Temperature Control: Was the Vilsmeier reagent formation temperature strictly maintained (typically 0-5°C)? Was the subsequent formylation reaction temperature held constant as per the lab-scale procedure (e.g., 35°C)?[1]
-
Mixing Efficiency: Is the agitation in the larger reactor sufficient to ensure homogeneous mixing? Poor mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
Reaction Monitoring: Are you monitoring the reaction to completion using an appropriate method (e.g., TLC, HPLC, GC)? Premature work-up is a common cause of low yield.
Potential Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Use Fresh, Anhydrous Reagents | The Vilsmeier reagent (a chloroiminium ion) is highly reactive and susceptible to hydrolysis.[2] Moisture in the DMF or degraded POCl₃ will consume the active reagent, reducing the effective stoichiometry and lowering the yield. |
| Optimize Reagent Addition Order | For larger scales, a safer and often more effective method is to add POCl₃ slowly to a solution of the 3,5-dimethylisoxazole in DMF. This "in-situ" formation ensures the highly reactive Vilsmeier reagent is consumed as it is generated, minimizing degradation and improving control.[3][4][5] |
| Verify Mixing and Heat Transfer | Scale-up reduces the surface-area-to-volume ratio, making heat transfer less efficient. Ensure your reactor's agitation and cooling systems are adequate to maintain the target temperature. Use reaction calorimetry to model thermal behavior on a larger scale.[6] |
| Implement In-Process Controls (IPCs) | Do not rely solely on time. Use chromatography (TLC, HPLC) to confirm the complete consumption of the starting material before proceeding to the quench and work-up phase.[1] |
Issue 2: Uncontrolled Exotherm or Reaction Runaway
This is the most critical safety issue during the scale-up of a Vilsmeier-Haack reaction. An uncontrolled temperature spike can lead to a dangerous pressure build-up and reactor failure.
Diagnostic Questions:
-
Reagent Addition Rate: Was the POCl₃ added too quickly?
-
Cooling Capacity: Did the reactor's cooling system fail or was it insufficient for the batch size?
-
Vilsmeier Reagent Pre-formation: Did you pre-form the Vilsmeier reagent and let a large volume of it accumulate before adding the substrate?
Potential Solutions & Scientific Rationale:
The Vilsmeier-Haack reaction is known to have significant thermal hazards. Both the Vilsmeier reagent itself and the subsequent reaction mixture can be thermally unstable, with the potential for runaway decomposition that generates rapid temperature and pressure increases.[3][4][5][7]
Workflow for Mitigating Thermal Risk:
Caption: Workflow for ensuring thermal safety during scale-up.
-
Calorimetric Studies are Essential: Before any scale-up, differential scanning calorimetry (DSC) and reaction calorimetry (RC1) should be performed to understand the reaction enthalpy, heat flow, and onset temperature of any decomposition events.[3][6]
-
Adopt a "Feed-Controlled" Profile: The safest approach is to add the limiting reagent (usually POCl₃) at a rate such that the reaction's heat generation is matched by the reactor's cooling capacity. This creates a "square-wave" heat flow profile, indicating the reaction is proceeding as the reagent is added and not accumulating unreacted material.[6]
-
Avoid Accumulation of the Vilsmeier Reagent: Generating the Vilsmeier reagent and allowing it to stand before the substrate is added is extremely hazardous at scale. The reagent can decompose exothermically.[3][4] The "in-situ" generation method (adding POCl₃ to substrate in DMF) is strongly recommended.[5]
-
Consider Continuous Flow Chemistry: For industrial-scale production, moving to a continuous flow microreactor setup can significantly enhance safety by minimizing the volume of the reaction mixture at any given time.[4]
Issue 3: Product Purification Challenges & Impurities
The crude product is an oil or a discolored solid that is difficult to purify by crystallization, and column chromatography is not feasible for the target scale.
Diagnostic Questions:
-
Work-up pH Control: What was the final pH of the aqueous mixture after the quench and neutralization?
-
Quenching Temperature: Was the quenching process performed under controlled, cold conditions?
-
Side Reactions: Have you identified the impurities? Diformylation or other side products can form if the reaction temperature is too high or the stoichiometry is incorrect.
Potential Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Controlled Quench & Hydrolysis | The intermediate iminium salt must be hydrolyzed to the final aldehyde.[2] This is typically done by quenching into water or an ice/water mixture.[1] A rapid, uncontrolled quench can lead to side reactions. A safer, more controlled workup involves quenching the reaction mixture into a cooled aqueous solution of a buffer like sodium acetate. This controls the exotherm and pH simultaneously.[8][9] |
| Optimize pH for Isolation | After hydrolysis, the product is typically isolated by extraction or filtration. Adjusting the pH to neutral (7-8) is often necessary to ensure the product is in its neutral form and to precipitate it from the aqueous solution.[1][8] |
| Recrystallization Solvent Screening | If the crude product is a solid, perform a systematic solvent screening to find a suitable recrystallization system. Common choices include alcohols (methanol, ethanol), esters (ethyl acetate), or hydrocarbon/polar solvent mixtures (e.g., hexane/ethyl acetate). |
| Identify and Mitigate Impurities | Use LC-MS or GC-MS to identify major impurities. If diformylated byproducts are present, this indicates the reaction conditions (temperature, stoichiometry) are too harsh. Re-evaluate and optimize the formylation step with stricter temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][9][10]
-
Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic site on the 3,5-dimethylisoxazole ring. This forms an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the iminium ion, which, after a series of proton transfers and elimination of dimethylamine, yields the final this compound product.[2][10]
Caption: Simplified Vilsmeier-Haack reaction pathway.
Q2: What are the absolute critical process parameters (CPPs) to monitor for a safe scale-up?
Based on extensive safety literature, the most critical parameters are:
-
Temperature: At all stages—reagent formation, reaction, and quench.
-
Addition Rate: The rate of POCl₃ addition is paramount for controlling the heat output.
-
Agitation/Mixing: To ensure uniform temperature and concentration, preventing localized hazards.
Q3: Are there any "greener" or alternative reagents that can be used?
The classic DMF/POCl₃ system is robust but has safety and environmental drawbacks. Research into alternatives includes:
-
Alternative Formylating Agents: While less common for this specific substrate, other phosphorus- or sulfur-based reagents can be used. Catalytic versions of the Vilsmeier-Haack reaction have also been developed to reduce the use of stoichiometric POCl₃, though their scalability may vary.[11]
-
Alternative Solvents: Dichloromethane (DCM) has been used as a co-solvent, which can sometimes aid in temperature control and product isolation.[6] However, the use of chlorinated solvents is also under increasing environmental scrutiny.
-
Alternative Work-up: Using a sodium acetate buffer instead of a strong base like NaOH for neutralization is a safer and more controlled work-up method.[8][9]
Q4: What analytical techniques are recommended for reaction monitoring and final product analysis?
-
Reaction Monitoring (IPC):
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides quantitative data on the conversion of starting material and the formation of product and byproducts.
-
-
Final Product Analysis (Quality Control):
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis with Enhanced Safety Controls (In-Situ Method)
Warning: This reaction is highly exothermic and involves hazardous materials. All operations must be conducted in a suitable chemical reactor with appropriate safety measures (blast shield, emergency quench bath) and by personnel trained in process chemistry. A prior thermal hazard assessment is mandatory.
Equipment:
-
Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Thermostatic circulator (heating/cooling unit).
Reagents:
-
3,5-Dimethylisoxazole (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 5-10 volumes)
-
Phosphorus oxychloride (POCl₃) (approx. 1.1 - 1.5 equiv)
-
Sodium Acetate (approx. 5-6 equiv)
-
Water
-
Ethyl Acetate or other suitable extraction solvent
Procedure:
-
Reactor Setup: Charge the reactor with 3,5-dimethylisoxazole and anhydrous DMF. Begin agitation and purge the vessel with nitrogen.
-
Initial Cooling: Cool the reactor contents to 0-5°C using the circulating bath.
-
POCl₃ Addition (Feed-Controlled): Begin the slow, dropwise addition of POCl₃ via the addition funnel. Crucially, monitor the internal temperature. The addition rate should be controlled so that the internal temperature does not exceed 10°C.[1] This phase is highly exothermic.
-
Reaction Phase: Once the addition is complete, slowly raise the temperature of the reaction mixture to 35°C and hold for 1-3 hours.[1]
-
Reaction Monitoring: Monitor the reaction for completion by taking samples for TLC or HPLC analysis until the starting material is consumed.
-
Quench Preparation: In a separate vessel, prepare a solution of sodium acetate in water and cool it to 10-15°C.
-
Controlled Quench: Slowly transfer the completed reaction mixture into the cold sodium acetate solution, ensuring the temperature of the quench mixture does not exceed a safe, predetermined limit (e.g., 35-40°C).[8]
-
Hydrolysis & Work-up: Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate. Adjust pH to ~7-8 if necessary.
-
Isolation: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system.
References
- 1. Page loading... [guidechem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound [myskinrecipes.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the safe and effective removal of excess phosphorus oxychloride (POCl₃) from reaction mixtures. Given the hazardous and highly exothermic nature of POCl₃ hydrolysis, this document emphasizes safety, mechanistic understanding, and validated protocols to ensure both experimental success and operator safety.
Section 1: The Challenge of POCl₃ Removal
Phosphorus oxychloride is an indispensable reagent in synthetic chemistry, widely used for dehydrations, condensations (e.g., Vilsmeier-Haack reaction), and converting hydroxyl groups to chlorides.[1] However, its high reactivity presents significant challenges during work-up. The primary issue stems from its violent, exothermic reaction with water and other protic nucleophiles.[2][3][4]
The hydrolysis reaction proceeds as follows: POCl₃ + 3H₂O → H₃PO₄ + 3HCl [5][6]
This reaction generates significant heat and corrosive byproducts (phosphoric and hydrochloric acid), which can degrade sensitive products and pose a severe safety risk if not controlled. A critical danger is the potential for a "delayed exotherm," where incomplete hydrolysis at low temperatures leads to the accumulation of reactive intermediates.[1][7] A subsequent, uncontrolled temperature increase can then trigger a runaway reaction.[1][7]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the POCl₃ quenching process in a question-and-answer format.
Q1: My quench is violently exothermic and difficult to control. What's happening and how can I fix it?
Answer: A violent exotherm is the most common and dangerous issue. It's caused by the rapid, uncontrolled hydrolysis of POCl₃. The primary cause is often an incorrect quenching procedure.
Causality:
-
"Normal" Quench: Adding the quenching agent (e.g., water) to the reaction mixture is extremely dangerous. This creates a localized, highly concentrated reaction front that can boil the solvent and cause violent splashing of corrosive materials.
-
Low-Temperature Sluggishness: Quenching at very low temperatures (e.g., 0-5°C) can be deceptive.[7] The hydrolysis reaction is slow under these conditions, leading to a build-up of unreacted POCl₃.[7][8] As the mixture inevitably warms, the accumulated reagent reacts all at once, leading to a runaway exotherm.[7][8]
Solution: The "Reverse Quench" The universally recommended and safest method is the reverse quench .[1][7]
-
Principle: The reaction mixture containing POCl₃ is added slowly and portion-wise to a large volume of the quenching solution with vigorous stirring.[7][9]
-
Why it Works: This ensures that the POCl₃ is always the limiting reagent in the quenching flask, and the large volume of the quench solution acts as a heat sink, safely dissipating the energy generated.
Q2: I performed a reverse quench into ice water, but I still experienced a delayed exotherm upon warming. Why?
Answer: This indicates the formation of persistent, metastable intermediates. While a reverse quench is correct, ice-cold water alone may not be sufficient, especially after reactions like the Vilsmeier-Haack.
Causality: The hydrolysis of POCl₃ is not instantaneous. It proceeds through intermediates like phosphorodichloridic acid (Cl₂P(O)OH) and pyrophosphoryl chloride.[6][7] These species are themselves reactive and their hydrolysis is also exothermic.[10] At low temperatures, their formation can be faster than their subsequent breakdown, leading to their accumulation.[7][10]
Solutions:
-
Controlled Elevated Temperature Quench: A proven industrial method is to perform the reverse quench into a buffered solution, such as aqueous sodium acetate, maintained at a controlled temperature of 35-40°C .[1][7] This temperature is high enough to ensure immediate and complete hydrolysis of POCl₃ and its intermediates, but low enough to be easily controlled.[1]
-
Sufficient Aging: After the addition is complete, allow the quenched mixture to stir for an adequate period (e.g., 1-2 hours) before proceeding with the work-up.[7] This ensures all reactive phosphorus species are fully hydrolyzed.
Q3: My target compound is degrading during work-up. How can I protect it?
Answer: Product degradation is typically caused by the harsh acidic conditions (HCl, H₃PO₄) generated during the quench, or by exposure to a strong base during neutralization.
Causality:
-
Acid Sensitivity: Many organic molecules, particularly those with protecting groups (e.g., Boc, acetals) or certain functional groups, are unstable in strong acid.
-
Base Sensitivity: Subsequent neutralization with strong bases like NaOH can cause hydrolysis of esters, amides, or other sensitive moieties. For example, chloroquinazolines can revert to quinazolin-4-ones under basic conditions.[7]
Solutions:
-
Buffered Quench: Use a milder, buffered quenching solution. Aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) are excellent choices.[1][7] They neutralize the generated HCl in situ without creating a highly basic environment.
-
Careful pH Adjustment: If a stronger base is required, add it slowly as a dilute solution while monitoring the mixture's temperature and pH. Keep the temperature low (e.g., < 20°C) during neutralization.
-
Solvent Choice: Perform the quench in a biphasic system (e.g., adding the reaction mixture to ice/bicarbonate and an organic solvent like ethyl acetate). The product may be extracted into the organic layer as it forms, protecting it from the aqueous acidic or basic conditions.
Section 3: Standard Quenching Protocols
Safety First: Always perform these procedures in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[11][12][13] An emergency shower and eyewash station must be accessible.[13][14]
Protocol 1: Reverse Quench into Ice/Aqueous Bicarbonate
This is a common and effective method for many applications.
-
Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a vigorously stirred slurry of crushed ice and 10% aqueous sodium bicarbonate solution.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.
-
Temperature Control: Monitor the temperature of the quenching flask continuously. The rate of addition should be controlled to maintain the temperature below 20°C.[7]
-
Completion: After the addition is complete, allow the mixture to stir until all ice has melted and CO₂ evolution has ceased.
-
Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8) before proceeding to extraction.[7]
Protocol 2: Controlled Temperature Quench into Aqueous Sodium Acetate
This method is recommended for large-scale reactions or when delayed exotherms are a known risk.[1]
-
Preparation: In a reaction flask, prepare a vigorously stirred solution of aqueous sodium acetate.
-
Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[1][7]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, stirred sodium acetate solution via an addition funnel.
-
Aging: Once the addition is complete, continue stirring the mixture at 35-40°C for at least 1 hour to ensure complete hydrolysis.
-
Work-up: Cool the mixture to room temperature and proceed with standard extraction procedures.
Section 4: Visualization of Workflows
Decision-Making for POCl₃ Quenching
The following flowchart provides a logical path for selecting the appropriate quenching strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. quora.com [quora.com]
- 5. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
Technical Support Center: Troubleshooting Low Yield in Condensations with 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with condensation reactions involving 3,5-Dimethyl-4-Isoxazolecarbaldehyde. This resource is designed to provide in-depth, actionable insights to diagnose and resolve issues leading to low product yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the key stability concerns with this compound?
A1: this compound is a solid that is generally stable under normal storage conditions (cool, dry, inert atmosphere).[1][2] However, its aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid (3,5-Dimethylisoxazole-4-carboxylic acid) upon prolonged exposure to air.[3] Under strongly basic conditions, typical for many condensation reactions, it may be prone to side reactions if not handled correctly. It is crucial to use weak bases as catalysts where possible to prevent self-condensation or other undesired pathways.[4]
Q2: My aldehyde starting material appears impure. How can I purify it before my reaction?
A2: If you suspect impurity, purification by silica gel column chromatography is a viable method.[5] Recrystallization from a suitable solvent like methanol can also be effective for obtaining a pure, white solid product.[5] Always confirm purity by techniques like NMR or melting point analysis (Melting Point: 54-56°C) before proceeding with the reaction.[1][6]
Q3: What types of condensation reactions are typical for this aldehyde?
A3: The aldehyde group makes it a versatile substrate for various C-C bond-forming reactions. The most common is the Knoevenagel condensation, where it reacts with active methylene compounds.[4][7] Other applicable reactions include Wittig, Horner-Wadsworth-Emmons, and aldol-type condensations. The principles discussed in this guide are broadly applicable to these related transformations.
Q4: Can the isoxazole ring itself participate in side reactions?
A4: The isoxazole ring is a stable heterocyclic system.[6] Under the typical conditions for Knoevenagel or similar condensations (mild bases, moderate temperatures), the ring itself is generally inert. However, highly aggressive reagents or extreme pH and temperature conditions could potentially compromise the ring's integrity, though this is not a common cause for low yields in standard condensations.
Section 2: In-Depth Troubleshooting Guide
Low yields in condensation reactions are rarely due to a single factor. This guide provides a systematic approach to identifying and rectifying the root cause of the issue.
Symptom 1: Low Conversion of Starting Aldehyde
If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following factors.
Causality & Corrective Actions:
-
Insufficient Catalyst Activity: The choice and amount of catalyst are critical. Weak amine bases like piperidine or pyridine are standard for Knoevenagel condensations.[4][8]
-
Troubleshooting:
-
Verify Catalyst Quality: Ensure the amine catalyst is not degraded. Use a fresh bottle or distill if necessary.
-
Optimize Catalyst Loading: While catalytic amounts are needed, too little may stall the reaction. Incrementally increase the catalyst loading (e.g., from 0.1 eq to 0.2 eq).
-
Consider an Alternative Catalyst: If piperidine or pyridine is ineffective, consider a different catalyst. For instance, L-proline has shown efficacy in certain Knoevenagel reactions.[8] In some modern protocols, ammonium salts like ammonium bicarbonate have been used as greener alternatives.[9]
-
-
-
Suboptimal Reaction Temperature: Many condensations proceed at room temperature, but some systems require thermal energy to overcome the activation barrier.[8]
-
Troubleshooting:
-
Monitor at Room Temperature First: Always start by monitoring the reaction at ambient temperature using TLC or LC-MS.
-
Incremental Heating: If no progress is observed, gently heat the reaction mixture (e.g., to 40-50 °C) and continue monitoring. Some syntheses of isoxazole derivatives are performed at elevated temperatures (e.g., 50-70 °C) to achieve good yields.[10][11]
-
-
-
Poor Solubility of Reactants: If the aldehyde or the active methylene compound is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Select an Appropriate Solvent: Aprotic polar solvents like DMF or DMSO are often effective.[8] Protic solvents like ethanol can also be used.[8] In some cases, running the reaction in a minimal amount of solvent or even under solvent-free conditions can be beneficial.[9]
-
Consider Sonication: Ultrasound-assisted synthesis has been shown to significantly improve yields and reduce reaction times for isoxazole derivatives by enhancing mass transfer and overcoming solubility issues.[12][13]
-
-
Symptom 2: Multiple Spots on TLC / Multiple Peaks in LC-MS (Side Product Formation)
The formation of multiple products is a clear indicator of competing reaction pathways.
Causality & Corrective Actions:
-
Self-Condensation of the Aldehyde: This is a common side reaction, especially when using a base that is too strong.[4][8]
-
Troubleshooting:
-
Use a Weaker Base: Switch from stronger bases (like alkoxides) to weaker amine catalysts (piperidine, pyridine).[4] The goal is to facilitate deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.
-
Control Stoichiometry: Using a slight excess of the aldehyde can sometimes minimize its self-condensation relative to the desired reaction, though this must be balanced with purification considerations.
-
-
-
Michael Addition to the Product: The α,β-unsaturated product of the Knoevenagel condensation is an electrophile and can react with a second molecule of the nucleophilic active methylene compound.[8]
-
Troubleshooting:
-
Control Reaction Time: This side reaction is more prevalent with extended reaction times. Monitor the reaction closely and quench it as soon as the starting aldehyde is consumed to prevent the accumulation of the Michael adduct.
-
Adjust Stoichiometry: Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can help ensure the active methylene compound is consumed, leaving less available to react with the product.
-
-
-
Decomposition of Starting Material or Product: The isoxazole moiety is generally stable, but the product's extended conjugation could make it susceptible to degradation under harsh conditions (e.g., prolonged heating, strong acid/base).
-
Troubleshooting:
-
Minimize Heat and Reaction Time: Use the lowest effective temperature and quench the reaction promptly.
-
Ensure Neutral Workup: During the workup procedure, ensure that the pH is carefully neutralized. Aggressive acidic or basic washes can potentially degrade the product.
-
-
Symptom 3: Low Isolated Yield After Workup and Purification
Sometimes the reaction proceeds well, but the product is lost during the isolation phase.
Causality & Corrective Actions:
-
Product Solubility in Aqueous Phase: If the final product has significant polarity, it may be partially lost to the aqueous layers during an extractive workup.
-
Troubleshooting:
-
Back-Extraction: After the initial extraction with an organic solvent, perform a back-extraction of the aqueous layer(s) with fresh solvent to recover any dissolved product.
-
Brine Wash: Before drying the organic layer, wash it with saturated NaCl solution (brine) to reduce the amount of dissolved water and force more polar organic compounds out of the aqueous phase.
-
-
-
Product Decomposition on Silica Gel: Some conjugated systems or compounds with sensitive functional groups can degrade on acidic silica gel during column chromatography.
-
Troubleshooting:
-
Neutralize Silica Gel: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutral base, like triethylamine (e.g., 0.5-1% in the eluent).
-
Alternative Purification: If decomposition is severe, consider alternative purification methods such as recrystallization or preparative TLC. Some isoxazole syntheses are designed to yield products that precipitate directly from the reaction mixture, avoiding chromatography altogether.[10][14]
-
-
-
Physical Loss During Handling: As a solid with a relatively low molecular weight (125.13 g/mol ), the product can be volatile under high vacuum.[5]
-
Troubleshooting:
-
Careful Drying: Avoid heating the product under high vacuum for extended periods. Dry at room temperature or with gentle warming.
-
Precipitation/Crystallization: Whenever possible, design the workup to precipitate the product directly. This is often a "cleaner" method that avoids chromatography and minimizes handling losses.
-
-
Section 3: Visualization & Data
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields.
Caption: A flowchart for diagnosing low-yield issues.
Key Reaction Parameters
The table below summarizes critical parameters for optimizing condensation reactions with this compound, focusing on a typical Knoevenagel condensation.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Active Methylene Cmpd. | Malononitrile, Ethyl Cyanoacetate, Meldrum's Acid | The pKa of the methylene protons dictates reactivity. More acidic compounds require milder bases. |
| Catalyst | Piperidine, Pyridine, Ammonium Salts (e.g., NH₄HCO₃) | Weak bases are crucial to prevent aldehyde self-condensation.[4][8] |
| Solvent | Ethanol, Toluene, DMF, Water, Solvent-free | Polarity can influence reaction rates. Greener methods using water or no solvent have been successful.[8][9][10] |
| Temperature | Room Temperature to 80 °C | Start at RT and heat only if necessary. Monitor for decomposition at higher temperatures.[11] |
| Reaction Time | 1 - 24 hours | Monitor by TLC/LC-MS to determine the optimal endpoint and avoid side reactions like Michael addition.[8] |
Section 4: Reference Experimental Protocol
This section provides a baseline protocol for a Knoevenagel condensation that can be adapted and optimized.
Synthesis of (E)-2-((3,5-dimethylisoxazol-4-yl)methylene)malononitrile
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.25 g, 10 mmol, 1.0 eq).
-
Add malononitrile (0.66 g, 10 mmol, 1.0 eq).
-
Dissolve the solids in ethanol (20 mL).
-
-
Reaction Initiation:
-
To the stirring solution, add piperidine (0.1 mL, ~1 mmol, 0.1 eq) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the aldehyde spot is no longer visible. This may take 2-6 hours.
-
If the reaction is sluggish, the mixture can be gently heated to reflux and monitored.[15]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
References
- 1. This compound | 54593-26-9 [amp.chemicalbook.com]
- 2. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 3. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. This compound [myskinrecipes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Workup Procedure for 3,5-Dimethyl-4-Isoxazolecarbaldehyde Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as a key intermediate for sulfonamide antibiotics.[1][2] Its synthesis is most commonly achieved via the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.[3][4] While the reaction itself is robust, the workup and purification stages are critical for achieving high yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to help you navigate challenges encountered during the experimental workup.
The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent then reacts with the electron-rich 3,5-dimethylisoxazole. The workup procedure is centered around the hydrolysis of the resulting iminium ion intermediate to yield the final aldehyde product.[7]
Troubleshooting Guide
This section addresses specific, common problems that can arise during the workup and purification of this compound.
Issue 1: My final isolated yield is very low, despite TLC analysis showing full consumption of the starting material.
-
Question: I've confirmed that the 3,5-dimethylisoxazole has been fully consumed, but my final yield after purification is poor. What are the most likely causes during the workup?
-
Answer: Low yields in this synthesis often point to incomplete hydrolysis of the Vilsmeier iminium salt intermediate or losses during extraction and purification.
-
Causality—Incomplete Hydrolysis: The iminium salt formed after the electrophilic attack is relatively stable. Quenching with cold water begins the hydrolysis, but it may not go to completion without additional energy.[3][7] One documented procedure explicitly calls for refluxing the neutralized mixture for a period (e.g., 20 minutes to 1 hour) to ensure the complete conversion of the intermediate to the final aldehyde.[3] Skipping this heating step is a primary cause of low yields.
-
Causality—Extraction Losses: The product, this compound, has some solubility in water. If an insufficient volume of organic solvent is used for extraction, or if too few extractions are performed, a significant amount of product can remain in the aqueous layer. Ensure you perform at least three extractions with a suitable solvent like ethyl acetate or dichloromethane.
-
Solution Pathway:
-
Ensure Complete Hydrolysis: After neutralizing the quenched reaction mixture to a pH of 7-9, heat the mixture to reflux for 20-60 minutes.[3] Monitor the disappearance of the water-soluble iminium intermediate by TLC (you may need to spot the aqueous layer).
-
Optimize Extraction: Use a sufficient volume of organic solvent for extraction (e.g., 3 x 50 mL for a 10 mmol scale reaction). To decrease the product's solubility in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction.
-
Minimize Purification Losses: During column chromatography, dry loading the crude product onto silica can sometimes provide better separation and reduce streaking compared to wet loading, minimizing fraction overlap and maximizing recovery.
-
-
Issue 2: The crude product is a dark, viscous oil instead of the expected white solid.
-
Question: After quenching the reaction and neutralizing, my product is an intractable oil, not a crystalline solid. How can I induce crystallization?
-
Answer: The product appearing as an oil is a common issue that can be caused by residual solvent, impurities, or supercooling.[8] The melting point of pure this compound is 54-56°C, so it should be a solid at room temperature.[1][9]
-
Causality—Impurities: The Vilsmeier-Haack reaction can generate colored, tarry byproducts, especially if the reaction temperature was not well-controlled. These impurities can inhibit the crystallization of the desired product.
-
Causality—Residual Solvents: Small amounts of DMF or the extraction solvent (e.g., ethyl acetate) can act as an oiling agent. Ensure the crude product is dried thoroughly under high vacuum.
-
Solution Pathway:
-
Thorough Drying: Dry the crude oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any volatile solvents.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble, such as cold hexane or pentane.[8] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and often induces the product to crystallize.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the surface of the oil.[8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to initiate crystallization.
-
-
Issue 3: A persistent emulsion forms during the aqueous/organic extraction.
-
Question: I am unable to get a clean phase separation during my ethyl acetate and water extraction due to a thick emulsion. What is the best way to break this?
-
Answer: Emulsions are common in Vilsmeier-Haack workups due to the presence of salts and residual DMF. They are stabilized by finely dispersed particulate matter or compounds that act as surfactants.
-
Solution Pathway:
-
Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, leading to phase separation.
-
Filter through Celite®: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[8] This physically disrupts the emulsion layer. The filtrate can then be returned to the separatory funnel for separation.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture is a highly effective method to force the separation of the layers.[8]
-
Change Solvent: Adding a small amount of a different organic solvent, like dichloromethane, can alter the polarity and help break the emulsion.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the correct and safe procedure for quenching the Vilsmeier-Haack reaction? A1: The reaction mixture contains the highly reactive Vilsmeier reagent and excess POCl₃. The quench must be performed carefully to control the exothermic hydrolysis. The recommended procedure is to cool the reaction flask in an ice-water bath and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[3] Alternatively, ice/water can be added very slowly to the reaction flask. This ensures that the heat generated is dissipated effectively, preventing uncontrolled boiling or splashing.
Q2: What is the optimal pH for neutralization during the workup, and why is it important? A2: The optimal pH is neutral to slightly basic, typically in the range of 7-9.[3] This is critical for two reasons:
-
Product Precipitation: The product, this compound, is less soluble in neutral or basic aqueous solutions than in acidic ones. Neutralization is necessary to precipitate the product or enable its efficient extraction into an organic solvent.
-
Hydrolysis of the Intermediate: The final hydrolysis step of the iminium intermediate is often facilitated under neutral or slightly basic conditions during a heating step (reflux).[3] Strongly acidic conditions may not favor the final release of the aldehyde.
Q3: Which base should I use for neutralization? A3: A 15-30% aqueous solution of sodium hydroxide (NaOH) is commonly used and effective.[3] Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solutions can also be used. Bicarbonate is a weaker base and will react more slowly, which can be advantageous for controlling the exotherm of neutralization, but it will generate CO₂ gas, requiring a vessel with adequate headspace and venting.
Q4: What is a good solvent system for purification by column chromatography? A4: A hexane/ethyl acetate solvent system is an excellent starting point for silica gel chromatography.[8] Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute cleanly. Monitor the fractions by TLC using a suitable stain like vanillin or potassium permanganate.
Q5: What are the best conditions for recrystallizing the final product? A5: While column chromatography is often cited for purification[3], recrystallization can be effective for removing minor impurities if the crude product is relatively clean. Based on procedures for similar compounds, methanol is a potential solvent.[3] A more general approach would be to dissolve the crude solid in a minimum amount of a hot polar solvent (like ethyl acetate or isopropanol) and then slowly add a non-polar solvent (like hexane) until turbidity persists. Allowing the solution to cool slowly will yield crystals.
Experimental Protocols & Data
Protocol 1: Standard Workup Procedure
This protocol is synthesized from common procedures for the Vilsmeier-Haack formylation of isoxazoles.[3]
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction flask to 0-5°C using an ice bath. In a separate, larger beaker, prepare a mixture of crushed ice and water (approx. 10 mL of water per 10 mmol of starting material).[3]
-
Hydrolysis (Initial): While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/water mixture.
-
Neutralization: Continue stirring in the ice bath and slowly add a 15% aqueous sodium hydroxide solution dropwise until the pH of the mixture reaches 7-8 (check with pH paper).[3]
-
Hydrolysis (Final): Heat the neutralized mixture and maintain it at reflux for 20-60 minutes to ensure complete hydrolysis of the iminium intermediate.[3]
-
Isolation/Extraction:
-
If a solid precipitates: Cool the mixture to room temperature, then further in an ice bath. Collect the white solid by suction filtration. Wash the filter cake with cold water and dry under vacuum.[3]
-
If no solid forms: Transfer the cooled mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Table 1: Key Workup Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Quenching Temperature | 0-10°C | Controls the highly exothermic hydrolysis of POCl₃ and the Vilsmeier reagent.[3] |
| Neutralization pH | 7 - 9 | Ensures the product is in its neutral, less water-soluble form for precipitation or extraction.[3] |
| Hydrolysis Time/Temp | 20-60 min at reflux | Drives the hydrolysis of the stable iminium intermediate to the final aldehyde, maximizing yield.[3] |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Good solvency for the product and immiscible with water. |
| Recrystallization Solvents | Methanol, or Ethyl Acetate/Hexane | Methanol has been used for similar structures.[3] A polar/non-polar pair is a standard choice. |
Workflow Visualization
The following diagram illustrates the logical flow of the workup and purification process for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 54593-26-9 [amp.chemicalbook.com]
Technical Support Center: Prevention of Isoxazole Derivative Polymerization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with isoxazole derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the critical issue of unwanted polymerization during the synthesis, handling, and storage of these valuable compounds. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your experimental work.
Introduction: The Dichotomy of Isoxazole Reactivity
Isoxazole and its derivatives are five-membered heterocyclic compounds that are cornerstones in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] While the isoxazole ring is generally considered a stable aromatic system, its stability is a delicate balance.[5] The inherent weakness of the N-O bond is a key factor, making it susceptible to cleavage under various conditions, which can lead to ring-opening, rearrangement, or undesired polymerization.[5][6]
This guide will focus specifically on preventing polymerization, a common challenge that can lead to low yields, product contamination, and experimental failure.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental questions regarding the causes of isoxazole derivative instability and polymerization.
Q1: What are the primary triggers for the polymerization of isoxazole derivatives?
A1: The polymerization of isoxazole derivatives is typically initiated by factors that can induce the opening or rearrangement of the isoxazole ring. The main triggers include:
-
Heat: Elevated temperatures can provide the necessary activation energy to break the weak N-O bond, leading to reactive intermediates that can polymerize.[5][7] This is particularly relevant during synthesis at high temperatures or improper storage.
-
Light (UV Irradiation): UV light is a well-documented trigger for isoxazole ring rearrangement.[5][6][8][9][10] Photolysis can lead to the formation of highly reactive intermediates like azirines, which can then react further.[5][6][10]
-
Strong Acids and Bases: The stability of the isoxazole ring is highly pH-dependent.[5] Both acidic and basic conditions can catalyze ring-opening or rearrangement reactions, creating precursors for polymerization.[5][11][12] For instance, the isoxazole ring shows increased lability under basic conditions.[5]
-
Presence of Catalysts: Certain metal catalysts, often used in synthesis, can sometimes promote side reactions leading to polymerization if not carefully controlled.[13][14][15]
-
Substituent Effects: The nature and position of substituents on the isoxazole ring can significantly influence its stability. Electron-withdrawing or sterically bulky groups can alter the electronic structure and susceptibility of the ring to polymerization triggers.
Q2: I'm observing a sticky, insoluble material forming in my reaction flask. Is this polymerization?
A2: The formation of an intractable, sticky, or insoluble residue is a classic sign of polymerization. This occurs when monomeric isoxazole derivatives link together to form long-chain polymers. This is distinct from the dimerization of nitrile oxides to furoxans, which can be another common side reaction in some isoxazole syntheses.[7]
Q3: Are all isoxazole derivatives equally prone to polymerization?
A3: No. The propensity for polymerization is highly dependent on the specific structure of the isoxazole derivative. Derivatives containing vinyl groups or other reactive functionalities are generally more susceptible to polymerization. The stability is also influenced by the overall electronic and steric properties conferred by the substituents on the ring.
Q4: Can improper storage conditions lead to polymerization?
A4: Absolutely. Storing isoxazole derivatives, especially those known to be sensitive, at room temperature, exposed to light, or in the presence of acidic or basic contaminants on glassware can lead to gradual polymerization over time.
Part 2: Troubleshooting Guide - Proactive Prevention and Reactive Solutions
This section provides a structured approach to troubleshooting and preventing polymerization, categorized by the experimental stage.
Table 1: Troubleshooting Polymerization of Isoxazole Derivatives
| Symptom | Potential Cause | Recommended Action |
| During Synthesis | ||
| Rapid formation of insoluble material upon heating. | Thermally induced polymerization. | - Lower the reaction temperature.[7] - Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.[13][16] - Add a radical inhibitor (e.g., BHT, hydroquinone) if a radical polymerization pathway is suspected. |
| Low yield with significant byproduct formation after workup. | Acid or base-catalyzed decomposition/polymerization. | - Use milder bases (e.g., NaHCO3) or control pH carefully, especially during aqueous workups.[2][13] - Consider a metal-free synthesis route if trace metals are suspected of catalysis.[13][15] |
| Reaction mixture changes color and viscosity under light. | Photochemical decomposition/polymerization. | - Protect the reaction from light by wrapping the flask in aluminum foil. - Use a light source with a longer wavelength if irradiation is necessary for the reaction. |
| During Purification | ||
| Product polymerizes on the chromatography column. | Acidic silica gel or prolonged exposure to heat. | - Neutralize silica gel with a small amount of triethylamine in the eluent. - Use a less acidic stationary phase like alumina. - Avoid excessive heating during solvent evaporation. |
| During Storage | ||
| A previously pure sample becomes viscous or solidifies over time. | Improper storage conditions. | - Store sensitive isoxazole derivatives at low temperatures (-20°C is recommended). - Store in amber vials or protect from light. - Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes initiate degradation. |
Part 3: Experimental Protocols for Enhanced Stability
Here we provide detailed, step-by-step methodologies for minimizing polymerization risk.
Protocol 1: General Handling and Storage of Isoxazole Derivatives
This protocol outlines best practices for handling and storing isoxazole derivatives to maintain their integrity.
Materials:
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
-20°C Freezer
-
Schlenk line or glove box (optional, for highly sensitive compounds)
Procedure:
-
Purification: Ensure the isoxazole derivative is highly pure before storage. Impurities can sometimes act as initiators for polymerization.
-
Drying: Thoroughly dry the compound under high vacuum to remove any residual solvents or moisture.
-
Inert Atmosphere: Place the purified compound in a pre-dried amber vial. Flush the vial with an inert gas (argon or nitrogen) for several minutes to displace air and oxygen.
-
Sealing: Securely seal the vial with a Teflon-lined cap. For extra protection, wrap the cap with Parafilm.
-
Storage: Store the vial in a freezer at -20°C, protected from light.
-
Usage: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. If possible, open and handle the compound under an inert atmosphere.
Protocol 2: Synthesis of a Substituted Isoxazole with Polymerization Mitigation
This protocol provides a general framework for a 1,3-dipolar cycloaddition reaction, incorporating steps to minimize polymerization.
Materials:
-
Aldoxime (nitrile oxide precursor)
-
Alkyne
-
Mild base (e.g., sodium bicarbonate)
-
Solvent (e.g., Ethyl Acetate)
-
Reaction vessel wrapped in aluminum foil
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask wrapped in aluminum foil, dissolve the alkyne in the chosen solvent.
-
Precursor Preparation: In a separate flask, prepare a solution of the aldoxime.
-
Slow Addition: Cool the alkyne solution in an ice bath. Slowly add the aldoxime solution and the mild base to the reaction mixture over an extended period. This slow addition helps to keep the concentration of the reactive nitrile oxide intermediate low, minimizing dimerization and other side reactions.[7]
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) to avoid thermal degradation.[7] Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, perform a mild aqueous workup, avoiding strong acids or bases. Use a buffered solution if necessary to maintain a neutral pH.
-
Purification: Purify the product promptly using chromatography with a neutralized stationary phase, if necessary. Evaporate the solvent under reduced pressure at a low temperature.
Part 4: Visualizing the Pathways of Instability
To better understand the processes that lead to polymerization, the following diagrams illustrate the key concepts.
Diagram 1: Triggers of Isoxazole Ring Instability
This diagram shows the primary external factors that can initiate the degradation of the isoxazole ring, which is the first step toward potential polymerization.
Caption: Key triggers leading to isoxazole instability and subsequent polymerization.
Diagram 2: Workflow for Preventing Polymerization
This workflow outlines a logical sequence of steps a researcher should take to minimize the risk of polymerization during synthesis and handling.
Caption: A preventative workflow for handling isoxazole derivatives.
By understanding the underlying chemistry and implementing these preventative measures, you can significantly improve the success rate of your experiments involving isoxazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
Technical Support Center: Monitoring 3,5-Dimethyl-4-Isoxazolecarbaldehyde Reactions by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on monitoring reactions involving 3,5-Dimethyl-4-Isoxazolecarbaldehyde using Thin-Layer Chromatography (TLC). As a pivotal intermediate in the synthesis of pharmaceuticals, precise reaction monitoring is critical for ensuring optimal yields and purity.[1] This document offers troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and extensive field experience.
Introduction to TLC in the Context of this compound Reactions
This compound is a heterocyclic aldehyde, a class of compounds widely utilized in medicinal chemistry.[1] Its reactions, such as the Vilsmeier-Haack formylation for its synthesis, necessitate careful monitoring to determine reaction completion, identify byproduct formation, and optimize reaction conditions.[1] TLC is an invaluable technique for this purpose due to its simplicity, speed, and cost-effectiveness.
This guide will equip you with the necessary knowledge to effectively apply TLC for monitoring your reactions involving this compound, troubleshoot common issues, and interpret your results with confidence.
Core Principles of TLC Monitoring
The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica gel) and the mobile phase (the developing solvent). Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, nonpolar compounds have a higher affinity for the mobile phase and exhibit a higher Rf.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using TLC to monitor reactions of this compound.
Issue 1: Streaking or Tailing of Spots
Question: My spots are not round and well-defined; instead, they appear as streaks or elongated tails. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue in TLC and can arise from several factors.[2][3]
-
Overloading the Plate: Applying too much sample to the TLC plate is a primary cause of streaking.[2] The stationary phase becomes saturated, leading to a continuous "bleeding" of the compound as the solvent moves up the plate.
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. A good starting point is to dissolve a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Highly Polar Compounds: this compound and some of its derivatives can be quite polar. Highly polar compounds can interact very strongly with the acidic silica gel, leading to tailing.
-
Solution: Modify your mobile phase. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine can improve spot shape. For acidic compounds, a small amount of acid in the eluent can help, while for basic compounds, a small amount of base is beneficial.[4]
-
-
Insoluble Material: If your sample contains insoluble particles, they can streak from the baseline.
-
Solution: Ensure your sample is fully dissolved before spotting. If necessary, filter the sample through a small plug of cotton wool in a pipette.
-
Issue 2: Poor Separation of Spots (Rf Values Too High or Too Low)
Question: My starting material and product spots are either clustered at the baseline (low Rf) or near the solvent front (high Rf). How can I achieve better separation?
Answer: Achieving an optimal Rf range (ideally between 0.2 and 0.8) is crucial for good separation. This is primarily controlled by the polarity of the mobile phase.[4]
-
Spots at the Baseline (Low Rf): This indicates that the mobile phase is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your eluent. For a common solvent system like ethyl acetate/hexane, increasing the proportion of the more polar ethyl acetate will increase the Rf values.[5] For very polar compounds, you might need to switch to a more polar solvent system, such as dichloromethane/methanol.[6]
-
-
Spots Near the Solvent Front (High Rf): This suggests that the mobile phase is too polar, causing all components to travel with the solvent front.
-
Solution: Decrease the polarity of your eluent. In an ethyl acetate/hexane system, this means increasing the proportion of the nonpolar hexane.[5]
-
Table 1: Suggested Solvent Systems for Adjusting Polarity
| Polarity | Example Solvent System | Rationale |
| Low | 10% Ethyl Acetate in Hexane | Good for separating nonpolar compounds. |
| Medium | 20-40% Ethyl Acetate in Hexane | A good starting point for many organic reactions. |
| High | 5-10% Methanol in Dichloromethane | Effective for more polar compounds that do not move in less polar systems.[6] |
Issue 3: No Visible Spots on the TLC Plate
Question: I've run my TLC, but after development, I can't see any spots. What could be the problem?
Answer: The absence of visible spots can be due to several reasons, ranging from sample concentration to the visualization method.[2]
-
Insufficient Concentration: The concentration of your analyte might be too low to be detected.
-
Solution: Try spotting the same location multiple times, allowing the solvent to evaporate between applications. This will concentrate your sample on the baseline.[2]
-
-
Compound is Not UV-Active: this compound, being an aromatic isoxazole, should be UV-active.[7] However, some reaction products or intermediates may not be.
-
Solution: Use a chemical stain for visualization. Since you are working with an aldehyde, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific and will produce yellow-to-red spots.[8][9] A potassium permanganate stain is also a good general-purpose stain for oxidizable groups like aldehydes.[10]
-
-
Sample Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.
-
Solution: This is less likely with this compound but can be a factor with low-boiling point byproducts. Minimize the time the plate is exposed to air before and after development.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions with this compound?
A1: A good starting point is a mixture of ethyl acetate and hexane. Begin with a ratio of 20:80 or 30:70 (ethyl acetate:hexane) and adjust as needed to achieve an Rf of approximately 0.3-0.5 for the starting material. This will allow you to clearly see the appearance of more or less polar products.
Q2: How do I know when my reaction is complete?
A2: A reaction is generally considered complete when the spot corresponding to the starting material has completely disappeared from the TLC plate. To confirm this, it is crucial to run a co-spot, which is a lane on the TLC plate where you have spotted both the starting material and the reaction mixture. If the reaction is complete, you should see only the product spot in the reaction mixture lane and the starting material spot in its lane, with the co-spot lane showing only the product spot.
Q3: My reaction is being run in a high-boiling solvent like DMF. How can I effectively run a TLC?
A3: High-boiling solvents can cause significant streaking on a TLC plate. To circumvent this, after spotting your reaction mixture on the plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.
Q4: I see multiple spots in my reaction mixture lane. What do they represent?
A4: Multiple spots indicate the presence of more than one compound in your reaction mixture. These could be your desired product, unreacted starting material, intermediates, or byproducts. By comparing the Rf values to your starting material and using appropriate visualization techniques, you can begin to identify them.
Q5: What are the best visualization techniques for this compound and its derivatives?
A5: As an aromatic heterocyclic compound, this compound should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7] For more definitive visualization, especially for reaction products that may not be UV-active, chemical stains are recommended. A 2,4-dinitrophenylhydrazine (DNPH) stain is excellent for aldehydes, and a potassium permanganate stain is a good general-purpose option.[8][9][10]
Experimental Protocols
Protocol 1: General TLC Monitoring Procedure
-
Prepare the TLC Plate: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your baseline.
-
Prepare the Developing Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.
-
Spot the Plate: Dissolve a small amount of your starting material in a volatile solvent. Dip a capillary tube into the solution and gently touch it to the baseline on the TLC plate to create a small spot. Repeat this for your reaction mixture. It is highly recommended to also have a co-spot lane where you apply both the starting material and the reaction mixture.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Protocol 2: Preparation of a 2,4-Dinitrophenylhydrazine (DNPH) Stain
-
Dissolve 1.5 g of 2,4-dinitrophenylhydrazine in a mixture of 7.5 mL of concentrated sulfuric acid and 10 mL of water.
-
Slowly add this solution to 35 mL of 95% ethanol with stirring.
-
Store the stain in a sealed container.
-
To use: Dip the dried TLC plate into the stain or spray the plate with the stain. Aldehydes and ketones will appear as yellow to orange-red spots.
Visualizations
Logical Workflow for TLC Monitoring
References
- 1. Page loading... [guidechem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. brainly.com [brainly.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
handling and safety precautions for 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Welcome to the technical support guide for 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable guidance on the safe handling, storage, and use of this compound, along with troubleshooting common experimental issues. Our approach prioritizes safety and experimental success by explaining the scientific reasoning behind each recommendation.
Core Safety & Handling FAQs
This section addresses the most frequent questions regarding the safety and handling of this compound.
Q1: The Safety Data Sheets (SDS) for this compound seem to have conflicting hazard information. How should I treat it?
A1: This is a critical observation. While some suppliers classify this compound as non-hazardous under GHS and EC Regulation 1272/2008, others issue warnings for skin irritation, serious eye irritation, or even severe skin burns and eye damage.[1][2][3] This discrepancy can arise from different data sources, purity levels, or interpretation of toxicological data.
Expert Recommendation: Given the conflicting information, you must apply the precautionary principle. Always treat this compound as a potentially hazardous substance. Assume it is, at a minimum, an irritant to the skin and eyes and may cause respiratory irritation.[4] Adhering to a higher safety standard ensures user protection regardless of which SDS is consulted.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: Based on the precautionary principle, the following PPE is required to prevent contact and inhalation:
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear standard nitrile or latex laboratory gloves. Always inspect gloves for integrity before use. A lab coat is mandatory to protect clothing and skin.[6]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area to avoid dust formation.[6] A certified chemical fume hood is the best engineering control. If a fume hood is unavailable and you are handling significant quantities, consult your institution's safety officer about the need for a respirator.
Experimental Workflow & Troubleshooting
This section provides step-by-step protocols for common laboratory procedures involving this compound and addresses potential issues.
Weighing and Preparing Solutions
Q3: I'm having trouble getting a consistent weight for the compound. It seems to be a fine powder. What's the best practice?
A3: The physical state of this compound is typically a solid or powder.[7] Fine powders can be statically charged and prone to dispersal.
Protocol for Weighing:
-
Work Area: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Static Control: Use an anti-static weighing dish or an ionizing bar on your analytical balance to minimize static cling.
-
Technique: Use a clean spatula and add the powder slowly to the weighing vessel to avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any stray powder. Do not use a dry brush, which can aerosolize the particles.
Q4: What solvents are recommended for this compound, and are there any solubility issues I should be aware of?
A4: While specific solubility data is not extensively published in the safety documents, its chemical structure suggests it is likely soluble in common organic solvents like ethanol, ether, and toluene, with poor solubility in water.[8] This compound is primarily used as a key intermediate in pharmaceutical synthesis.[9]
Troubleshooting Solubility:
-
Issue: The compound does not fully dissolve in my chosen solvent.
-
Solution 1 (Gentle Heating): Gently warm the solution in a water bath. Do not use an open flame.
-
Solution 2 (Sonication): Use an ultrasonic bath to aid dissolution through cavitation.
-
Solution 3 (Solvent Choice): If insolubility persists, consider a different solvent system. Test solubility with a small amount of material before preparing a large-scale solution.
-
Storage and Stability
Q5: What are the optimal storage conditions for this compound to ensure its long-term stability?
A5: Proper storage is crucial to maintain the compound's purity and integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).[7] | Prevents potential degradation from heat and moisture. |
| Atmosphere | Keep container tightly closed. Some sources suggest storing under an inert gas like nitrogen.[10] | The aldehyde functional group can be susceptible to oxidation over time. An inert atmosphere minimizes this risk. |
| Location | Store in a well-ventilated area away from incompatible materials.[5] | Prevents accidental reactions and ensures any potential off-gassing is managed. |
| Incompatibilities | Avoid strong oxidizing agents and reducing agents.[5][11] | Aldehydes can react exothermically with these classes of chemicals. |
Emergency Procedures & Spill Management
This section provides clear, logical workflows for handling accidental exposures or spills, grounded in established safety protocols.
Q6: What are the immediate first aid steps for an accidental exposure?
A6: Immediate and correct first aid is critical. The response depends on the route of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] If irritation develops or persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Q7: How should I handle a small laboratory spill of the solid compound?
A7: A calm and structured response will ensure the spill is managed safely and effectively.
Caption: Workflow for handling a solid chemical spill.
Disposal
Q8: How do I dispose of waste containing this compound?
A8: Chemical waste must be handled by professionals. Do not dispose of this compound down the drain or in regular trash.[1]
Protocol for Waste Disposal:
-
Segregation: Collect all waste material (unwanted product, contaminated PPE, spill cleanup debris) in a dedicated, clearly labeled, and sealable waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and appropriate hazard symbols if required by your institution.
-
Handover: Entrust the sealed waste container to your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for proper disposal in accordance with local, regional, and national regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound, CasNo.54593-26-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. mgc-europe.de [mgc-europe.de]
- 9. This compound [myskinrecipes.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 3,5-Dimethyl-4-Isoxazolecarbaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the nuances of analytical techniques is paramount. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 3,5-Dimethyl-4-Isoxazolecarbaldehyde and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind fragmentation patterns and the strategic selection of ionization techniques, grounded in experimental data.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals. The subject of our focus, this compound (Molecular Formula: C₆H₇NO₂, Molecular Weight: 125.13 g/mol ), serves as a key building block for more complex derivatives. Its mass spectrometric fingerprint, and that of its progeny, is critical for reaction monitoring, purity assessment, and structural confirmation.
Ionization Techniques: A Comparative Overview
The choice of ionization source is the most critical parameter in mass spectrometry, dictating whether we observe the intact molecule or a constellation of its fragments. Here, we compare three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation
EI is a high-energy technique that provides extensive fragmentation, yielding a detailed structural fingerprint of the analyte. It is particularly useful for small, volatile molecules amenable to gas chromatography (GC-MS).
Electrospray Ionization (ESI): The Soft Touch for Intact Molecule Detection
ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[1] It is ideal for polar, and often larger, molecules and is the workhorse of liquid chromatography-mass spectrometry (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts.
Atmospheric Pressure Chemical Ionization (APCI): Bridging the Polarity Gap
APCI is another soft ionization technique that is well-suited for moderately polar, thermally stable compounds that are not easily ionized by ESI.[2][3] Ionization occurs in the gas phase through ion-molecule reactions, often resulting in protonated molecules [M+H]⁺.[2][3]
Fragmentation Analysis: Decoding the Mass Spectra
The fragmentation patterns observed in mass spectrometry provide a roadmap to the molecule's structure. For this compound and its derivatives, the interplay between the isoxazole ring and its substituents dictates the fragmentation pathways.
Electron Ionization (EI) Fragmentation of this compound
The 70 eV EI mass spectrum of this compound is characterized by a series of fragment ions that reveal its structural features. The molecular ion peak (M⁺˙) is observed at m/z 125.
Key Fragmentation Pathways under EI:
-
Loss of the Aldehyde Group: A prominent fragmentation pathway involves the loss of the formyl radical (•CHO), resulting in a fragment ion at m/z 96.
-
Isoxazole Ring Cleavage: The inherent instability of the N-O bond in the isoxazole ring can lead to its cleavage.
-
Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion can also occur, leading to a fragment at m/z 110.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Electrospray Ionization (ESI) of Isoxazole Derivatives
In contrast to the extensive fragmentation seen in EI, ESI mass spectra of isoxazole derivatives are typically dominated by the protonated molecule, [M+H]⁺. This is particularly true for derivatives containing basic nitrogen atoms or other sites amenable to protonation. For more complex isoxazole derivatives, such as those coupled to other heterocyclic systems or containing ester functionalities, the [M+H]⁺ ion is often the base peak.[4]
Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation:
To gain structural information from ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which induces fragmentation. Common fragmentation pathways for protonated isoxazole derivatives in ESI-MS/MS include cleavage of the isoxazole ring and losses of substituents. For instance, studies on isoxazole-containing drug candidates have utilized HPLC-MS/MS to monitor the parent compound and its metabolites, relying on specific precursor-to-product ion transitions.[5]
Experimental Protocol: LC-ESI-MS/MS Analysis of an Isoxazole Derivative
-
Sample Preparation: Dissolve 1 mg of the isoxazole derivative in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer with an ESI source.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) with argon as the collision gas.
-
Atmospheric Pressure Chemical Ionization (APCI) of Heterocyclic Aldehydes
APCI is a valuable technique for compounds of intermediate polarity and thermal stability. For heterocyclic aldehydes, APCI typically yields a strong protonated molecule [M+H]⁺ peak with minimal fragmentation in the source.[6] The ionization process in APCI involves gas-phase proton transfer reactions initiated by a corona discharge.[3] This makes it a robust method for quantitative analysis.
Experimental Protocol: LC-APCI-MS Analysis of this compound
-
Sample Preparation: Prepare the sample as described for LC-ESI-MS/MS.
-
Instrumentation: An HPLC coupled to a mass spectrometer equipped with an APCI source.
-
HPLC Conditions: Use the same HPLC conditions as for the ESI analysis.
-
MS Conditions:
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 275°C.
-
Mass Range: m/z 50-300.
-
Comparative Data Summary
The following table summarizes the expected mass spectrometric data for this compound across the three ionization techniques.
| Ionization Technique | Predominant Ion | Key Fragment Ions (m/z) | Primary Application |
| Electron Ionization (EI) | M⁺˙ (m/z 125) | 96 ([M-CHO]⁺), 110 ([M-CH₃]⁺) | Structural Elucidation (GC-MS) |
| Electrospray Ionization (ESI) | [M+H]⁺ (m/z 126) | Minimal in-source fragmentation | Intact Molecule Detection (LC-MS) |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ (m/z 126) | Potential for minor in-source fragmentation | Analysis of moderately polar compounds (LC-MS) |
Visualizing the Fragmentation Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key fragmentation pathways and experimental workflows.
Caption: EI Fragmentation of this compound.
Caption: General workflow for LC-MS analysis.
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives requires a strategic approach to ionization.
-
For unambiguous structural confirmation and impurity identification , GC-MS with Electron Ionization (EI) is the method of choice, providing rich fragmentation data.
-
For routine reaction monitoring and quantification in complex matrices , LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended. ESI is generally preferred for more polar derivatives, while APCI offers a robust alternative for less polar analogues.
-
Tandem mass spectrometry (MS/MS) is essential for gaining structural information when using soft ionization techniques like ESI and APCI.
By understanding the principles behind each ionization method and the resulting fragmentation patterns, researchers can effectively leverage mass spectrometry to accelerate their drug discovery and development efforts.
References
- 1. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde and Other Aromatic Aldehydes
Introduction
In the landscape of organic synthesis, particularly within medicinal chemistry and drug development, aldehydes are indispensable building blocks. Their reactivity profile dictates their utility in forming complex molecular architectures. While the chemistry of common aromatic aldehydes like benzaldehyde and its substituted derivatives is well-documented, the behavior of heteroaromatic aldehydes is a subject of continuous exploration. This guide provides an in-depth comparison of the reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde , a key heterocyclic intermediate, against a spectrum of standard aromatic aldehydes: Benzaldehyde , the unsubstituted benchmark; 4-Nitrobenzaldehyde , an electron-deficient system; and 4-Methoxybenzaldehyde , an electron-rich analogue.
Understanding these relative reactivities is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This document synthesizes established chemical principles with experimental insights to provide a practical guide for researchers, scientists, and drug development professionals.
Pillar 1: The Electronic and Steric Profile of Aromatic Aldehydes
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.[1]
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group, pull electron density away from the carbonyl carbon. This depletion of electron density increases the partial positive charge on the carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[1]
-
Electron-Donating Groups (EDGs) , like a methoxy group, push electron density towards the carbonyl carbon. This influx of electron density reduces the partial positive charge, rendering the aldehyde less electrophilic and consequently less reactive towards nucleophiles.[1][2]
-
Aromatic Systems , like the phenyl group in benzaldehyde, generally have a mild electron-donating resonance effect, which makes them less reactive in nucleophilic additions compared to their aliphatic counterparts.[3][4][5]
The Unique Case of this compound
The isoxazole ring presents a more complex electronic landscape. It is a five-membered heterocycle containing both a nitrogen and an oxygen atom.[6][7] This structure imparts a unique blend of properties:
-
The pyridine-like nitrogen atom acts as an electron-withdrawing group, a feature that tends to enhance the electrophilicity of substituents on the ring.[6]
-
The oxygen atom, conversely, can donate electron density.[6]
-
The two methyl groups at the 3- and 5-positions are weak electron-donating groups.
For this compound, the aldehyde group is situated at the C4 position. The net electronic effect of the isoxazole ring as a substituent is electron-withdrawing due to the influence of the electronegative nitrogen and oxygen atoms. This effect is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzaldehyde. However, the effect is not as potent as that of a para-nitro group.
The following diagram illustrates the influence of these substituents on the carbonyl carbon's electrophilicity.
Caption: Influence of substituents on carbonyl electrophilicity.
Pillar 2: Comparative Reactivity in Key Organic Transformations
Based on the electronic principles outlined above, we can predict and compare the reactivity of our selected aldehydes across several fundamental reaction classes.
Nucleophilic Addition & Condensation Reactions
These reactions, including the Knoevenagel and Wittig reactions, are initiated by the attack of a nucleophile on the electrophilic carbonyl carbon.[3][8] Therefore, reactivity is directly proportional to the electrophilicity of the aldehyde.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group.[9] Aldehydes with strong electron-withdrawing groups exhibit higher reactivity and typically afford excellent yields.[10][11]
-
Wittig Reaction: A cornerstone of alkene synthesis, the Wittig reaction proceeds via the attack of a phosphorus ylide on the carbonyl carbon.[12][13] Aldehydes react faster than ketones, and more electrophilic aldehydes generally exhibit higher reaction rates.[1][14]
Predicted Reactivity Order (Highest to Lowest):
-
4-Nitrobenzaldehyde: The powerful electron-withdrawing nitro group makes it the most reactive substrate.[1][10]
-
This compound: The net electron-withdrawing character of the isoxazole ring enhances reactivity compared to benzaldehyde.
-
Benzaldehyde: Serves as the baseline for aromatic aldehydes.[3][4]
-
4-Methoxybenzaldehyde: The strong electron-donating methoxy group significantly reduces carbonyl electrophilicity, resulting in the lowest reactivity.[2]
Oxidation to Carboxylic Acids
The oxidation of aldehydes can be accomplished with a variety of reagents, such as Oxone®, potassium permanganate, or chromium-based oxidants.[15][16][17] Unlike nucleophilic addition, the influence of substituents on oxidation rates can be more complex. However, for many common oxidants, electron-donating groups can accelerate the reaction by stabilizing the transition state.[2]
Predicted Reactivity Order (Highest to Lowest):
-
4-Methoxybenzaldehyde: The electron-donating methoxy group is expected to facilitate oxidation.[2]
-
Benzaldehyde: The unsubstituted ring provides a baseline rate.
-
This compound: The electron-withdrawing nature of the ring may slightly retard the rate of oxidation compared to benzaldehyde.
-
4-Nitrobenzaldehyde: The strong deactivating nitro group generally makes this substrate the most resistant to oxidation.
Reduction to Alcohols
Reduction of aldehydes to primary alcohols is typically achieved using nucleophilic hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. Consequently, the reactivity trend mirrors that of other nucleophilic addition reactions.
Predicted Reactivity Order (Highest to Lowest):
-
4-Nitrobenzaldehyde: The highly electrophilic carbonyl carbon readily accepts the hydride nucleophile.
-
This compound: More reactive than benzaldehyde due to the ring's electron-withdrawing effect.
-
Benzaldehyde: The standard benchmark.
-
4-Methoxybenzaldehyde: The electron-rich carbonyl is less receptive to hydride attack, leading to a slower reaction.
Summary of Comparative Reactivity
The table below summarizes the predicted relative reactivity of the four aldehydes in the discussed reaction classes.
| Aldehyde | Substituent Effect | Nucleophilic Addition (Knoevenagel, Wittig) | Oxidation | Reduction (with Hydrides) |
| 4-Nitrobenzaldehyde | Strong EWG | Very High | Low | Very High |
| This compound | Net EWG | High | Medium | High |
| Benzaldehyde | Neutral/Weak EDG | Medium | Medium | Medium |
| 4-Methoxybenzaldehyde | Strong EDG | Low | High | Low |
Pillar 3: Experimental Protocols and Methodologies
To provide a practical context for the discussed principles, this section outlines standardized, self-validating protocols for key transformations. These methodologies are designed to be robust and can be adapted for each of the discussed aldehydes, with the understanding that reaction times and yields will vary according to the predicted reactivity.
Protocol 1: Knoevenagel Condensation
This protocol describes the condensation of an aromatic aldehyde with malononitrile, a common active methylene compound.[18][19]
Caption: General workflow for Knoevenagel condensation.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add a catalytic amount of a weak base, such as piperidine (0.5 mmol).
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC).
-
Expected Observation: 4-Nitrobenzaldehyde and this compound are expected to react fastest, while 4-methoxybenzaldehyde will be the slowest.
-
-
Workup: Once the reaction is complete, pour the mixture into 50 mL of ice-cold water with stirring. A solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure arylmethylenemalononitrile derivative.
Protocol 2: Wittig Reaction
This protocol outlines the synthesis of a stilbene derivative from an aromatic aldehyde and benzyltriphenylphosphonium chloride.[1][12]
Methodology:
-
Ylide Generation: In a dry, two-necked flask under an inert atmosphere (e.g., Nitrogen), suspend benzyltriphenylphosphonium chloride (10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (10 mmol, 1.6 M solution in hexanes), dropwise. The formation of a deep orange or red color indicates the generation of the phosphorus ylide. Stir for 30 minutes at 0 °C.
-
Reaction with Aldehyde: Dissolve the aromatic aldehyde (9.5 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Expected Observation: The reaction rate will follow the order: 4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde.
-
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purification: Purify the crude material using column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Protocol 3: Oxidation with Oxone®
This protocol describes an environmentally benign method for oxidizing aromatic aldehydes to their corresponding carboxylic acids.[16]
Methodology:
-
Reaction Setup: In a 100 mL flask, dissolve the aromatic aldehyde (5 mmol) in a mixture of water and ethanol (1:1, 20 mL).
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate, ~7.5 mmol) to the solution in portions over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) to increase the rate. Monitor the reaction by TLC.
-
Expected Observation: 4-Methoxybenzaldehyde is expected to react relatively quickly, while 4-nitrobenzaldehyde may require longer reaction times or gentle heating.
-
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The carboxylic acid product, if solid, will often precipitate from the aqueous mixture.
-
Purification: Collect the solid by vacuum filtration. If the product does not precipitate, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated. The crude acid can be further purified by recrystallization.
Conclusion
The reactivity of an aromatic aldehyde is a direct reflection of its electronic structure. This guide establishes a clear reactivity hierarchy for nucleophilic addition and reduction reactions: 4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde . This trend is dictated by the electrophilicity of the carbonyl carbon, which is enhanced by electron-withdrawing groups and diminished by electron-donating groups.
The inclusion of This compound highlights the importance of understanding heterocyclic systems. Its net electron-withdrawing character positions it as a more reactive substrate than benzaldehyde, making it a valuable and activated intermediate for synthetic chemists. By leveraging these fundamental principles and the robust protocols provided, researchers can make informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 6. Isoxazole_Chemicalbook [chemicalbook.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgosolver.com [orgosolver.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 15. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: An Evaluation of Alternative Formylation Reagents
Abstract
3,5-Dimethyl-4-Isoxazolecarbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. The classical synthetic route to this intermediate relies on the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole, a method that, while effective, utilizes reagents such as phosphorus oxychloride (POCl₃) that present handling and environmental challenges. This guide provides an in-depth comparison of the traditional Vilsmeier-Haack reaction with emerging, alternative methodologies. We will explore the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for researchers seeking safer, more efficient, or greener synthetic pathways.
Introduction: The Significance of this compound
The isoxazole scaffold is a "privileged structure" in drug discovery, appearing in numerous commercially available drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The 4-formyl derivative, this compound, serves as a versatile precursor, enabling the introduction of diverse functional groups through reactions of the aldehyde moiety. Its synthesis is therefore a critical step in many multi-step drug development programs. The primary challenge lies in efficiently and selectively introducing the formyl group onto the C4 position of the electron-rich 3,5-dimethylisoxazole ring.
Foundational Synthesis: The Precursor 3,5-Dimethylisoxazole
Before formylation, the synthesis of the starting material, 3,5-dimethylisoxazole, is required. The most common and straightforward method involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydroxylamine hydrochloride.[3]
The mechanism proceeds through the reaction of hydroxylamine with one of the carbonyl groups of acetylacetone to form an oxime intermediate. A subsequent intramolecular cyclization via a Michael-type addition, followed by dehydration, yields the stable aromatic isoxazole ring.[3]
Caption: Synthesis of the 3,5-dimethylisoxazole precursor.
The Benchmark: Classical Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the canonical method for the formylation of electron-rich heterocycles and aromatic compounds.[4][5] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution on the isoxazole ring.
Mechanism:
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of 3,5-dimethylisoxazole attacks the carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[1][5]
Caption: The classical Vilsmeier-Haack formylation pathway.
While highly effective, this method's reliance on POCl₃, a corrosive and water-sensitive reagent, motivates the search for alternatives.
Comparative Analysis of Formylation Reagents
The choice of formylation strategy depends on factors such as scale, safety requirements, and desired environmental impact. Below is a comparison of the classical method with a promising alternative.
| Method | Reagents | Key Advantages | Key Disadvantages | Typical Yield |
| Classical Vilsmeier-Haack | 3,5-Dimethylisoxazole, POCl₃, DMF | Well-established, high yields, reliable for electron-rich heterocycles.[1][4] | POCl₃ is corrosive, moisture-sensitive, and produces hazardous byproducts.[7] | Good to Excellent |
| "Green" Vilsmeier-Haack | 3,5-Dimethylisoxazole, Phthaloyl Dichloride (OPC), DMF | Byproduct (phthalic anhydride) is a stable, easily filtered solid. Avoids use of POCl₃.[7] | OPC is less common than POCl₃; may require optimization for some substrates. | Good |
| Formylation via Ring Synthesis | Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | One-pot synthesis builds the functionalized ring directly. Avoids post-synthesis formylation.[8][9] | Primarily documented for isoxazol-5(4H)-ones; requires adaptation for 4-carbaldehyde synthesis. | Variable |
Alternative Spotlight: Phthaloyl Dichloride as a "Green" Activator
A significant advancement in Vilsmeier-Haack chemistry is the replacement of POCl₃ with alternative activating agents. Phthaloyl dichloride (OPC) has emerged as an environmentally benign and practical option.[7]
Causality of the Alternative Method: Like POCl₃, phthaloyl dichloride reacts with DMF to generate the same electrophilic Vilsmeier reagent. The critical difference lies in the byproduct. Instead of corrosive phosphoric acid derivatives, this reaction yields phthalic anhydride, a stable solid that can be easily removed from the reaction mixture by filtration. This simplifies purification and reduces hazardous waste.[7]
Caption: Formylation using a greener Vilsmeier reagent precursor.
Experimental Protocols
The following protocols are provided as representative procedures. Researchers should always conduct their own risk assessments before undertaking any new experimental work.
Protocol 1: Classical Vilsmeier-Haack Synthesis[1]
Materials:
-
3,5-Dimethylisoxazole (10 mmol, 0.97 g)
-
N,N-Dimethylformamide (DMF) (10.0 mL)
-
Phosphorus oxychloride (POCl₃) (1.0 mL)
-
15% Sodium hydroxide solution
-
Ice, Water
-
Silica gel for column chromatography
Procedure:
-
Equip a 100 mL three-necked flask with a stirrer, dropping funnel, and thermometer.
-
Add 7.0 mL of DMF to the flask and cool the contents to 0-5 °C in an ice bath.
-
Slowly add 1.0 mL of POCl₃ dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 20 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Dissolve 1.9 g (10 mmol) of 3,5-dimethylisoxazole in 3.0 mL of DMF.
-
Add the isoxazole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 35 °C and stir for 1 hour. Monitor reaction completion by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench by adding 10 mL of water.
-
Neutralize the mixture to pH 7-8 with a 15% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 20 minutes to hydrolyze the iminium intermediate.
-
Cool the mixture to room temperature. A white solid should precipitate.
-
Isolate the crude product by filtration. Purify the solid by silica gel column chromatography to obtain pure this compound.
Protocol 2: Alternative Synthesis via Phthaloyl Dichloride (Conceptual)
This protocol is adapted from the principles of using phthaloyl dichloride for Vilsmeier-Haack reactions and should be optimized.[7]
Materials:
-
3,5-Dimethylisoxazole (10 mmol, 0.97 g)
-
Phthaloyl dichloride (OPC) (10 mmol, 2.03 g)
-
N,N-Dimethylformamide (DMF) (10.0 mL)
-
Anhydrous toluene or 1,4-dioxane (20 mL)
-
Aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Equip a 100 mL three-necked flask with a stirrer, dropping funnel, and thermometer under a nitrogen atmosphere.
-
In the flask, dissolve phthaloyl dichloride in 20 mL of anhydrous toluene.
-
Cool the solution to 0-5 °C and add 10.0 mL of DMF dropwise. Stir for 30 minutes to form the Vilsmeier reagent. A precipitate of the reagent may form.
-
Add a solution of 3,5-dimethylisoxazole (10 mmol) in a minimal amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The byproduct, phthalic anhydride, should precipitate.
-
Filter the mixture to remove the solid phthalic anhydride.
-
Transfer the filtrate to a separatory funnel and wash cautiously with a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the iminium salt.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization as needed.
Conclusion and Recommendations
The synthesis of this compound remains a crucial transformation for medicinal chemists. While the classical Vilsmeier-Haack reaction using POCl₃ and DMF is a robust and high-yielding method, its reagent profile presents significant safety and environmental concerns.
For laboratories prioritizing green chemistry and operational safety, the use of phthaloyl dichloride as an alternative to POCl₃ is a highly recommended avenue for exploration.[7] This modification retains the fundamental reactivity of the Vilsmeier-Haack pathway while replacing a hazardous liquid reagent and its corrosive byproducts with a stable, easily removable solid byproduct. While this may require initial optimization, the benefits in waste reduction and simplified workup are substantial. The development of one-pot methods that construct the aldehyde-functionalized isoxazole ring from acyclic precursors also represents a promising future direction, embodying the principles of atom economy. The ultimate choice of reagent will depend on a laboratory's specific goals, balancing the need for yield and reliability with commitments to safer and more sustainable chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 8. acgpubs.org [acgpubs.org]
- 9. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Biological Activity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, consistently appearing in a diverse array of pharmacologically active compounds.[1] This guide focuses on derivatives of a specific, highly versatile starting material: 3,5-Dimethyl-4-Isoxazolecarbaldehyde. The strategic placement of the aldehyde group at the 4-position of the 3,5-dimethylisoxazole ring provides a reactive handle for the synthesis of a multitude of derivatives, including Schiff bases and hydrazones, unlocking a wide spectrum of biological activities.
This technical guide offers a comparative analysis of the anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties of these derivatives, supported by experimental data and detailed protocols to provide researchers with actionable insights for drug discovery and development.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of 3,5-dimethylisoxazole have emerged as promising candidates in oncology, with a notable mechanism of action being the inhibition of Bromodomain-containing protein 4 (BRD4).[2][3] BRD4 is a critical regulator of gene transcription, and its inhibition has been recognized as a promising strategy for cancer therapy.[2]
Comparative Efficacy of BRD4 Inhibitors
A series of bivalent ligands derived from 3,5-dimethylisoxazole have been synthesized to target both bromodomains of BRD4 simultaneously, enhancing binding potency.[2] The table below compares the in vitro anticancer activity of some of these derivatives.
| Compound ID | Linker Structure | BRD4(1) IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| 14 | Monovalent | - | ~3240 |
| 21 | Triazole-containing | 4.2 | - |
| 22 | Triazole-containing | 7.7 | 162 |
Data synthesized from a study on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[2]
Compound 22 , a dimer derivative, demonstrated a significant 20-fold increase in antiproliferative activity against HCT116 colorectal cancer cells compared to its monovalent precursor, compound 14 .[2] This highlights the potential of a bivalent binding approach in enhancing anticancer efficacy.
Another study identified compound 11h , a 3,5-dimethylisoxazole derivative, as a potent BRD4 inhibitor with robust activity against leukemia cell lines.[4]
| Compound ID | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | HL-60 Cell Proliferation IC50 (µM) | MV4-11 Cell Proliferation IC50 (µM) |
| 11h | 27.0 | 180 | 0.120 | 0.09 |
Data from a study on the in vitro biological evaluation of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[4]
Mechanism of Action: BRD4 Inhibition and Downstream Effects
The anticancer activity of these 3,5-dimethylisoxazole derivatives stems from their ability to act as mimics of acetylated lysine, binding to the Kac pocket of the BRD4 bromodomain. The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with the key amino acid ASN140, anchoring the molecule in the binding site.[2]
This inhibition of BRD4 leads to the downregulation of the oncoprotein c-MYC and the upregulation of HEXIM1, ultimately modulating apoptosis through intrinsic pathways.[2]
Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]
Anticonvulsant Potential: Modulating Neuronal Excitability
Isoxazole derivatives have shown promise as anticonvulsant agents, with studies demonstrating their efficacy in preclinical seizure models.[8][9][10]
Comparative Anticonvulsant Activity
While specific comparative data for a series of this compound derivatives is limited, studies on other isoxazole derivatives provide a basis for their potential. For instance, certain synthesized isoxazole derivatives have shown significant inhibition of epileptic seizures in mice, with some compounds exhibiting potency comparable to the standard drug Phenytoin.[9][10]
| Compound ID | % Inhibition of Seizures (MES Test) |
| IIIa | ~65% |
| IIIb | ~63% |
| Phenytoin (Standard) | ~84% |
Data from a study on the anticonvulsant activity of isoxazole derivatives.[9][10]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.[11][12]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimated to the laboratory conditions.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Apply corneal or auricular electrodes with a conductive gel.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[12]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[11]
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity in in vivo models of inflammation.[13][14]
Comparative Anti-inflammatory Efficacy
Studies on various isoxazole derivatives have shown their ability to reduce inflammation. For instance, certain derivatives have exhibited significant inhibition of paw edema in the carrageenan-induced rat paw edema model, a classic test for acute inflammation.[13][14] The anti-inflammatory activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide or Diclofenac sodium.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[2][15]
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[2][15]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: A Broad Spectrum of Action
The isoxazole nucleus is a component of several clinically used antimicrobial agents, and derivatives of this compound, particularly Schiff bases, are expected to exhibit a range of antibacterial and antifungal activities.
Comparative Antimicrobial Susceptibility
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][8][9][10]
Step-by-Step Methodology:
-
Preparation of Microtiter Plate: Fill the wells of a 96-well microtiter plate with a growth medium.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The aldehyde functionality serves as a convenient starting point for the synthesis of diverse libraries of Schiff bases, hydrazones, and other derivatives. The existing data, particularly in the realm of anticancer research targeting BRD4, demonstrates the high potential of this scaffold. Further comparative studies focusing on a series of derivatives against a broad panel of biological targets are warranted to fully elucidate their structure-activity relationships and identify lead compounds for further development. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such investigations.
References
- 1. inotiv.com [inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. benchchem.com [benchchem.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eijst.org.uk [eijst.org.uk]
- 15. bio-protocol.org [bio-protocol.org]
comparative study of isoxazole-based synthetic intermediates
<-33> A Senior Application Scientist's Guide to Isoxazole-Based Synthetic Intermediates: A Comparative Analysis
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and ability to serve as a bioisostere for other functional groups have led to its incorporation into a wide array of approved drugs, including the anti-inflammatory agent celecoxib and several antibiotics like sulfamethoxazole, cloxacillin, and dicloxacillin.[5] The strategic importance of this heterocycle has driven significant research into the development and application of versatile isoxazole-based synthetic intermediates.
This guide provides a comparative study of key isoxazole-based building blocks, offering an in-depth analysis of their synthesis, reactivity, and practical applications. We will delve into the experimental nuances of their use, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal intermediate for their specific synthetic challenges.
The Strategic Advantage of the Isoxazole Scaffold
The utility of the isoxazole core stems from several key features:
-
Modulator of Physicochemical Properties: The integration of an isoxazole ring can improve the physicochemical properties of a molecule.[2]
-
Broad Biological Activity: Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]
-
Synthetic Versatility: The ring can be readily functionalized at various positions. More importantly, the labile N-O bond can be cleaved under specific conditions to reveal other functional groups, acting as a "masked" synthon for structures like β-enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols.[3][4]
Comparative Analysis of Key Isoxazole Intermediates
The choice of an isoxazole-based intermediate is dictated by the desired substitution pattern on the final molecule and the specific synthetic transformations planned. Below, we compare three widely utilized classes of isoxazole intermediates.
3,5-Disubstituted Isoxazoles
These are among the most common isoxazole intermediates, often synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method is highly versatile and allows for a wide range of substituents to be introduced.[6][7]
Synthesis Workflow: 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Data & Performance Comparison
| Intermediate Class | Typical Synthesis Method | Key Advantages | Common Limitations | Representative Application |
| 3,5-Disubstituted Isoxazoles | 1,3-Dipolar Cycloaddition | High regioselectivity, broad substrate scope, and often proceeds in a one-pot fashion.[6][7] | Requires in situ generation of potentially unstable nitrile oxide intermediates. | Building blocks for various pharmaceuticals, including those with antithrombotic and anticancer activities.[8][9] |
| Isoxazole-4-carboxylates | Domino Isomerization of 4-acyl-5-methoxyisoxazoles.[10][11] | Provides a versatile carboxylic acid handle for further functionalization. | Synthesis can require multi-step procedures. | Used in the synthesis of peptides and other complex molecules.[12] |
| 5-Aminoisoxazoles | Reaction of β-ketonitriles with hydroxylamine. | Introduces a key amino group for further elaboration, often used in kinase inhibitor synthesis. | Availability of diverse β-ketonitrile starting materials can be limited. | Synthesis of pharmacologically active compounds, including those with analgesic properties.[8][13] |
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
A common and efficient one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles has been developed.[14][15]
-
Oxime Formation: An aldehyde is reacted with hydroxylammonium chloride and a base (e.g., sodium hydroxide) in a suitable solvent at elevated temperature (e.g., 50 °C) for about an hour.[14][15]
-
Nitrile Oxide Generation: A chlorinating agent like N-chlorosuccinimide (NCS) is added to the reaction mixture, which converts the oxime to a hydroxymoyl chloride, which in turn forms the nitrile oxide intermediate.[14][15]
-
Cycloaddition: The corresponding alkyne is then added to the mixture, and the reaction is continued for several hours to allow for the 1,3-dipolar cycloaddition to occur, forming the 3,5-disubstituted isoxazole product.[14][15]
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The product is then purified using column chromatography.[14][15]
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach avoids the isolation of the intermediate oxime and the potentially unstable nitrile oxide, improving efficiency and safety.[6][14]
-
In Situ Generation: Generating the reactive nitrile oxide in the presence of the alkyne maximizes the yield of the desired cycloaddition product and minimizes side reactions like dimerization.[7][16]
Isoxazole-4-carboxylates
This class of intermediates is valuable as it provides a carboxylic acid or ester functionality at the 4-position. This group serves as a versatile handle for a variety of transformations, including amide bond formation, reduction to an alcohol, or as a directing group.
Reactivity and Synthetic Utility
A notable synthesis of isoxazole-4-carboxylic acid derivatives involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles.[11] This method provides a controlled route to these valuable intermediates.
Synthetic Logic: Utilizing Isoxazole-4-carboxylates
Caption: Synthetic pathways starting from isoxazole-4-carboxylate intermediates.
Ring-Cleavage Strategies: The Isoxazole as a Masked Synthon
A powerful application of isoxazole intermediates lies in their ability to be cleaved, revealing other functional groups.[3][17] This "masked functionality" approach simplifies complex syntheses. The most common cleavage method is the reductive cleavage of the N-O bond, which can be achieved using various reagents, including Mo(CO)₆ and water, or through catalytic hydrogenation.[18][19]
Reductive Cleavage Workflow
Caption: Reductive cleavage of isoxazoles to access β-enaminones and 1,3-diketones.
Trustworthiness of the Protocol: The reductive cleavage of isoxazoles is a well-established and predictable transformation. For instance, using molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water reliably cleaves the N-O bond to furnish β-aminoenones in good yields.[18] This method has been successfully applied to the synthesis of more complex heterocyclic systems.[19] Recently, a copper-catalyzed reductive ring-cleavage has also been developed, highlighting the ongoing innovation in this area.[20][21]
Conclusion and Future Outlook
Isoxazole-based synthetic intermediates are indispensable tools in modern organic synthesis, particularly for the construction of biologically active molecules. The choice between different intermediates, such as 3,5-disubstituted isoxazoles and isoxazole-4-carboxylates, depends on the specific synthetic goal and the desired functional group handles. Furthermore, the strategic use of the isoxazole ring as a masked synthon provides a powerful and reliable method for accessing complex acyclic structures.
Future developments in this field will likely focus on more sustainable and atom-economical synthetic methods, such as those utilizing ultrasound irradiation or deep eutectic solvents.[14][22] The development of novel metal-free synthetic routes is also a significant area of research, aiming to reduce the cost and toxicity associated with some catalytic methods.[16] The continued exploration of new isoxazole intermediates with unique reactivity profiles will further expand the synthetic chemist's toolbox, enabling the creation of novel molecules with enhanced therapeutic potential.[1][23]
References
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- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy Isoxazole-4-carboxylic acid | 6436-62-0 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 18. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation of 3,5-Dimethyl-4-Isoxazolecarbaldehyde Purity: A Comparative Guide to GC-MS and Orthogonal Analytical Techniques
An In-Depth Technical Guide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3,5-Dimethyl-4-Isoxazolecarbaldehyde is a pivotal building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably sulfonamide antibiotics like sulfisoxazole.[1] In the tightly regulated landscape of drug development, the purity of such intermediates is not a mere quality metric; it is a fundamental prerequisite for the safety, efficacy, and stability of the final drug product. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods for purity validation are indispensable.
This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for determining the purity of this compound. We will detail a comprehensive validation protocol grounded in established regulatory principles, such as those from the International Council for Harmonisation (ICH).[2] Furthermore, this guide will objectively compare the performance of GC-MS with alternative and orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the supporting rationale and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
The Analytical Imperative: Characterizing Impurities in this compound
The primary synthesis route to this compound often involves a Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.[3] This process can introduce a specific profile of potential impurities that must be monitored and controlled. These "related substances" can include:
-
Starting Materials: Residual 3,5-dimethylisoxazole.
-
Reagent-Related Impurities: Impurities originating from phosphorus oxychloride or N,N-dimethylformamide (DMF).
-
By-products: Products from side reactions or incomplete reactions.
-
Degradants: Impurities formed during storage or handling, such as the corresponding carboxylic acid (3,5-Dimethylisoxazole-4-carboxylic acid) via oxidation.[4]
According to regulatory guidelines, impurities in drug substances must be identified, quantified, and controlled to stringent limits.[5] This necessitates an analytical method with high specificity, sensitivity, and the ability to provide structural information.
The Primary Method: Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for this compound, which has a reported melting point of 54-56°C.[6]
Causality for Choosing GC-MS:
-
Superior Separation: The gas chromatography component offers high-resolution separation of the main compound from closely related volatile impurities based on their boiling points and interactions with the capillary column.
-
Definitive Identification: The mass spectrometry detector acts as a "molecular fingerprint" reader. It provides mass-to-charge ratio data and fragmentation patterns that can be used to unequivocally identify known impurities by comparison to reference standards or library spectra and to elucidate the structure of unknown peaks.[7][8]
-
Exceptional Sensitivity: Modern GC-MS systems can achieve detection limits in the parts-per-million (ppm) range, which is essential for controlling impurities to the levels required by pharmacopoeias (e.g., typically below 0.1%).[9][10]
Experimental Workflow for GC-MS Analysis
The following diagram outlines the logical flow of the validation process, from sample preparation to final data analysis.
Caption: Workflow for the GC-MS validation of this compound purity.
Detailed Experimental Protocol: GC-MS Method
This protocol is a self-validating system designed for accuracy and robustness.
A. Materials and Reagents:
-
This compound sample
-
Certified Reference Standard (CRS) of this compound (if available from sources like USP or equivalent).[11][12]
-
Reference materials for any known impurities.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
-
Internal Standard (optional, for enhanced precision): e.g., Naphthalene.
B. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole system.[13]
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, 250°C.
-
Injection Volume: 1 µL, with a split ratio of 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
MSD Mode: Full Scan (m/z 40-400) for impurity identification and purity assessment by area percent. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
C. Solution Preparation:
-
Stock Solution: Accurately weigh ~25 mg of the reference standard and dissolve in 25.0 mL of DCM (1000 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the stock solution.
-
Linearity Solutions: Prepare a series of dilutions from the stock solution to cover a range from the reporting threshold (e.g., 0.05%) to 120% of the specification limit for a given impurity (e.g., 0.5 to 6 µg/mL for a 1000 µg/mL main peak with a 0.5% impurity limit).
D. Method Validation (ICH Q2(R1) Framework): [2][10]
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Analyze a blank (DCM), the sample solution, and a spiked sample solution containing known impurities. The method must demonstrate baseline resolution between the main analyte and all known impurities.
-
Linearity: Analyze the linearity solutions. Plot peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy (Recovery): Spike the sample solution with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean recovery should be within 80-120%.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample on the same day. The RSD of the impurity amounts should be ≤ 10%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria (typically where S/N ratio is ~10:1). This LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
Comparative Guide: Orthogonal Methods for Purity Verification
No single analytical method can reveal all aspects of a compound's purity. Employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more complete and trustworthy assessment.
Caption: Relationship between the analytical problem and various validation techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for less volatile compounds or those that degrade at high temperatures.
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For aldehydes, analysis is often enhanced by pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which creates a hydrazone derivative with a strong UV chromophore, significantly improving detection sensitivity.[14][15]
-
Pros: Excellent for quantifying known, non-volatile impurities (like the corresponding carboxylic acid). Highly robust and reproducible.
-
Cons: The derivatization step adds complexity, time, and a potential source of variability. It may not be effective for all potential impurities and provides no definitive structural information for unknown peaks without a coupled mass spectrometer (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination, offering a fundamentally different approach from chromatographic techniques.[16]
-
Principle: qNMR is an absolute method that determines purity by comparing the integrated signal of a specific proton on the analyte molecule to the signal from a certified internal standard of known purity and weight.[17][18] The purity is calculated directly from the signal-to-mass ratios.
-
Pros: It is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[19] It provides structural confirmation simultaneously and can detect impurities that are invisible to GC or HPLC (e.g., inorganic salts or non-UV active compounds).
-
Cons: Its sensitivity is significantly lower than GC-MS or HPLC, making it unsuitable for quantifying trace impurities below the ~0.1% level. It also requires a high-field NMR spectrometer and specialized expertise.
Data Comparison Summary
The choice of method depends on the specific analytical goal, from routine quality control to in-depth impurity profiling.
| Parameter | GC-MS | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Volatility-based separation; Mass-based detection | Polarity-based separation; UV absorbance | Nuclear spin properties in a magnetic field |
| Selectivity | Very High | High | High (structurally dependent) |
| Sensitivity | Very High (ppm level) | High (ppb-ppm level) | Moderate (~0.1% level) |
| Impurity ID | Excellent (via fragmentation) | Poor (requires LC-MS) | Excellent (via chemical shifts) |
| Quant. Standard | Requires reference standard for each impurity | Requires reference standard for each impurity | Requires one certified internal standard |
| Key Advantage | Ideal for volatile impurities and unknown ID | Robust for non-volatile, known impurities | Absolute purity without analyte standard |
| Key Limitation | Not suitable for non-volatile compounds | Derivatization adds complexity | Insufficient sensitivity for trace impurities |
Conclusion: An Integrated Strategy for Purity Assurance
For the comprehensive purity validation of this compound, GC-MS stands out as the most powerful and appropriate primary technique. Its inherent sensitivity, selectivity, and unparalleled capability for identifying unknown volatile impurities make it indispensable for meeting the stringent requirements of pharmaceutical development.[7][9] A fully validated GC-MS method, following ICH guidelines, provides a high degree of confidence in the quality of this critical intermediate.
However, a truly robust quality control strategy acknowledges the limitations of any single technique. The judicious use of orthogonal methods is paramount. HPLC-UV is invaluable for assessing non-volatile degradation products like the corresponding carboxylic acid, while qNMR offers a superb, independent verification of the absolute purity of the main component.[16][19] By integrating these methodologies, researchers and drug developers can construct a complete, scientifically sound, and defensible purity profile, ensuring the quality and safety of the medicines delivered to patients.
References
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- 2. pharmaguru.co [pharmaguru.co]
- 3. Page loading... [guidechem.com]
- 4. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. ijpsr.com [ijpsr.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. US Pharmacopeia (USP) [usp.org]
- 12. USP Reference Standards [usp.org]
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- 14. waters.com [waters.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 3,5-Dimethyl-4-Isoxazolecarbaldehyde Derivatives for Advanced Research
This guide offers an in-depth technical comparison of the crystallographic characteristics of 3,5-dimethyl-4-isoxazolecarbaldehyde derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a framework for understanding the structure-property relationships of this important class of heterocyclic compounds. While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, this guide leverages data from closely related isoxazole derivatives and other heterocyclic aldehydes to provide valuable comparative insights.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif containing adjacent nitrogen and oxygen atoms.[1] This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2][3][4][5] Derivatives of isoxazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, most notably sulfonamide antibiotics like sulfisoxazole.[6] The aldehyde functional group at the 4-position provides a versatile handle for synthetic modifications, allowing for the construction of diverse molecular architectures.
The three-dimensional arrangement of atoms and molecules in the solid state, determined through X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, crystal structure analysis elucidates intermolecular interactions that govern crystal packing and can influence a molecule's interaction with biological targets.
Synthesis of this compound Derivatives
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction, employing 3,5-dimethylisoxazole as the starting material. This reaction introduces the formyl group at the C4 position of the isoxazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
A detailed, step-by-step methodology for the synthesis is as follows:
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring. Maintain the temperature below 10°C. Continue stirring for approximately 20 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Isoxazole: Dissolve 3,5-dimethylisoxazole in a minimal amount of DMF and add it dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to around 35°C for approximately one hour.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add water to hydrolyze the intermediate.
-
Neutralization and Workup: Neutralize the mixture with a 15% sodium hydroxide solution. The product can then be isolated through extraction with a suitable organic solvent and purified using techniques such as column chromatography or recrystallization.
X-ray Crystallography: An Experimental Guide
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For small organic molecules like isoxazole derivatives, this is often the most challenging step.
Experimental Protocol: Single Crystal Growth and Data Collection
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
-
Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Comparative Crystallographic Analysis
In the absence of a determined crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of structurally related compounds. The following table presents data for a substituted isoxazole carbaldehyde and other common five-membered heterocyclic aldehydes.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | C₁₀H₆ClNO₂ | Monoclinic | P2₁/c | 11.831(2) | 7.398(1) | 10.970(2) | 99.43(3) | 4 | [a] |
| 2-Furaldehyde | C₅H₄O₂ | Monoclinic | P2₁/m | 5.58 | 13.56 | 6.03 | 118.5 | 4 | [b] |
| 2-Thiophenecarboxaldehyde | C₅H₄OS | Orthorhombic | Pnma | 10.96 | 7.62 | 6.17 | 90 | 4 | [c] |
| Pyrrole-2-carboxaldehyde | C₅H₅NO | Orthorhombic | P2₁2₁2₁ | 5.861 | 9.931 | 8.242 | 90 | 4 | [d] |
[a] Data from Zhang, D.-T., Ma, Y., & Shi, N.-Q. (2006). 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5213–o5214. [b] Data from CSD entry FURFAL01. [c] Data from CSD entry THIPHA. [d] Data from CSD entry PYRCAR.
Discussion of Structural Features
-
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde: The crystal structure of this derivative reveals a nearly planar conformation, with a small dihedral angle between the isoxazole and phenyl rings. The crystal packing is primarily stabilized by van der Waals forces. This suggests that for this compound, a relatively planar structure can also be expected.
-
Alternative Heterocyclic Aldehydes:
-
2-Furaldehyde, 2-Thiophenecarboxaldehyde, and Pyrrole-2-carboxaldehyde are all planar molecules.[7][8][9] Their crystal packing is influenced by a variety of intermolecular forces.
-
Pyrrole-2-carboxaldehyde is capable of forming N-H···O hydrogen bonds, a strong directional interaction that significantly influences its crystal packing.[9]
-
2-Furaldehyde and 2-Thiophenecarboxaldehyde lack strong hydrogen bond donors and their packing is likely governed by dipole-dipole interactions and, in the case of thiophene, potential π-π stacking.[7][8]
-
Based on these comparisons, it is plausible to hypothesize that the crystal structure of This compound would feature a planar isoxazole ring. The dominant intermolecular interactions would likely be C-H···O and C-H···N hydrogen bonds involving the aldehyde oxygen, the isoxazole nitrogen and oxygen, and the methyl hydrogens. The absence of strong hydrogen bond donors suggests that van der Waals forces and dipole-dipole interactions will also play a crucial role in the crystal packing.
Conclusion and Future Directions
This guide provides a comprehensive overview of the synthesis and a comparative framework for the crystallographic analysis of this compound derivatives. While the specific crystal structure of the title compound remains to be determined, analysis of related isoxazole structures and other heterocyclic aldehydes offers valuable predictions regarding its molecular conformation and crystal packing.
The determination of the single-crystal X-ray structure of this compound and its derivatives is a critical next step. This experimental data will provide a definitive understanding of their three-dimensional structures and intermolecular interactions, which is invaluable for rational drug design and the development of novel materials. The protocols and comparative data presented herein offer a solid foundation for researchers undertaking such investigations.
References
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. qiserver.ugr.es [qiserver.ugr.es]
- 4. 2-furaldehyde [stenutz.eu]
- 5. 2-Furaldehyde, 5-furfuryl- | C10H8O3 | CID 600528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 9. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthetic route and the ultimate biological activity of a target molecule. Among the myriad of heterocyclic building blocks, 3,5-Dimethyl-4-Isoxazolecarbaldehyde has emerged as a uniquely versatile and powerful intermediate. This guide provides an in-depth comparison of its applications in the synthesis of several classes of therapeutic agents, supported by experimental data, to illuminate its strategic advantages over alternative precursors.
Introduction to a Privileged Scaffold
This compound, with the CAS number 54593-26-9, is a five-membered heterocyclic compound featuring two methyl groups at the 3 and 5 positions and a reactive aldehyde group at the 4 position. This specific arrangement of functional groups is not arbitrary; it is the key to its utility in medicinal chemistry. The isoxazole ring itself is considered a "privileged structure," known to impart favorable pharmacological properties in a wide range of bioactive molecules, including anticancer, antibacterial, and anti-inflammatory agents. The aldehyde functionality, in particular, serves as a versatile handle for a variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures.
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole. This method is efficient and utilizes readily available reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), ensuring a reliable supply of this key intermediate for research and development.
I. A Cornerstone in the Synthesis of BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) has been identified as a significant target in oncology for its role in regulating the transcription of key oncogenes like c-Myc. The 3,5-dimethylisoxazole moiety has been successfully employed as an acetyl-lysine (KAc) mimetic, effectively blocking the interaction of BRD4 with acetylated histones.
Comparative Performance
The true advantage of using this compound as a precursor for BRD4 inhibitors lies in the high potency of the resulting compounds. For instance, a series of 3,5-dimethylisoxazole derivatives were designed and synthesized, leading to the identification of a potent BRD4 inhibitor, compound 11h [3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one], which exhibited IC₅₀ values of 27.0 nM and 180 nM for BRD4(1) and BRD4(2), respectively. Furthermore, this compound demonstrated potent anti-proliferative activity in BRD4-sensitive cell lines HL-60 and MV4-11, with IC₅₀ values of 0.120 µM and 0.09 µM, respectively.
In a separate study, bivalent 3,5-dimethylisoxazole derivatives were developed to target both bromodomains of BRD4 simultaneously. This approach led to compound 22 , which showed a significant 20-fold increase in antiproliferative activity against colorectal cancer cells (HCT116, IC₅₀ = 162 nM) compared to its monovalent precursor.
While direct comparative syntheses of the same BRD4 inhibitor from different starting aldehydes are not readily found in the literature, the consistently high potency of derivatives synthesized from this compound underscores its value. The isoxazole's ability to form a crucial hydrogen bond with the key amino acid ASN140 in the KAc binding pocket is a significant factor in the high affinity of these inhibitors.
Experimental Protocol: Synthesis of a Dihydroquinazolinone-based BRD4 Inhibitor (Illustrative)
The synthesis of potent BRD4 inhibitors often involves a multi-step sequence where the isoxazole aldehyde is a key building block. The following is a representative protocol for a crucial step.
Step 1: Knoevenagel Condensation A mixture of this compound, an active methylene compound (e.g., a substituted phenylacetonitrile), and a base (e.g., piperidine or a solid-supported base) in a suitable solvent (e.g., ethanol or water) is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction. This reaction is a cornerstone for creating the initial C-C bond, and various eco-friendly protocols have been developed to improve its efficiency and sustainability.
II. A Versatile Scaffold for Histamine H₃ Receptor Antagonists
The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders. Several potent and selective H₃R antagonists incorporate the isoxazole moiety.
Comparative Performance
In the development of H₃R antagonists, a lead compound incorporating a 3,5-dimethyl-isoxazole-4-carboxylic acid amide moiety displayed high H₃R affinity, good selectivity, and favorable pharmacokinetic profiles. While this specific example starts from the corresponding carboxylic acid, the aldehyde is a direct precursor to this acid via oxidation, highlighting the aldehyde's role as a key synthetic intermediate. The isoxazole core in these antagonists is crucial for achieving the desired binding affinity and selectivity.
Alternative non-imidazole H₃R antagonists have been developed, for example, by modifying the histamine structure itself. However, the isoxazole scaffold offers a distinct advantage in terms of chemical diversity and the ability to fine-tune physicochemical properties through substitution on the ring.
Experimental Protocol: Synthesis of an Isoxazole-based H₃R Antagonist (Illustrative)
A common synthetic strategy involves the amidation of an isoxazole carboxylic acid, which can be readily prepared from this compound.
Step 1: Oxidation of the Aldehyde this compound is oxidized to the corresponding carboxylic acid using a standard oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
Step 2: Amide Coupling The resulting carboxylic acid is then coupled with a desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
III. A Key Intermediate for Sulfonamide Antibiotics
This compound is a valuable precursor in the synthesis of sulfonamide antibiotics, most notably sulfisoxazole. While the classical synthesis of sulfisoxazole starts from 3-amino-5-methylisoxazole, the aldehyde provides an alternative and versatile entry point to this important class of drugs.
Comparative Performance
The traditional synthesis of sulfisoxazole involves the reaction of 3-amino-5-methylisoxazole with a sulfonyl chloride. The synthesis of 3-amino-5-methylisoxazole itself can be a multi-step process with variable yields.
While a direct, side-by-side yield comparison for the synthesis of sulfisoxazole from this compound versus 3-amino-5-methylisoxazole is not explicitly detailed in the reviewed literature, the aldehyde offers a strategic advantage through its versatility in multi-component reactions. This allows for the rapid assembly of complex molecules and the generation of diverse libraries of sulfonamide analogues for structure-activity relationship (SAR) studies. For instance, the aldehyde can participate in reactions like the Knoevenagel condensation, followed by further functionalization to introduce the sulfonamide moiety.
The following table summarizes the biological activity of various sulfamethoxazole derivatives, a structurally related sulfonamide, highlighting the potential for generating potent analogues.
| Compound | Target Organism | Activity | Reference |
| 4a | S. aureus, C. albicans, C. neoformans | MIC = 31.25 µg/ml | |
| M2 | - | Yield: 95% | |
| Schiff base | - | Yield: 88% | |
| 11a | E. coli | Inhibition Zone = 11.6 mm |
Experimental Protocol: Synthesis of a Sulfisoxazole Analogue Precursor (Illustrative)
A potential route to sulfisoxazole analogues from the aldehyde could involve a reductive amination followed by sulfonylation.
Step 1: Reductive Amination this compound is reacted with an amine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to form the corresponding secondary amine.
Step 2: Sulfonylation The resulting amine is then reacted with a substituted benzenesulfonyl chloride in the presence of a base like pyridine to yield the final sulfonamide product.
Conclusion: A Strategic Choice for Drug Discovery
This compound stands out as a highly valuable and versatile building block in modern drug discovery. Its strategic placement of functional groups on a privileged isoxazole scaffold provides a robust platform for the synthesis of a diverse range of therapeutic agents. The high potency of BRD4 inhibitors derived from this aldehyde, its utility in constructing complex histamine H₃ receptor antagonists, and its potential as a versatile precursor for sulfonamide antibiotics demonstrate its broad applicability.
The causality behind its success lies in the isoxazole ring's ability to engage in key biological interactions, such as mimicking acetyl-lysine in bromodomains, while the aldehyde functionality offers a reliable and versatile handle for synthetic elaboration. For researchers aiming to develop novel therapeutics in oncology, neuroscience, and infectious diseases, this compound represents a strategic and efficient starting point, promising a high probability of generating potent and selective drug candidates.
Navigating the Synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Comparative Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dimethyl-4-Isoxazolecarbaldehyde stands as a crucial building block in the creation of various pharmaceutical compounds. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable molecule, offering a cost-benefit analysis grounded in experimental data to inform strategic decisions in the laboratory and at the industrial scale.
This document will explore three principal pathways for the synthesis of this compound:
-
Route A: The Two-Step Approach - Synthesis of the 3,5-dimethylisoxazole precursor followed by Vilsmeier-Haack formylation.
-
Route B: The Direct Approach - Direct Vilsmeier-Haack formylation of commercially available 3,5-dimethylisoxazole.
-
Route C: The Oxidation Pathway - Oxidation of (3,5-dimethylisoxazol-4-yl)methanol.
Each route will be evaluated based on chemical cost, reaction yield, process scalability, and safety and environmental considerations.
Route A: The Two-Step Synthesis via Precursor Formation
This classic approach involves the initial synthesis of the isoxazole ring, followed by the introduction of the aldehyde functional group.
Step 1: Synthesis of 3,5-Dimethylisoxazole
The foundational step in this route is the condensation reaction between 2,4-pentanedione (also known as acetylacetone) and hydroxylamine hydrochloride. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to form the 3,5-dimethylisoxazole ring.[1]
Caption: Synthesis of 3,5-Dimethylisoxazole from 2,4-pentanedione and hydroxylamine.
Step 2: Vilsmeier-Haack Formylation
The synthesized 3,5-dimethylisoxazole is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 4-position. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The highly electrophilic chloroiminium ion, the Vilsmeier reagent, attacks the electron-rich isoxazole ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[2][3]
Caption: Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.
Route B: The Direct Approach with Commercial Precursor
For laboratories and manufacturing facilities where time and resource allocation are critical, a more direct route is often preferred. This involves the direct formylation of commercially available 3,5-dimethylisoxazole.
Caption: Direct formylation of commercially sourced 3,5-dimethylisoxazole.
Route C: The Oxidation Pathway
An alternative strategy involves the oxidation of (3,5-dimethylisoxazol-4-yl)methanol. This route is contingent on the availability and cost-effectiveness of the starting alcohol.
Caption: Oxidation of (3,5-dimethylisoxazol-4-yl)methanol to the target aldehyde.
Cost-Benefit Analysis
To provide a practical comparison, the following table summarizes the estimated costs and yields for each route. Prices are based on bulk chemical supplier data and are subject to market fluctuations. Yields are derived from literature reports and may vary based on experimental conditions.
| Parameter | Route A (Two-Step) | Route B (Direct) | Route C (Oxidation) |
| Starting Materials Cost (per kg of final product) | Step 1: 2,4-Pentanedione (
| 3,5-Dimethylisoxazole (
| (3,5-dimethylisoxazol-4-yl)methanol (Price highly variable, research grade >$100/g), Oxidizing Agent (e.g., PCC, PDC - significant cost) |
| Overall Yield | Step 1: ~16-70% (highly variable). Step 2: ~70-85% | ~70-85% | Variable, typically moderate to high |
| Process Complexity | High (two distinct reaction and workup steps) | Moderate (one reaction and workup) | Moderate (one reaction and workup) |
| Scalability | Good, both steps are amenable to scale-up | Excellent, well-established industrial reaction | Moderate, depends on the cost and availability of the starting alcohol and the chosen oxidant |
| Safety & Environmental | Step 1: Acetic acid is corrosive. Step 2: POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. | POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. | Depends on the oxidizing agent; many common oxidants are toxic and produce hazardous waste. |
In-Depth Analysis and Recommendations
Route A offers the most cost-effective pathway in terms of raw material expenses, especially for large-scale production where the synthesis of the 3,5-dimethylisoxazole precursor can be optimized for high yield. However, the variability in the reported yield for the first step presents a significant risk that must be managed through careful process development. The two-step nature of this route also increases labor and equipment usage.
Route B is the most straightforward and time-efficient option, particularly for laboratory-scale synthesis or when rapid production is a priority. The higher cost of the commercially available 3,5-dimethylisoxazole is the primary drawback. For industrial applications, a thorough cost analysis comparing in-house synthesis of the precursor (Route A) versus purchasing it is essential.
Route C is currently the least economically viable option for bulk synthesis due to the high cost and limited availability of the starting material, (3,5-dimethylisoxazol-4-yl)methanol. This route may be considered for specialized applications or if a more cost-effective synthesis of the starting alcohol becomes available.
Experimental Protocols
Route A, Step 1: Synthesis of 3,5-Dimethylisoxazole
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) in glacial acetic acid.
-
To this solution, add 2,4-pentanedione (1.0 eq) dropwise while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3,5-dimethylisoxazole.
Route B: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 3,5-dimethylisoxazole (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Safety and Environmental Considerations
The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride, which is a hazardous substance that reacts violently with water and is corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. N,N-dimethylformamide is a reproductive toxin and should be handled with care. Efforts to develop greener alternatives to the Vilsmeier-Haack reaction are ongoing, with some methods exploring the use of less hazardous reagents.[5][6] The disposal of waste generated from these reactions must be in accordance with local regulations.
Conclusion
For large-scale, cost-sensitive production, Route A presents the most economically favorable option, provided the synthesis of 3,5-dimethylisoxazole can be optimized to achieve consistent and high yields. For laboratory-scale synthesis, rapid production, and situations where the higher cost of the starting material is acceptable, Route B offers a more direct and less labor-intensive approach. Route C remains a niche option due to the high cost of its starting material. The choice of synthesis route will ultimately depend on the specific needs, resources, and scale of the operation.
References
- 1. 3,5-Dimethylisoxazole | CymitQuimica [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 270100050 [thermofisher.cn]
- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 6. Buy DMF at best prices in India | Nexizo.ai [nexizo.ai]
A Researcher's Guide to Green Synthesis of Isoxazoles: A Comparative Analysis
The isoxazole motif is a cornerstone in modern medicinal chemistry and agrochemical development, forming the core of numerous approved drugs and high-value compounds.[1][2] However, the classical synthetic routes to this privileged heterocycle are often fraught with environmental and safety concerns, relying on hazardous reagents, volatile organic solvents, and energy-intensive conditions.[1][3] As the chemical industry pivots towards sustainability, the adoption of green synthetic methodologies is no longer a niche interest but a critical necessity.
This guide provides an in-depth comparison of leading-edge green synthesis methods for isoxazole compounds. We move beyond mere protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals aiming to design more efficient, sustainable, and scalable synthetic routes.
The Green Imperative: Moving Beyond Traditional Synthesis
Traditional methods for isoxazole synthesis, such as the 1,3-dipolar cycloaddition involving nitrile oxides generated from toxic oxidants, present significant challenges in waste management and process safety.[4] Green chemistry offers a robust framework to address these issues by prioritizing atom economy, the use of safer solvents, energy efficiency, and the reduction of hazardous byproducts.[5][6] The following sections critically evaluate the most impactful green strategies that are reshaping the landscape of isoxazole synthesis.
Comparative Analysis of Green Synthetic Strategies
We will dissect and compare three of the most powerful green chemistry approaches: One-Pot Multicomponent Reactions (MCRs), Ultrasound-Assisted Synthesis, and Microwave-Assisted Organic Synthesis (MAOS). Each offers distinct advantages in efficiency, yield, and environmental impact.
One-Pot Multicomponent Reactions (MCRs): The Elegance of Efficiency
MCRs are single-vessel operations where three or more reactants are combined to form a final product that incorporates nearly all atoms from the starting materials.[5] This strategy is the epitome of atom and step economy, drastically reducing solvent usage, purification steps, and energy consumption.
Causality and Mechanistic Insight: A prevalent MCR for isoxazoles is the three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[5][7] The reaction cascade typically begins with the formation of an oxime intermediate from the hydroxylamine and the β-ketoester, followed by a Knoevenagel condensation with the aldehyde.[8] The choice of catalyst and solvent is paramount. Increasingly, these reactions are performed in aqueous media, which is inexpensive, non-toxic, and environmentally benign.[5][9] In some cases, the reaction can proceed efficiently without any catalyst at all.[1][9]
Workflow for a Three-Component Isoxazole Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. abap.co.in [abap.co.in]
- 7. oiccpress.com [oiccpress.com]
- 8. scielo.br [scielo.br]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,5-Dimethyl-4-Isoxazolecarbaldehyde: A Proactive Approach to Laboratory Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9). Our objective is to move beyond mere compliance and foster a deep, intuitive understanding of safe handling, grounded in the causality behind each procedural step.
Hazard Assessment: Navigating Contradictory Safety Data
A critical first step in any safety protocol is a thorough hazard assessment. In the case of this compound, a review of available Safety Data Sheets (SDS) reveals conflicting classifications. One supplier SDS, under European CLP regulations, classifies the compound as "Not a hazardous substance or mixture"[1]. However, another supplier SDS classifies it as causing "severe skin burns and eye damage" (H314)[2].
Principle of Prudent Action: In the face of conflicting data, we must adopt the most conservative and protective stance. The potential for severe skin and eye damage, characteristic of many aldehydes, dictates that we handle this compound as a hazardous material until definitive data proves otherwise. This approach ensures the highest level of protection for all laboratory personnel. The protocols outlined below are therefore based on the assumption that the compound is corrosive and requires stringent protective measures.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for all manipulations of this compound.[3] PPE serves as the essential final barrier between the researcher and the chemical.
Eye and Face Protection
Direct contact with the eyes can cause irreversible damage.
-
Mandatory: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards at all times.[3]
-
High-Risk Operations: For procedures with an elevated risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate protection against vapors or splashes from all angles.
Hand Protection
The aldehyde functional group necessitates careful glove selection to prevent skin absorption and potential sensitization.
-
Recommended: Nitrile or neoprene gloves are the standard for handling most aldehydes.[3][5] They provide a robust barrier against incidental contact. Latex gloves are not recommended as many organic chemicals can readily permeate them.[4]
-
Protocol: Always inspect gloves for tears or pinholes before use. For extended procedures, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the chemical or upon any sign of contamination.[5]
Body Protection
Protecting the skin is paramount to prevent potential burns or allergic reactions.[6]
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is required.[3]
-
Splash Hazard: For tasks involving significant quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is necessary.[4]
-
Attire: Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather, not cloth) are mandatory to ensure no skin is exposed.[3][4]
Respiratory Protection
While engineering controls should prevent inhalation exposure, respiratory protection may be necessary in specific situations.
-
Standard Operations: When handled within a certified chemical fume hood, respiratory protection is typically not required.[7][8]
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls, a full-face respirator with multi-purpose combination (US) or ABEK (EU) respirator cartridges should be used by trained emergency response personnel.[3]
The following table summarizes the recommended PPE for handling this compound.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not required in fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) | Lab Coat & Chemical Apron | Not required in fume hood |
| Reaction Work-up/Transfer | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) | Lab Coat & Chemical Apron | Not required in fume hood |
| Small Spill Cleanup (<100mL) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical Apron | Assess situation; may require air-purifying respirator |
| Large Spill / Emergency | Full-face Respirator | Heavy-duty Chemical Gloves | Chemical-resistant Suit | SCBA or full-face respirator |
Operational and Disposal Plan
A systematic workflow is crucial for minimizing risk during handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Donning PPE: Put on all required PPE as detailed above before bringing the chemical into the work area.
-
Handling: Perform all manipulations that may generate dust or vapors, including opening the container, weighing, and transferring, deep within the chemical fume hood. Use non-sparking tools if the compound is handled near flammable solvents.[7]
-
Decontamination: After handling, decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after the work is complete.[6]
Waste Disposal Plan
Chemical waste must be handled in accordance with all local, regional, and national regulations.[5]
-
Segregation: Do not mix this compound waste with other waste streams.[5]
-
Containment: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container. The label should clearly identify the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[8]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
